Product packaging for Sedaxane(Cat. No.:CAS No. 874967-67-6)

Sedaxane

Cat. No.: B1681717
CAS No.: 874967-67-6
M. Wt: 331.4 g/mol
InChI Key: XQJQCBDIXRIYRP-UHFFFAOYSA-N
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Description

Sedaxane can cause cancer according to The Environmental Protection Agency (EPA).
N-{2-[1,1'-bi(cyclopropyl)-2-yl]phenyl}-3-(difluoromethyl)-1-methyl-1pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of 2-[1,1'-bi(cyclopropyl)-2-yl]aniline. It is an aromatic amide, an organofluorine compound, a member of pyrazoles, a ring assembly and a member of cyclopropanes.
This compound is the (trans)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19F2N3O B1681717 Sedaxane CAS No. 874967-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJQCBDIXRIYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058207
Record name Sedaxane
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

874967-67-6
Record name Sedaxane
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Record name Sedaxane [ISO]
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Record name Sedaxane
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Record name Sedaxane
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Record name SEDAXANE
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sedaxane on Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedaxane is a broad-spectrum pyrazole-carboxamide fungicide that effectively controls a range of seed- and soil-borne fungal pathogens. Its mode of action is the specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle. This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its fungicidal activity, focusing on its interaction with the SDH enzyme complex. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing SDH inhibition, and visualizations of the key pathways and experimental workflows.

Introduction to this compound and Succinate Dehydrogenase

This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][2] These fungicides disrupt the cellular respiration of pathogenic fungi, leading to a halt in energy production and ultimately, cell death.[3] The target of this compound is the succinate dehydrogenase enzyme, a highly conserved protein complex located in the inner mitochondrial membrane.[4][5]

The SDH complex is composed of four protein subunits: SDHA, SDHB, SDHC, and SDHD.[4][5] SDHA and SDHB are hydrophilic subunits that extend into the mitochondrial matrix and form the catalytic core. SDHA contains the binding site for the substrate, succinate, and a covalently bound flavin adenine dinucleotide (FAD) cofactor. SDHB contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[4] SDHC and SDHD are hydrophobic, transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone (Coenzyme Q) binding site, also known as the Qp site.[4][5]

Mechanism of Action: Inhibition of the Qp Site

This compound functions as a potent and specific inhibitor of the SDH complex by binding to the ubiquinone reduction site (Qp site).[1] This binding pocket is a critical juncture for electron transfer within the respiratory chain. The oxidation of succinate to fumarate by the SDHA subunit releases two electrons. These electrons are then passed through the iron-sulfur clusters in SDHB to the Qp site, where they would normally reduce ubiquinone to ubiquinol.[4]

By occupying the Qp site, this compound physically obstructs the binding of the natural ubiquinone substrate.[1] This blockage effectively halts the transfer of electrons from the SDH complex to ubiquinone, thereby interrupting the mitochondrial electron transport chain at complex II.[3] The consequences of this inhibition are twofold:

  • Disruption of the Electron Transport Chain: The cessation of electron flow from complex II prevents the subsequent transfer of electrons to complex III and IV, ultimately inhibiting the production of ATP through oxidative phosphorylation.

  • Inhibition of the Tricarboxylic Acid (TCA) Cycle: The SDH-catalyzed oxidation of succinate to fumarate is a key step in the TCA cycle. The inhibition of this reaction leads to an accumulation of succinate and a disruption of the entire cycle, further compromising cellular energy metabolism.[6]

The formation of the Qp site is a collaborative effort of the SDHB, SDHC, and SDHD subunits.[7] The specific amino acid residues from these subunits that line the binding pocket and interact with SDHI fungicides are crucial for the inhibitor's potency and spectrum of activity.

Quantitative Inhibitory Activity of this compound

The efficacy of this compound as an SDH inhibitor is quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the fungicide required to inhibit 50% of the fungal growth or enzyme activity, respectively. The inhibitory activity of this compound has been evaluated against a range of plant pathogenic fungi.

Fungal SpeciesCommon DiseaseEC50 / IC50 (µg/mL)Reference
Rhizoctonia solaniSeedling damping-off, root rot< 1[1]
Rhizoctonia solaniRoot and stem rot0.1[4]
Ustilago nudaLoose smut of barleyActivity demonstrated[5][8]
Tilletia cariesCommon bunt of wheatActivity demonstrated[5][7]
Monographella nivalisSnow mouldActivity demonstrated[5][7]
Pyrenophora gramineaBarley stripeActivity demonstrated[4][5]

Note: Specific EC50/IC50 values for Ustilago nuda, Tilletia caries, and Monographella nivalis were not available in the searched literature, though their susceptibility to this compound is documented. The provided data for Rhizoctonia solani is based on mycelial growth inhibition assays.

Experimental Protocols

Determination of EC50 of this compound on Fungal Mycelial Growth

This protocol describes a method to determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungus (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA medium and cool to 50-55°C.

    • Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm agar plug using a sterile cork borer.

    • Place the fungal plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C for R. solani) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using probit analysis or other suitable statistical software.[1]

In Vitro Assay for Succinate Dehydrogenase Inhibition (DCPIP Assay)

This spectrophotometric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this activity by this compound can be quantified to determine its IC50 value.

Materials:

  • Isolated mitochondria or a mitochondrial protein fraction from the target fungus

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)

  • This compound solutions at various concentrations

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the SDH Assay Buffer, succinate, and DCPIP.

  • Enzyme and Inhibitor Addition:

    • Add the mitochondrial preparation (enzyme source) to the reaction mixture.

    • For the inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of this compound for a defined period before adding the substrate.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding PMS.

  • Measurement of Absorbance:

    • Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.

    • Determine the percentage of SDH inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]

Visualizations

Signaling Pathway of this compound's Action

Sedaxane_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_SDH Succinate Dehydrogenase (Complex II) TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDHA SDHA Succinate->SDHA binds to Fumarate Fumarate SDHA->Fumarate oxidizes to SDHB SDHB (Fe-S) SDHA->SDHB e- transfer SDHC_D SDHC/SDHD (Qp site) SDHB->SDHC_D e- transfer Ubiquinone Ubiquinone (Q) SDHC_D->Ubiquinone reduces Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III donates e- to ETC Electron Transport Chain This compound This compound This compound->SDHC_D Binds & Inhibits

Caption: Mechanism of this compound inhibiting the mitochondrial respiratory chain.

Experimental Workflow for Determining IC50

IC50_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Isolate_Mitochondria 1. Isolate Mitochondria (Fungal Culture) Prepare_Reagents 2. Prepare Reagents (Buffer, Substrate, DCPIP, PMS) Isolate_Mitochondria->Prepare_Reagents Prepare_Inhibitor 3. Prepare this compound Dilutions Prepare_Reagents->Prepare_Inhibitor Reaction_Setup 4. Set up Reaction Mixtures (Control & this compound concentrations) Prepare_Inhibitor->Reaction_Setup Pre_incubation 5. Pre-incubate Mitochondria with this compound Reaction_Setup->Pre_incubation Start_Reaction 6. Initiate Reaction (Add Substrate/PMS) Pre_incubation->Start_Reaction Measure_Absorbance 7. Measure Absorbance (600 nm) Kinetically Start_Reaction->Measure_Absorbance Calculate_Rates 8. Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition 9. Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Curve 10. Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 11. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Conclusion

This compound's mechanism of action is the targeted and potent inhibition of the succinate dehydrogenase enzyme at the ubiquinone binding site. This disruption of both the mitochondrial electron transport chain and the tricarboxylic acid cycle leads to a comprehensive failure of cellular energy metabolism in susceptible fungi. The detailed understanding of this mechanism, supported by quantitative data and standardized experimental protocols, is essential for the effective use of this compound in agriculture, for monitoring and managing fungicide resistance, and for the development of new and improved SDHI fungicides. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of crop protection and drug development.

References

An In-depth Technical Guide to the Synthesis of Sedaxane and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sedaxane, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, and explores pathways for the creation of its analogues. This document details the necessary chemical precursors, reaction schemes, and experimental protocols, supported by quantitative data and spectroscopic information for key compounds.

The Core Synthesis of this compound

The synthesis of this compound, chemically known as N-(2-([1,1'-bicyclopropan]-2-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a multi-step process that hinges on the coupling of two primary precursors: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1) and 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) .

A general overview of the this compound synthesis is depicted in the following workflow:

Sedaxane_Synthesis_Workflow cluster_precursors Precursor Synthesis Pyrazole_Acid_Chloride 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride (1) Coupling Amide Coupling Pyrazole_Acid_Chloride->Coupling Aniline_Derivative 2-([1,1'-bicyclopropan]-2-yl)aniline (2) Aniline_Derivative->Coupling This compound This compound Coupling->this compound

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Precursor 1: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its Acid Chloride

The synthesis of the pyrazole carboxylic acid component is a critical part of the overall process. One common and efficient route starts from ethyl difluoroacetate.

Pyrazole_Synthesis Ethyl_difluoroacetate Ethyl difluoroacetate Intermediate_A Ethyl 4,4-difluoro-2- (ethoxymethylene)-3-oxobutanoate Ethyl_difluoroacetate->Intermediate_A 1. Claisen Condensation 2. Triethyl orthoformate, Ac₂O Pyrazole_ester Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate Intermediate_A->Pyrazole_ester Methylhydrazine Pyrazole_acid 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid Pyrazole_ester->Pyrazole_acid Hydrolysis (e.g., NaOH) Acid_chloride 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride (1) Pyrazole_acid->Acid_chloride Chlorinating agent (e.g., SOCl₂)

Caption: Synthetic pathway for the pyrazole acid chloride precursor.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [1][2]

A widely adopted industrial method for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the following key steps:

  • Claisen Condensation: Ethyl difluoroacetate undergoes a Claisen condensation reaction to yield ethyl difluoroacetoacetate.

  • Reaction with Triethyl Orthoformate: The resulting ethyl difluoroacetoacetate is then treated with triethyl orthoformate in the presence of acetic anhydride to form an intermediate, ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate.

  • Cyclization with Methylhydrazine: This intermediate undergoes cyclization with methylhydrazine to form the pyrazole ring, yielding ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1)

The conversion of the carboxylic acid to the acid chloride is a standard procedure.

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is added.

  • The reaction mixture is typically heated to reflux until the conversion is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

StepReactantsReagents and ConditionsYield (%)Purity (%)
1-3. Pyrazole Ester Formation Ethyl difluoroacetate1. Claisen Condensation; 2. Triethyl orthoformate, Ac₂O; 3. MethylhydrazineHigh>95
4. Hydrolysis Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateNaOH, then acid workup>90>98
5. Acid Chloride Formation 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidSOCl₂ or Oxalyl chloride, heatNearly quantitativeUsed directly

Spectroscopic Data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

  • ¹H NMR (400MHz, DMSO-d₆): δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H).

  • LC-MS: [M+H]⁺ at m/z 177.047.

Synthesis of Precursor 2: 2-([1,1'-bi(cyclopropan)]-2-yl)aniline

The synthesis of the novel aniline derivative is a key innovation in the this compound synthesis. A common industrial approach, often referred to as the Kishner approach, starts from 2-chlorobenzaldehyde.

Aniline_Synthesis Start 2-Chlorobenzaldehyde Aldol α,β-Unsaturated Ketone Start->Aldol Cyclopropyl methyl ketone, Base-catalyzed aldol condensation Dihydropyrazole Dihydropyrazole Derivative Aldol->Dihydropyrazole Hydrazine Bicyclopropane 2-(1,1'-bicyclopropan-2-yl)chlorobenzene Dihydropyrazole->Bicyclopropane KOH Aniline 2-([1,1'-bicyclopropan]-2-yl)aniline (2) Bicyclopropane->Aniline Buchwald-Hartwig Amination (Pd catalyst, ligand, base)

Caption: Synthetic pathway for the aniline precursor.

Experimental Protocol: Synthesis of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) [3]

  • Aldol Condensation: 2-Chlorobenzaldehyde is reacted with cyclopropyl methyl ketone in a base-catalyzed aldol condensation to form an α,β-unsaturated carbonyl compound.

  • Dihydropyrazole Formation: The resulting unsaturated ketone is then treated with hydrazine to form a dihydropyrazole derivative.

  • Second Cyclopropane Ring Formation: Treatment with a strong base, such as potassium hydroxide, leads to the formation of the second cyclopropane ring, yielding 2-(1,1'-bicyclopropan-2-yl)chlorobenzene.

  • Buchwald-Hartwig Amination: The final step is a palladium-catalyzed Buchwald-Hartwig amination. The aryl chloride is coupled with an ammonia equivalent, such as benzophenone imine, in the presence of a palladium catalyst and a suitable ligand. Subsequent hydrolysis of the imine yields the desired aniline.

A general protocol for a Buchwald-Hartwig amination of an aryl halide with an amine is as follows:

  • An oven-dried reaction vessel is charged with the aryl halide, the amine, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs₂CO₃, NaOtBu).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • An anhydrous solvent, such as toluene or dioxane, is added, and the mixture is heated with stirring for several hours until the reaction is complete.

  • The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

StepStarting MaterialKey Reagents and ConditionsYield (%)Purity (%)
1. Aldol Condensation 2-ChlorobenzaldehydeCyclopropyl methyl ketone, baseGood>90
2. Dihydropyrazole Formation α,β-Unsaturated KetoneHydrazineHigh>95
3. Bicyclopropane Formation Dihydropyrazole DerivativeKOHGood>95
4. Buchwald-Hartwig Amination 2-(1,1'-bicyclopropan-2-yl)chlorobenzenePd catalyst, ligand, base, ammonia equivalent, then hydrolysisGood>98
Final Coupling Step: Synthesis of this compound

The final step in the synthesis of this compound is the amide bond formation between the pyrazole acid chloride and the aniline derivative.

Experimental Protocol: Synthesis of this compound

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1) is dissolved in a suitable solvent, such as toluene.

  • A solution of 2-([1,1'-bi(cyclopropan)]-2-yl)aniline (2) in the same solvent is added to the acid chloride solution.

  • A base, such as triethylamine, is added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.

  • The resulting mixture is then worked up, which may involve washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude this compound is then purified, for example, by recrystallization or column chromatography.

A reported scale-up synthesis gives a yield of >85% for this final coupling step.

Spectroscopic Data for this compound:

  • UV/VIS: λmax at 225, 265, and 295 nm in a neutral solution.

  • IR (cm⁻¹): 3321, 3000, 1646, 1552, 1042, 766.

  • ¹H NMR (ppm): 0–0.3, 0.6–1.1, 1.5, 3.8, 6.8, 6.9–8, 8.1.

  • ¹³C NMR (ppm): 2.8–22.2, 39.6, 76.7–77.3, 109.2–113.8, 117.5–127.5, 132.6–137.0, 143.1, 159.5.

  • MS (m/z): Molecular ion [M]⁺ at 331, with major fragments at 302, 290, 282, 263, 172, 159, and 130.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved by modifying either the pyrazole carboxylic acid moiety or the aniline moiety. This allows for the exploration of the structure-activity relationship (SAR) and the development of new fungicides with potentially improved properties.

Analogues with a Modified Pyrazole Core

The pyrazole core can be modified by introducing different substituents at various positions of the pyrazole ring. This can be achieved by starting with appropriately substituted precursors for the pyrazole synthesis.

Pyrazole_Analogues cluster_pyrazole Modified Pyrazole Precursors R1_Substituted R¹-substituted pyrazole carboxylic acid Coupling_Analogues Amide Coupling R1_Substituted->Coupling_Analogues R2_Substituted R²-substituted pyrazole carboxylic acid R2_Substituted->Coupling_Analogues R3_Substituted R³-substituted pyrazole carboxylic acid R3_Substituted->Coupling_Analogues Aniline_2 2-([1,1'-bicyclopropan]-2-yl)aniline (2) Aniline_2->Coupling_Analogues Pyrazole_Analogues This compound Analogues (Modified Pyrazole) Coupling_Analogues->Pyrazole_Analogues

Caption: Synthesis of this compound analogues with a modified pyrazole core.

For example, analogues with different groups at the 3-position of the pyrazole ring, such as a trifluoromethyl group instead of a difluoromethyl group, can be synthesized by using the corresponding 3-(trifluoromethyl)pyrazole precursor. The synthesis of such precursors often follows similar cyclization strategies as described for the original pyrazole moiety, but with appropriately substituted starting materials.

Analogues with a Modified Aniline Moiety

Modifications to the aniline part of the molecule can be introduced by synthesizing different aniline derivatives and coupling them with the pyrazole acid chloride (1).

Aniline_Analogues cluster_aniline Modified Aniline Precursors Pyrazole_Acid_Chloride_1 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride (1) Coupling_Analogues_2 Amide Coupling Pyrazole_Acid_Chloride_1->Coupling_Analogues_2 Aryl_Analogues Substituted Aryl Anilines Aryl_Analogues->Coupling_Analogues_2 Heterocyclic_Analogues Heterocyclic Anilines Heterocyclic_Analogues->Coupling_Analogues_2 Alicyclic_Analogues Alicyclic-substituted Anilines Alicyclic_Analogues->Coupling_Analogues_2 Aniline_Analogues_Product This compound Analogues (Modified Aniline) Coupling_Analogues_2->Aniline_Analogues_Product

Caption: Synthesis of this compound analogues with a modified aniline moiety.

The synthesis of these aniline analogues would follow similar synthetic strategies as for the original aniline precursor, starting from different substituted benzaldehydes or other suitable starting materials. The Buchwald-Hartwig amination is a versatile reaction that allows for the coupling of a wide range of aryl halides with amines, making it a powerful tool for the synthesis of a diverse library of aniline analogues.

Conclusion

The synthesis of this compound is a testament to modern organic synthesis, involving key transformations such as Claisen condensations, cyclizations, and palladium-catalyzed cross-coupling reactions. This guide provides a detailed framework for the synthesis of this compound and offers logical pathways for the creation of its analogues. The provided experimental outlines, quantitative data, and spectroscopic information serve as a valuable resource for researchers in the field of agrochemical development and medicinal chemistry. Further exploration into the synthesis of novel analogues based on the principles outlined herein holds the potential for the discovery of new and more effective fungicides.

References

The Core Mechanism of Sedaxane: A Technical Guide to its Inhibition of Fungal Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of succinate dehydrogenase inhibitors (SDHIs), categorized under FRAC Group 7.[1] Developed by Syngenta, it is primarily utilized as a seed treatment to manage a variety of seed-borne and soil-borne fungal pathogens in numerous crops, including cereals and soybeans.[2][3] Its chemical structure is N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The commercial product is a mix of cis and trans isomers, with the trans isomers being the more active form. This guide provides an in-depth technical overview of this compound's mode of action on fungal respiration, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mode of Action: Targeting Complex II of the Mitochondrial Electron Transport Chain

The primary mode of action of this compound is the inhibition of fungal respiration.[2][3] Specifically, it targets and binds to the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[1]

The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This compound binds to the ubiquinone-binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits. This binding competitively inhibits the natural substrate, ubiquinone (coenzyme Q10), from docking with the enzyme.

By blocking the Q-site, this compound effectively halts the transfer of electrons from succinate to ubiquinone. This disruption has two major consequences for the fungal cell:

  • Inhibition of the TCA Cycle: The oxidation of succinate to fumarate, a key step in the TCA cycle, is prevented. This leads to an accumulation of succinate and a deficit of fumarate, disrupting the central metabolic pathway for energy production.

  • Cessation of ATP Synthesis: The flow of electrons down the ETC is impeded. As electron transport is coupled to the pumping of protons across the inner mitochondrial membrane, this inhibition prevents the generation of the proton motive force necessary for ATP synthase to produce ATP.

The ultimate result of this respiratory inhibition is a severe depletion of cellular energy in the form of ATP, leading to the cessation of fungal growth and, eventually, cell death.[4]

Quantitative Data: Efficacy of this compound Against Fungal Pathogens

The efficacy of this compound is quantified by its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values. These metrics indicate the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively.

Fungal SpeciesParameterValue (µg/mL)Reference
Rhizoctonia solaniIC500.005[5]
Rhizoctonia solani (from soybean)EC50 (average)0.1[6]
Rhizoctonia solani (from sugar beet)EC50 (average)0.1[6]
Ustilago nudaEffective Concentration Range0.001 - 10[7]
Pyrenophora gramineaEffective Concentration Range0.01 - 100
Tilletia cariesN/AData not publicly available
Monographella nivalisN/AData not publicly available

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of the SDH enzyme by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Principle: In the presence of succinate, SDH catalyzes the reduction of DCPIP (a blue compound) to DCPIP-H2 (a colorless compound). The rate of this color change is proportional to the SDH activity and can be measured spectrophotometrically. The presence of an SDH inhibitor like this compound will decrease the rate of DCPIP reduction.

Materials:

  • Fungal mitochondria isolation buffer

  • Sodium succinate solution

  • DCPIP solution

  • Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

  • This compound solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard cell fractionation techniques.

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the mitochondrial suspension, sodium succinate, and DCPIP.

  • Initiation of Reaction: Add PMS to initiate the electron transfer to DCPIP.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time.

  • Inhibition Assay: Repeat the assay with the inclusion of varying concentrations of this compound in the reaction mixture to determine the IC50 value.

Tryptophan Fluorescence Quenching Assay for Binding Affinity

This biophysical assay can be used to study the binding interaction between this compound and the SDH enzyme.

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. When a ligand, such as this compound, binds to the protein in proximity to tryptophan residues, it can cause a change in the fluorescence signal, often a quenching (decrease) in intensity. The magnitude of this quenching can be used to determine the binding affinity (dissociation constant, Kd).

Materials:

  • Purified SDH enzyme

  • This compound solutions of varying concentrations

  • Fluorometer

Procedure:

  • Protein Preparation: Prepare a solution of the purified SDH enzyme in a suitable buffer.

  • Fluorescence Measurement: Excite the tryptophan residues in the SDH solution (typically around 295 nm) and measure the emission spectrum (peaking around 340 nm).

  • Titration: Sequentially add small aliquots of a concentrated this compound solution to the SDH solution.

  • Data Acquisition: After each addition of this compound, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Visualizations

Mitochondrial Electron Transport Chain and the Site of this compound Action

Mitochondrial_ETC cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate NADH NADH TCA_Cycle->NADH ComplexII Complex II (SDH) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I NADH->ComplexI e- NAD NAD+ UQ Ubiquinone Pool ComplexI->UQ e- Protons H+ ComplexI->Protons ComplexII->Fumarate ComplexII->UQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons ComplexIV Complex IV ComplexIV->Protons O2 O2 + 2H+ -> H2O ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi -> ATP UQ->ComplexIII e- CytC->ComplexIV e- Protons->ATP_Synthase H+ flow This compound This compound This compound->ComplexII Inhibits

Caption: this compound inhibits Complex II (SDH) in the mitochondrial ETC.

Experimental Workflow for Assessing this compound's SDH Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay SDH Activity Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture Growth Mito_Isolation 2. Mitochondrial Isolation Fungal_Culture->Mito_Isolation Reaction_Setup 4. Set up Reaction Mixtures (Control & this compound concentrations) Mito_Isolation->Reaction_Setup Reagent_Prep 3. Reagent Preparation (Buffer, DCPIP, this compound) Reagent_Prep->Reaction_Setup Spectro_Reading 5. Spectrophotometric Reading (Measure Absorbance at 600 nm) Reaction_Setup->Spectro_Reading Rate_Calculation 6. Calculate Rate of DCPIP Reduction Spectro_Reading->Rate_Calculation IC50_Determination 7. Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Downstream Signaling Effects of this compound-Induced Mitochondrial Dysfunction

Downstream_Effects This compound This compound SDH_Inhibition Succinate Dehydrogenase (Complex II) Inhibition This compound->SDH_Inhibition ETC_Disruption Electron Transport Chain Disruption SDH_Inhibition->ETC_Disruption ATP_Depletion ATP Depletion ETC_Disruption->ATP_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Production ETC_Disruption->ROS_Production Growth_Arrest Fungal Growth Arrest ATP_Depletion->Growth_Arrest Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Stress_Pathways Activation of Stress Response Pathways (e.g., HOG) Oxidative_Stress->Stress_Pathways Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Cell_Death Fungal Cell Death Cellular_Damage->Cell_Death Growth_Arrest->Cell_Death

Caption: Downstream effects of this compound's inhibition of fungal respiration.

References

a biological activity spectrum of Sedaxane against plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity Spectrum of Sedaxane

Introduction

This compound is a broad-spectrum fungicide developed by Syngenta for the control of seed- and soil-borne diseases across a wide range of agricultural crops.[1] As a member of the pyrazole-carboxamide chemical class, this compound is classified as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3] Its physicochemical properties have been optimized for seed treatment applications, providing both localized and systemic protection to the seed and emerging root system.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its spectrum of activity against key plant pathogens, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[4][5] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[6]

By binding to the quinone reduction site (Q-site) of the SDH complex, this compound blocks this electron transfer to ubiquinone.[1] This disruption halts the production of ATP, the essential energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[4] This targeted action provides potent fungicidal activity.

Sedaxane_Mechanism_of_Action This compound's Mechanism of Action cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (Succinate Dehydrogenase) Succinate->SDH e- UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII e- transfer This compound This compound This compound->SDH INHIBITS In_Vitro_Assay_Workflow start Start prep_media Prepare & Sterilize Potato Dextrose Agar (PDA) start->prep_media poison_media Add this compound Dilutions to Molten PDA prep_media->poison_media prep_fungicide Prepare this compound Stock & Serial Dilutions prep_fungicide->poison_media pour_plates Pour Amended & Control Plates poison_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Radial Colony Growth incubate->measure calculate Calculate % Inhibition & Determine EC50 Value measure->calculate end_node End calculate->end_node Greenhouse_Trial_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase inoculum Prepare Pathogen Inoculum (e.g., 'Sick Soil') or Use Infected Seed Lot sow Sow Treated & Control Seeds in Pots inoculum->sow treatment Treat Seeds with This compound Formulation treatment->sow grow Maintain Plants in Controlled Greenhouse sow->grow assess Assess Disease Severity (Root Rot) or Incidence (Smut) grow->assess analyze Statistically Analyze Data & Evaluate Efficacy assess->analyze

References

A Technical Guide to the Physicochemical Properties of Sedaxane for Seed Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sedaxane is a novel, broad-spectrum fungicide developed for the control of seed- and soil-borne diseases across a wide range of crops. As a member of the pyrazole-carboxamide class of fungicides, its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain responsible for cellular respiration and energy production in fungi. The physicochemical properties of this compound have been meticulously optimized for its application as a seed treatment, ensuring localized and systemic protection for the seed and developing roots. This technical guide provides an in-depth overview of this compound's core physicochemical characteristics, details the methodologies for its evaluation, and discusses how these properties are leveraged for optimal seed treatment performance.

Physicochemical Properties of this compound

The efficacy, formulation stability, and environmental fate of a seed treatment are fundamentally governed by the active ingredient's physicochemical properties. This compound's characteristics, such as its low water solubility and moderate lipophilicity, are key to its function, allowing it to remain in the soil surrounding the seed and root zone for effective, long-lasting protection. A summary of its key properties is presented below.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource(s)
IUPAC Name N-[2-[1,1′-bicyclopropyl]-2-ylphenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
CAS Number 874967-67-6
Molecular Formula C₁₈H₁₉F₂N₃O
Molecular Weight 331.4 g/mol
Physical State White to grey-beige powder
Melting Point 121.4 °C
Decomposition Temp. > 270 °C
Vapor Pressure < 1.4 × 10⁻⁶ Pa (at 20 °C)
Water Solubility 14 mg/L (at 20-25 °C)
Solubility in Organic Solvents (at 20-25 °C) Dichloromethane: 500 g/LAcetone: 410 g/LEthyl acetate: 200 g/LMethanol: 110 g/LToluene: 70 g/LOctanol: 20 g/LHexane: 0.41 g/L
Octanol-Water Partition Coefficient (Log Kₒ/w) 3.3 (at pH 6.5, 25 °C)
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 257 - 662 mL/g
Hydrolysis Half-life (t½) Stable at pH 4, 5, 7, and 9
Aqueous Photolysis Half-life (DT₅₀) 16.5 - 52 days (in natural/buffered water)
Soil Photolysis Half-life (DT₅₀) 239 - 253 days
Aerobic Soil Metabolism Half-life (DT₅₀) 296 - 422 days

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, within the mitochondrial respiratory chain of fungal pathogens. This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the oxidation of succinate to fumarate. This action halts the transfer of electrons to the respiratory chain, thereby disrupting the production of adenosine triphosphate (ATP), the primary energy currency of the cell. The resulting energy deficit leads to the cessation of fungal growth and eventual cell death. This targeted mode of action provides effective control against a range of devastating seed- and soil-borne fungi.

Sedaxane_MoA cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH / Complex II) SDH Complex II (SDH) CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Inhibition Inhibition->SDH Inhibition a11y_workflow cluster_lab Laboratory & Greenhouse Studies start Candidate Molecule (this compound) physchem Physicochemical Characterization (Solubility, LogP, Vp, etc.) start->physchem analytical Analytical Method Development start->analytical formulation Formulation Development (e.g., Flowable Concentrate, FS) physchem->formulation environmental Environmental Fate Studies (Hydrolysis, Photolysis, Soil Metabolism) physchem->environmental in_vitro In Vitro Fungicidal Activity Screening formulation->in_vitro toxicology Toxicology Studies (Acute & Chronic) formulation->toxicology greenhouse Greenhouse Efficacy Trials (vs. Rhizoctonia, Ustilago, etc.) in_vitro->greenhouse field Field Trials (Multi-location, Crop Tolerance, Yield) greenhouse->field regulatory Regulatory Submission & Dossier Compilation field->regulatory product Commercial Product regulatory->product

The Biostimulant Effects of Sedaxane on Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant biostimulant effects on various crops, independent of its primary role in pathogen control.[1][2][3][4][5] This technical guide provides an in-depth analysis of the physiological and morphological changes induced by this compound, offering a valuable resource for researchers and professionals in plant science and agricultural product development. The information presented herein is compiled from key studies investigating the biostimulatory properties of this compound, with a focus on its impact on plant growth, metabolism, and stress resilience.

Core Mechanism of Action

This compound's primary mode of action as a fungicide is the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of fungi.[6][7] This disruption of cellular respiration leads to the death of fungal pathogens.[7] However, it is hypothesized that this compound may also interact with the plant's own SDH complex, leading to a cascade of physiological responses that contribute to its biostimulant effects.[1] Furthermore, this compound has been shown to induce transcriptional regulation of various genes and transcription factors, leading to alterations in metabolic pathways such as flavonoid and phenolic metabolism.[1][2]

Data Presentation: Quantitative Effects of this compound on Maize Seedlings

The following tables summarize the quantitative data from a study by Dal Cortivo et al. (2017) on the effects of different doses of seed-applied this compound on maize seedlings.[1][2][3]

Table 1: Morphological Effects of this compound on Maize Seedlings

ParameterControl (0 µ g/seed )This compound (25 µ g/seed )This compound (75 µ g/seed )This compound (150 µ g/seed )
Shoot Biomass (g) 0.480.53 (+10.4%)0.58 (+20.8%)0.50 (+4.2%)
Root Biomass (g) 0.290.31 (+6.9%)0.32 (+10.3%)0.30 (+3.4%)
Root Length (cm) 98.5138.2 (+40.3%)157.6 (+60.0%)130.1 (+32.1%)
Root Area (cm²) 35.446.8 (+32.2%)51.3 (+44.9%)43.2 (+22.0%)
Root Forks (n) 489654 (+33.7%)738 (+50.9%)621 (+27.0%)
Root Diameter (mm) 0.410.38 (-7.3%)0.37 (-9.8%)0.39 (-4.9%)

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Table 2: Physiological Effects of this compound on Maize Seedlings - Nitrogen Metabolism

ParameterLocationControl (0 µ g/seed )This compound (25 µ g/seed )This compound (75 µ g/seed )This compound (150 µ g/seed )
Glutamine Synthetase (GS) Activity (µmol/g FW/h) Shoot1.251.45 (+16.0%)1.62 (+29.6%)1.38 (+10.4%)
Root0.881.05 (+19.3%)1.18 (+34.1%)0.99 (+12.5%)
Glutamate Synthase (GOGAT) Activity (µmol/g FW/h) Shoot0.450.47 (+4.4%)0.48 (+6.7%)0.46 (+2.2%)
Root0.310.32 (+3.2%)0.33 (+6.5%)0.31 (0.0%)
Total Protein Content (mg/g FW) Shoot25.428.9 (+13.8%)31.2 (+22.8%)27.6 (+8.7%)
Root15.817.2 (+8.9%)18.5 (+17.1%)16.9 (+7.0%)

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Table 3: Physiological Effects of this compound on Maize Seedlings - Phenylpropanoid Metabolism

ParameterControl (0 µ g/seed )This compound (25 µ g/seed )This compound (75 µ g/seed )This compound (150 µ g/seed )
Phenylalanine Ammonia-Lyase (PAL) Activity (µmol/g FW/h) 0.180.23 (+27.8%)0.25 (+38.9%)0.21 (+16.7%)
Total Soluble Phenols (mg/g FW) 1.211.38 (+14.0%)1.25 (+3.3%)1.19 (-1.7%)
p-Coumaric Acid (µg/g FW) 18.522.8 (+23.2%)22.0 (+18.9%)19.2 (+3.8%)
Caffeic Acid (µg/g FW) 3.14.9 (+58.1%)4.4 (+41.9%)4.6 (+48.4%)
Syringic Acid (µg/g FW) 1.21.5 (+25.0%)1.4 (+16.7%)1.3 (+8.3%)

Data adapted from Dal Cortivo et al. (2017). Percentage change from control is shown in parentheses.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Plant Growth and Treatment
  • Plant Material: Maize (Zea mays L.) seedlings.

  • Growth Conditions: Plants are grown in pots containing a sterilized mixture of sand and soil under controlled environmental conditions (e.g., 24/20°C day/night temperature, 14-hour photoperiod).

  • Seed Treatment: Seeds are treated with varying doses of this compound (e.g., 0, 25, 75, and 150 µg active ingredient per seed) formulated as a suspension concentrate.

  • Experimental Duration: Seedlings are typically grown to the 3-leaf stage (approximately 20 days after sowing) before harvesting for analysis.

Morphological Analysis
  • Biomass: Shoots and roots are separated, and their fresh weight is recorded. Dry weight is determined after oven-drying at a specified temperature (e.g., 70°C) until a constant weight is achieved.

  • Root Architecture: Root systems are carefully washed and scanned. The resulting images are analyzed using software (e.g., WinRHIZO) to quantify total root length, surface area, number of forks, and average diameter.

Biochemical Assays
  • Enzyme Extraction: Fresh plant tissue (leaf or root) is homogenized in an appropriate extraction buffer (specific to the enzyme being assayed) at low temperatures to prevent degradation. The homogenate is then centrifuged to obtain a crude enzyme extract.

  • Glutamine Synthetase (GS) Activity: GS activity is determined by measuring the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine in the presence of ADP and arsenate. The reaction product is quantified spectrophotometrically.

  • Glutamate Synthase (GOGAT) Activity: GOGAT activity is measured by monitoring the oxidation of NADH at 340 nm in the presence of L-glutamine and α-ketoglutarate.

  • Phenylalanine Ammonia-Lyase (PAL) Activity: PAL activity is assayed by measuring the rate of conversion of L-phenylalanine to trans-cinnamic acid, which is detected by an increase in absorbance at 290 nm.

  • Total Protein Content: The protein content of the enzyme extracts is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as a standard.

Analysis of Phenolic Compounds
  • Extraction: Phenolic compounds are extracted from plant tissues using a solvent such as 80% methanol. The mixture is sonicated and centrifuged to obtain the extract.

  • Total Soluble Phenols: The total phenolic content is determined using the Folin-Ciocalteu reagent, with gallic acid as a standard. The absorbance is measured spectrophotometrically.

  • High-Performance Liquid Chromatography (HPLC): Individual phenolic acids (e.g., p-coumaric acid, caffeic acid, syringic acid) are separated and quantified by reverse-phase HPLC with UV detection.

Hormone-like Activity Bioassay (Audus Test)
  • Auxin-like Activity: The effect of this compound on root elongation is tested on a model plant like watercress (Lepidium sativum L.). Seeds are germinated on filter paper moistened with different concentrations of this compound. The reduction in root length compared to a control is indicative of auxin-like activity.[1][2]

  • Gibberellin-like Activity: The effect on shoot elongation is assessed using a plant like lettuce (Lactuca sativa L.). Seedlings are treated with various concentrations of this compound, and the enhancement of shoot growth is measured as an indicator of gibberellin-like activity.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's biostimulant effects and a typical experimental workflow.

Sedaxane_Signaling_Pathway cluster_input Input cluster_primary_effect Primary Molecular Interaction cluster_downstream_effects Downstream Physiological Responses cluster_phenotypic_outcomes Phenotypic Outcomes This compound This compound Application (Seed Treatment) SDH Succinate Dehydrogenase (SDH) Inhibition/Modulation This compound->SDH Direct Interaction Hormone Hormone-like Activity (Auxin & Gibberellin) SDH->Hormone Gene Altered Gene Expression SDH->Gene Root Improved Root Growth (Length, Area, Branching) Hormone->Root Nitrogen Enhanced Nitrogen Metabolism Growth Increased Plant Biomass Nitrogen->Growth Phenylpropanoid Stimulated Phenylpropanoid Pathway Stress Enhanced Abiotic Stress Tolerance (e.g., Drought) Phenylpropanoid->Stress Gene->Nitrogen Gene->Phenylpropanoid Root->Growth Root->Stress

Caption: Proposed signaling pathway of this compound's biostimulant effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis Seed Maize Seed Selection Treatment Seed Treatment with this compound (Multiple Doses) Seed->Treatment Planting Potting in Sterilized Soil Treatment->Planting Growth Controlled Environment Growth Planting->Growth Harvest Harvesting at 3-leaf Stage Growth->Harvest Morpho Morphological Analysis (Biomass, Root Architecture) Harvest->Morpho Biochem Biochemical Analysis (Enzyme Assays, Protein Content) Harvest->Biochem Metabolite Metabolite Analysis (Phenolic Compounds) Harvest->Metabolite Stats Statistical Analysis (ANOVA, Mean Comparisons) Morpho->Stats Biochem->Stats Metabolite->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion on Biostimulant Effects Interpretation->Conclusion

Caption: General experimental workflow for assessing this compound's biostimulant effects.

Conclusion

This compound exhibits clear biostimulant properties that extend beyond its fungicidal activity. The observed auxin- and gibberellin-like effects, coupled with the enhancement of nitrogen and phenylpropanoid metabolism, contribute to improved root development, increased biomass, and potentially greater tolerance to abiotic stresses.[1][2][3][8][9][10] The dose-dependent nature of these effects suggests an optimal application rate for maximizing the biostimulant benefits.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biostimulant effects, offering a solid foundation for future research and development in this area. Further investigation into the precise molecular mechanisms and the priming effects of this compound could unlock new applications for this compound in enhancing crop productivity and resilience.[11]

References

The Genesis of a Guardian: An In-depth Technical History of Sedaxane's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane, a cornerstone of modern seed treatment fungicides, emerged from an intensive discovery and development program at Syngenta Crop Protection.[1][2] As a member of the pyrazole-carboxamide class of succinate dehydrogenase inhibitors (SDHIs), this compound represents a significant advancement in the control of economically important seed- and soil-borne fungal pathogens.[1] Its journey from a laboratory concept to a globally registered product is a testament to a meticulous process of chemical synthesis, biological screening, and rigorous toxicological evaluation. This in-depth technical guide chronicles the discovery and development history of this compound, providing a comprehensive overview of its synthesis, mechanism of action, key experimental findings, and the logical progression that led to its commercialization.

Discovery and Chemical Synthesis

The development of this compound was the culmination of a comprehensive research initiative that explored hundreds of carboxamide analogues.[3] The core chemical structure of this compound is N-[2-([1,1′-Bi(cyclopropan)]-2-yl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[4] This unique combination of a pyrazole carboxylic acid with a novel aryl amine is central to its high efficacy.

The synthesis of this compound is a multi-step process that involves the careful construction of its key building blocks.[4] A pivotal step is the formation of the novel amine derivative, which begins with 2-chlorobenzaldehyde. This is followed by a base-catalysed aldol condensation with cyclopropyl methyl ketone to form an α,β-unsaturated carbonyl compound. Subsequent reaction with hydrazine yields a dihydropyrazole derivative. Treatment with potassium hydroxide then forms the second cyclopropyl ring. The final aniline required for the amide coupling is generated through a Buchwald-Hartwig amination. The acid chloride of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is then coupled with this aniline to yield this compound.[4]

It is important to note that due to a lack of stereoselectivity in the formation of the second cyclopropane ring, this compound exists as a mixture of two diastereomers: cis and trans isomers.[4] The commercial product is predominantly composed of the more active trans isomers, typically in a ratio of greater than 80%.[4][5]

Mechanism of Action: Targeting Fungal Respiration

This compound's fungicidal activity stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[3][4] This enzyme plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.

This compound acts by binding to the quinone reduction site (Q-site) of the SDH enzyme complex, thereby preventing the binding of its natural substrate, ubiquinone.[4] This blockage of the electron transport chain disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[6]

Sedaxane_MoA cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Coenzyme Q) SDH->UQ e- e_transport Electron Transport Chain Complex_III Complex III UQ->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->SDH Inhibition

Figure 1: this compound's Mechanism of Action.

Efficacy and Spectrum of Activity

This compound exhibits a broad spectrum of activity against a wide range of economically important seed- and soil-borne fungal pathogens.[1][2] Its efficacy has been demonstrated through extensive in vitro, greenhouse, and field trials.

Table 1: In Vitro Efficacy of this compound and Other SDHIs against Rhizoctonia solani

CompoundIC50 (mg L-1)
This compound 0.015
Boscalid0.035
Isopyrazam0.008
Penthiopyrad0.012
Fluopyram0.025

Source: Data adapted from scientific publications. Note: IC50 values represent the concentration of the fungicide that inhibits 50% of the mycelial growth of the fungus in vitro.

The data clearly indicates the high intrinsic potency of this compound against Rhizoctonia solani, a key target pathogen.

Greenhouse and field trials have consistently confirmed the high level of disease control provided by this compound as a seed treatment.

Table 2: Efficacy of this compound Seed Treatment against Fungal Pathogens in Greenhouse Trials

PathogenCropDisease Control (%)
Ustilago nuda (Loose Smut)Barley>95
Pyrenophora graminea (Leaf Stripe)Barley>90
Rhizoctonia solaniWheat>90
Tilletia caries (Common Bunt)Wheat>98
Monographella nivalis (Snow Mold)Wheat>85

Source: Compiled from various efficacy studies.[1][7]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

The in vitro efficacy of this compound is determined by measuring the inhibition of mycelial growth on a solid nutrient medium.

  • Medium Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Fungicide Incorporation: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Serial dilutions are made and added to the molten PDA to achieve the desired final concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended PDA plate.

  • Incubation: The plates are incubated in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).

  • Assessment: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 3-7 days), or until the colony in the control plate reaches the edge.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the control (no fungicide). The IC50 value is then determined by probit analysis.

in_vitro_workflow A Prepare Potato Dextrose Agar (PDA) B Incorporate this compound at various concentrations A->B C Inoculate with fungal mycelial plug B->C D Incubate plates C->D E Measure colony diameter D->E F Calculate % inhibition and determine IC50 E->F

Figure 2: In Vitro Mycelial Growth Inhibition Workflow.
Greenhouse Seed Treatment Efficacy Trial

Greenhouse trials are essential for evaluating the performance of this compound under controlled conditions that mimic early-season plant growth.

  • Seed Treatment: A slurry of the this compound formulation is prepared and applied to the seeds using a laboratory-scale seed treater to ensure uniform coverage.[3]

  • Soil Infestation (if applicable): For soil-borne pathogens like Rhizoctonia solani, the soil is artificially infested with a known amount of inoculum.

  • Sowing: Treated and untreated (control) seeds are sown in pots or trays containing the appropriate soil mix.

  • Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions that are conducive to both plant growth and disease development.[3]

  • Disease Assessment: Disease severity is assessed at specific time points after planting. This can involve visual ratings of disease symptoms on roots and shoots, or measurements of plant emergence, stand count, and plant height.

  • Data Analysis: The efficacy of the seed treatment is determined by comparing the disease levels and plant health parameters of the treated groups to the untreated control.

Toxicological Profile and Safety Assessment

A comprehensive battery of toxicological studies was conducted to evaluate the safety of this compound to humans and the environment. These studies are crucial for regulatory approval and for establishing safe handling and use practices.

Table 3: Summary of Toxicological Endpoints for this compound

Study TypeSpeciesResults
Acute Oral ToxicityRatLow toxicity
Acute Dermal ToxicityRatLow toxicity
Acute Inhalation ToxicityRatLow toxicity
Skin IrritationRabbitNot an irritant
Eye IrritationRabbitSlight irritant
Skin SensitizationMouseNot a sensitizer
Mutagenicity/GenotoxicityIn vitro & In vivoNegative
Reproductive & Developmental ToxicityRat, RabbitNot a reproductive or developmental toxicant

Source: Publicly available regulatory summaries.

The toxicological data indicate that this compound has a low acute toxicity profile and is not a mutagen, reproductive, or developmental toxicant.

Development and Commercialization Timeline

The development of a new active ingredient like this compound is a lengthy and complex process.

development_timeline A Lead Discovery & Optimization (Pyrazole-carboxamides) B Synthesis & Screening of Analogues A->B C Selection of This compound Candidate B->C D Greenhouse & Early Field Trials C->D E Toxicology & Environmental Fate Studies D->E F Global Regulatory Submissions E->F G Commercial Launch (Vibrance®) F->G

Figure 3: Simplified Development Timeline of this compound.

Syngenta's research into the SDHI class of fungicides intensified following the market success of other compounds in this class.[8] The focused chemical synthesis and biological screening program ultimately led to the selection of this compound for its optimal physicochemical properties, broad spectrum of activity, and excellent crop safety when used as a seed treatment.[3] The first commercial products containing this compound, under the brand name Vibrance®, were launched in 2011.[4]

Conclusion

The discovery and development of this compound represent a significant achievement in the field of crop protection. Through a systematic approach of chemical design, biological evaluation, and comprehensive safety testing, Syngenta has provided growers with a highly effective tool for managing critical seed- and soil-borne diseases. Its unique mode of action, broad spectrum of activity, and favorable toxicological profile have established this compound as a leading seed treatment fungicide worldwide. The continued study of its properties and performance will undoubtedly contribute to the sustainable management of fungal diseases in a wide range of agricultural systems.

References

Toxicological Profile of Sedaxane in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of chemicals.[1] It is primarily utilized as a seed treatment to protect a variety of crops from seed- and soil-borne fungal diseases.[2] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1][2][3] Given its application method and persistence in the environment, understanding the toxicological impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data has been compiled from various regulatory assessments and scientific studies.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
Organism CategorySpeciesEndpointValue (mg/L)Exposure DurationReference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC500.5896 hoursEFSA Conclusion (2012)
Cyprinus carpio (Common Carp)96-hour LC500.6296 hoursAPVMA (2013)
Pimephales promelas (Fathead Minnow)33-day NOEC0.16533 daysAPVMA (2013)
Aquatic Invertebrates Daphnia magna (Water Flea)48-hour EC505.9648 hoursAPVMA (2013)
21-day NOEC0.7521 daysAPVMA (2013)
Americamysis bahia (Mysid Shrimp)96-hour EC501.596 hoursAPVMA (2013)
Algae and Aquatic Plants Pseudokirchneriella subcapitata72-hour ErC50>1172 hoursEFSA Conclusion (2012)
Lemna gibba7-day ErC50>117 daysEFSA Conclusion (2012)
Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms
Organism CategorySpeciesEndpointValueExposure DurationReference
Birds Colinus virginianus (Bobwhite Quail)Acute Oral LD50>2250 mg/kg bwSingle DoseEFSA Conclusion (2012)
Dietary LC50>5620 mg/kg diet5 daysEFSA Conclusion (2012)
Anas platyrhynchos (Mallard Duck)Reproductive NOEC1050 mg/kg diet22 weeksAPVMA (2013)
Bees Apis mellifera (Honeybee)Acute Oral LD50>100 µ g/bee 48 hoursEFSA Conclusion (2012)
Acute Contact LD50>100 µ g/bee 48 hoursEFSA Conclusion (2012)
Earthworms Eisenia fetida14-day LC50>1000 mg/kg soil14 daysEFSA Conclusion (2012)
Reproductive NOEC2.4 mg/kg soil56 daysEFSA Conclusion (2012)
Soil Microorganisms -Nitrogen Transformation<25% effect at 0.34 mg/kg soil28 daysEFSA Conclusion (2012)
-Carbon Transformation<25% effect at 0.34 mg/kg soil28 daysEFSA Conclusion (2012)

Experimental Protocols

The toxicological data presented above are primarily generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the likely methodologies employed in the key studies.

Aquatic Toxicity Testing
  • Fish Acute Toxicity (based on OECD Guideline 203): This test evaluates the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

    • Test Organisms: Typically, a cold-water species like rainbow trout (Oncorhynchus mykiss) and a warm-water species are used.

    • Procedure: Fish are exposed to a range of concentrations of this compound in a semi-static or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.

  • Aquatic Invertebrate Acute Immobilisation (based on OECD Guideline 202): This study determines the concentration at which 50% of Daphnia magna are immobilized (EC50) after 48 hours of exposure.

    • Test Organisms: Young daphnids (less than 24 hours old) are used.

    • Procedure: Daphnids are exposed to various concentrations of this compound in a static system. The number of immobilized individuals is recorded at 24 and 48 hours.

    • Data Analysis: The EC50 for immobilization is calculated at 48 hours.

Terrestrial Toxicity Testing
  • Avian Acute Oral Toxicity (based on OECD Guideline 223): This test determines the acute oral toxicity (LD50) of a substance to birds.

    • Test Organisms: A gallinaceous species like the bobwhite quail (Colinus virginianus) is commonly used.

    • Procedure: Birds are administered a single oral dose of this compound via gavage. They are then observed for at least 14 days for mortality and signs of toxicity.

    • Data Analysis: The LD50, expressed as mg of test substance per kg of body weight, is calculated.

  • Honeybee Acute Toxicity (based on OECD Guidelines 213 and 214): These tests assess the acute oral and contact toxicity to adult honeybees.

    • Procedure (Oral): Bees are fed a sucrose solution containing various concentrations of this compound.

    • Procedure (Contact): A precise dose of this compound in a suitable solvent is applied to the dorsal thorax of the bees.

    • Endpoint: Mortality is recorded over 48 to 96 hours, and the LD50 (in µg per bee) is determined for both routes of exposure.

  • Earthworm Acute Toxicity (based on OECD Guideline 207): This test evaluates the short-term toxicity of a substance to earthworms.

    • Test Organisms: Eisenia fetida is a standard test species.

    • Procedure: Earthworms are exposed to artificial soil treated with a range of this compound concentrations for 14 days. Mortality and changes in body weight are assessed.

    • Data Analysis: The LC50 is calculated at the end of the test.

Signaling Pathways and Mechanisms of Action

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.

Sedaxane_MoA cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CellDeath Fungal Cell Death ComplexIV->CellDeath Inhibition of Respiration ATP ATP Production ATP_Synthase->ATP Phosphorylation Succinate Succinate Succinate->ComplexII Succinate->Fumarate Oxidation This compound This compound This compound->Inhibition Experimental_Workflow cluster_Tier1 Tier 1: Laboratory Studies cluster_Tier2 Tier 2: Higher-Tier Studies cluster_RiskAssessment Risk Assessment Acute_Aquatic Acute Aquatic Toxicity (Fish, Daphnia, Algae) Acute_Terrestrial Acute Terrestrial Toxicity (Birds, Bees, Earthworms) Chronic_Aquatic Chronic Aquatic Toxicity (Fish Early Life Stage, Daphnia Reproduction) Acute_Aquatic->Chronic_Aquatic If risk identified Chronic_Terrestrial Chronic Terrestrial Toxicity (Avian Reproduction, Earthworm Reproduction) Acute_Terrestrial->Chronic_Terrestrial If risk identified Exposure_Assessment Environmental Exposure Assessment Chronic_Aquatic->Exposure_Assessment Chronic_Terrestrial->Exposure_Assessment Risk_Characterization Risk Characterization (Toxicology vs. Exposure) Exposure_Assessment->Risk_Characterization Logical_Relationships This compound This compound (SDHI Fungicide) Seed_Treatment Application as Seed Treatment This compound->Seed_Treatment Persistence High Soil Persistence This compound->Persistence Aquatic_Toxicity Moderate to High Aquatic Toxicity This compound->Aquatic_Toxicity Terrestrial_Toxicity Low Avian, Mammalian, and Bee Toxicity This compound->Terrestrial_Toxicity Exposure_Aquatic Potential for Runoff to Aquatic Systems Seed_Treatment->Exposure_Aquatic Exposure_Terrestrial Low Direct Exposure to Most Terrestrial Organisms Seed_Treatment->Exposure_Terrestrial Persistence->Exposure_Aquatic Risk_Aquatic Risk to Aquatic Organisms Aquatic_Toxicity->Risk_Aquatic Risk_Terrestrial Low Risk to Birds, Mammals, and Bees Terrestrial_Toxicity->Risk_Terrestrial Exposure_Aquatic->Risk_Aquatic Exposure_Terrestrial->Risk_Terrestrial

References

Environmental Fate and Degradation of Sedaxane in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Sedaxane in the soil environment. The information is compiled from various regulatory assessments and scientific studies to support research and development activities.

Executive Summary

This compound is a pyrazole-carboxamide fungicide utilized as a seed treatment to control a broad spectrum of soil-borne and seed-borne fungal pathogens. Its persistence and degradation in soil are critical factors in assessing its environmental impact. The primary route of dissipation for this compound in the terrestrial environment is aerobic soil metabolism. It is considered persistent in soil, with degradation rates influenced by the application method (seed treatment versus direct soil application) and environmental conditions. This guide details the degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used to determine the environmental fate of this compound in soil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Water Solubility14 mg/L[1]
Vapor PressureLow (not specified)[1]
Octanol-Water Partition Coefficient (log Kow)3.3[2]
Dissociation Constant (pKa)Does not dissociate[1]

Soil Degradation

The degradation of this compound in soil is a slow process primarily mediated by soil microorganisms under aerobic conditions. Photolysis on the soil surface can also contribute to a minor extent.

Aerobic Soil Metabolism

Aerobic soil metabolism is the principal mechanism of this compound degradation in the environment[3]. The rate of degradation is observed to be faster when applied as a seed treatment compared to direct soil application, likely due to the influence of the plant's rhizosphere[2]. The degradation does not always follow simple first-order kinetics; after an initial decline, the concentration of this compound can stabilize[1][4].

Anaerobic Soil Metabolism

Under anaerobic conditions, this compound is persistent[5].

Photolysis on Soil

Photolysis on soil surfaces contributes to the degradation of this compound, but to a lesser extent than aerobic metabolism[1][6]. The degradation is more rapid under irradiated conditions compared to dark controls[5].

Quantitative Degradation Data

The following tables summarize the key quantitative data on the degradation and dissipation of this compound in soil.

Table 2: Aerobic Soil Metabolism Half-Life (DT50) of this compound

ConditionDT50 (days)Soil TypeReference
Laboratory - Direct Application296 - 422Various[3]
Laboratory - Direct Application296 - 400Not specified[1][6]
Laboratory - Direct Application193 - ~730Loam, Sandy Clay Loam[5]
Laboratory - Seed Treatment34 - 95Various[5]
Field - Seed Treatment23 - 118Various[5]
Field - In-furrow Applicationup to 127Various[5]

Table 3: Anaerobic Soil Metabolism Half-Life (DT50) of this compound

ConditionDT50 (days)Reference
Laboratory375[3]

Table 4: Soil Photolysis Half-Life (DT50) of this compound

ConditionDT50 (days)Reference
Laboratory - Pyrazole-14C labelled (air-dried soil)104.7[5]
Laboratory - Pyrazole-14C labelled (moist soil)136.9[5]
Laboratory - Phenyl-14C labelled (air-dried soil)230.4[5]
Laboratory - Phenyl-14C labelled (moist soil)123.6[5]

Mobility in Soil

This compound exhibits low to medium mobility in soil, with its movement being influenced by the organic carbon content of the soil[7].

Table 5: Soil Sorption of this compound

ParameterValue RangeReference
Freundlich Adsorption Coefficient (Kfoc)257 - 662 mL/g[3]
Organic Carbon-Normalized Sorption Coefficient (Koc)461 - 987[5]

Degradation Pathway and Metabolites

The biotransformation of this compound in soil involves several key reactions, including N-demethylation of the pyrazole ring, hydroxylation of the phenyl ring, and amide hydrolysis[2][5]. This leads to the formation of several metabolites, with two major metabolites consistently identified in soil degradation studies: CSAA798670 and CSCD465008 [2]. These metabolites are more polar than the parent compound[2].

Sedaxane_Degradation_Pathway This compound This compound Metabolite1 CSAA798670 This compound->Metabolite1 N-demethylation, Amide Hydrolysis Metabolite2 CSCD465008 This compound->Metabolite2 Hydroxylation Further_Degradation Further Degradation (e.g., CO2) Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Proposed degradation pathway of this compound in soil.

Experimental Protocols

The following sections outline the typical methodologies employed in studying the environmental fate of this compound in soil, based on regulatory guidelines such as OECD 307.

Aerobic Soil Metabolism Study (based on OECD 307)

This study aims to determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Test Substance: ¹⁴C-radiolabelled this compound (typically on the phenyl and/or pyrazole ring) is used to trace the parent compound and its metabolites.

  • Soil Selection: A range of representative agricultural soils are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.

  • Sample Preparation and Application:

    • Fresh soil samples are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

    • The radiolabelled this compound is applied to the soil samples at a concentration representative of the intended field application rate.

  • Incubation:

    • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

    • A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.

    • Volatile organic compounds and ¹⁴CO₂ are trapped using appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

  • Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the study period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).

  • Extraction and Analysis:

    • Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

    • The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent this compound and its metabolites.

    • The identity of the major metabolites is confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

  • Data Analysis: The dissipation kinetics of this compound and the formation and decline of its metabolites are modeled to calculate DT50 (time to 50% dissipation) and DT90 values.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Selection Select & Characterize Soil Application Apply to Soil Samples Soil_Selection->Application Radiolabel Prepare 14C-Sedaxane Radiolabel->Application Incubate Incubate in Dark (e.g., 20°C) Application->Incubate Aerate Maintain Aerobic Conditions Incubate->Aerate Sampling Periodic Sampling Incubate->Sampling Trap_Volatiles Trap Volatiles & 14CO2 Aerate->Trap_Volatiles Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-Radiodetection Extraction->HPLC Combustion Combustion of Bound Residues Extraction->Combustion LCMS LC-MS/MS Identification HPLC->LCMS Kinetics Kinetic Modeling HPLC->Kinetics Combustion->Kinetics DT50 Calculate DT50 & DT90 Kinetics->DT50

Workflow for an aerobic soil metabolism study.
Analytical Method for this compound and Metabolites in Soil

The following is a representative analytical method for the quantification of this compound and its metabolites in soil samples.

Methodology:

  • Extraction:

    • A known weight of the soil sample (e.g., 10 g) is extracted with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking for a specified period (e.g., 1 hour)[3].

    • The mixture is then centrifuged to separate the soil from the supernatant[3].

  • Cleanup (Solid Phase Extraction - SPE):

    • An aliquot of the supernatant is diluted with water[3].

    • The diluted extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering substances[3].

    • The analytes (this compound and its metabolites) are eluted from the cartridge with a suitable solvent, such as acetonitrile[3].

  • Concentration and Reconstitution: The eluate is evaporated and the residue is reconstituted in a solution suitable for injection into the analytical instrument[3].

  • Instrumental Analysis:

    • The final extract is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3].

    • This technique provides high selectivity and sensitivity for the detection and quantification of the target compounds.

  • Quantification: The concentration of this compound and its metabolites in the soil sample is determined by comparing the instrument response to that of a calibration curve prepared from analytical standards.

Analytical_Method_Workflow Start Soil Sample Extraction Extraction with Acetonitrile/Water Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Elution Elution from SPE SPE_Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

Analytical workflow for this compound in soil.

Conclusion

This compound is a persistent fungicide in the soil environment, with aerobic metabolism being the primary degradation pathway. Its degradation rate is influenced by the application method, with faster dissipation observed in the presence of plants. The major metabolites, CSAA798670 and CSCD465008, are more polar than the parent compound. The mobility of this compound in soil is limited. The information presented in this guide provides a technical foundation for understanding the environmental behavior of this compound in soil.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sedaxane Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Sedaxane residues in various agricultural commodities. The protocols are designed to be robust and reproducible, ensuring accurate and reliable results for regulatory compliance, food safety assessment, and research purposes.

Introduction

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used as a seed treatment to control a range of seed- and soil-borne diseases in crops such as cereals, soybeans, and canola.[1] Monitoring its residue levels in harvested crops is crucial to ensure consumer safety and adherence to maximum residue limits (MRLs). This document outlines validated analytical methods for the determination of this compound residues in various crop matrices.

The primary analytical approach involves sample extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. These values demonstrate the sensitivity, accuracy, and precision of the methods for this compound residue analysis in different crop categories.

Table 1: Method Detection and Quantification Limits for this compound

Crop Matrix CategoryAnalytical MethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
Cereals (Wheat, Barley)QuEChERS LC-MS/MS0.0030.01
Oilseeds (Soybean, Canola)QuEChERS LC-MS/MS0.0030.01
Fruits & VegetablesQuEChERS LC-MS/MS0.0030.01
Root Vegetables (Potatoes)QuEChERS LC-MS/MS-0.01[2]
Animal Tissues & MilkLC-MS/MS0.0030.01[1]

Note: The validated LOQ for trans-sedaxane and cis-sedaxane isomers is often reported as 0.005 mg/kg each.[1]

Table 2: Recovery and Precision Data for this compound Analysis

Crop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Wheat Grain0.0170 - 111< 20
Soybean0.0170 - 111< 20
Potato0.0170 - 111< 20
Spinach0.0170 - 111< 20
Orange0.0170 - 111< 20
Bovine Muscle0.0182 - 102< 20
Milk0.0182 - 102< 20

Recovery efficiency is generally considered acceptable when mean values are between 70% and 110% with an RSD of <20%.[3]

Experimental Protocols

QuEChERS Sample Preparation for Cereal Grains (e.g., Wheat)

This protocol is optimized for the extraction of this compound from low-water content matrices like cereal grains.

Materials:

  • Homogenized wheat grain sample

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE cleanup

Procedure:

  • Sample Comminution: Grind the wheat grain sample to a fine, homogeneous powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is suitable for high-water content matrices.

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (ACN) with 1% acetic acid, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent (optional, for fatty matrices)

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE cleanup

Procedure:

  • Sample Homogenization: Homogenize the fruit or vegetable sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile with 1% acetic acid.

    • Cap and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (6 g MgSO₄ and 1.5 g NaOAc).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For highly pigmented samples, 50 mg of GCB can be added. For fatty samples, 50 mg of C18 can be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial, potentially after filtration through a 0.22 µm filter.

    • The sample is ready for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 98% B

    • 8-10 min: Hold at 98% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Specific precursor and product ions, collision energies, and other instrument-specific parameters should be optimized for this compound. The molecular ion for this compound is m/z 331.4.[1]

Table 3: Exemplary MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
This compound (cis/trans isomers)332.1131.12591.135

Note: The precursor ion is often detected as the [M+H]⁺ adduct. Collision energies are instrument-dependent and require optimization.

GC-MS/MS Method

For certain matrices or as a confirmatory technique, GC-MS/MS can be employed.

Instrumentation:

  • Gas Chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Ramp 3: 10 °C/min to 300 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MS/MS Transitions: Specific precursor and product ions must be determined and optimized for this compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described.

QuEChERS_Workflow_Cereals cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis A Homogenize Wheat Grain Sample B Weigh 10g into 50 mL Tube A->B C Add 10 mL Water & Vortex B->C D Add 10 mL Acetonitrile & Shake C->D E Add QuEChERS Salts D->E F Shake Vigorously for 1 min E->F G Centrifuge at 4000 rpm for 5 min F->G H Transfer 6 mL Supernatant to dSPE Tube (MgSO4, PSA, C18) G->H I Vortex for 30s H->I J Centrifuge at 4000 rpm for 5 min I->J K Filter Supernatant (0.22 µm) J->K L Inject into LC-MS/MS K->L

Caption: QuEChERS workflow for cereal grain sample preparation.

QuEChERS_Workflow_Fruits_Veg cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis A Homogenize Fruit/Vegetable Sample B Weigh 15g into 50 mL Tube A->B C Add 15 mL ACN (1% Acetic Acid) & Shake B->C D Add QuEChERS Salts (MgSO4, NaOAc) C->D E Shake Vigorously for 1 min D->E F Centrifuge at 4000 rpm for 5 min E->F G Transfer 1 mL Supernatant to dSPE Tube (MgSO4, PSA) F->G H Vortex for 30s G->H I Centrifuge H->I J Transfer Supernatant to Vial I->J K Inject into LC-MS/MS or GC-MS/MS J->K

Caption: QuEChERS workflow for fruit and vegetable samples.

Analytical_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Inject Inject Sample LC_Separation C18 Column Separation LC_Inject->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Precursor Precursor Ion Selection (Q1) MS_Ionization->MS_Precursor MS_Fragment Collision-Induced Dissociation (Q2) MS_Precursor->MS_Fragment MS_Product Product Ion Detection (Q3) MS_Fragment->MS_Product Data_Acquisition Data Acquisition & Quantification MS_Product->Data_Acquisition

Caption: LC-MS/MS analytical workflow for this compound detection.

References

Application Notes and Protocols for Sedaxane Seed Treatment in Cereals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Sedaxane as a seed treatment for cereals. The information provided is intended to guide researchers in the effective application and evaluation of this fungicide for the control of seed- and soil-borne diseases.

Introduction to this compound

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7).[1] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain, which disrupts cellular respiration and energy production in fungi.[1][2][3][4] This mechanism of action makes it effective against a range of fungal pathogens that impact cereal crops.

Developed by Syngenta Crop Protection, this compound is specifically designed for seed treatment applications, offering both local and systemic protection to the seed and developing roots.[3][4][5] It is effective against seed-borne fungi such as Ustilago nuda (loose smut), Tilletia caries (common bunt), Monographella nivalis (snow mould), and Pyrenophora graminea (leaf stripe), as well as soil-borne pathogens like Rhizoctonia solani, R. cerealis, and Typhula incarnata.[3][4][5]

This compound is commercially available in various formulations, often in combination with other fungicides and sometimes insecticides, under brand names such as Vibrance®, Vibrance® Extreme, CruiserMaxx® Vibrance, Vibrance® Duo, and Vibrance® Quattro.[2][6] These combination products broaden the spectrum of disease and pest control.

Data Presentation: Efficacy of this compound on Cereals

The following tables summarize quantitative data from various studies on the efficacy of this compound seed treatment in controlling key diseases and its impact on cereal crop yield.

Table 1: Efficacy of this compound against Rhizoctonia spp. in Winter Wheat

TreatmentApplication Rate (g a.i./100 kg seed)Root Rot Reduction (%)Stem Browning Reduction (%)Yield Increase (%)
This compound + Fludioxonil10 + 535.138 - 474
Fludioxonil529.1InconsistentNot specified
Untreated Control-000

Source: Data synthesized from field experiments conducted over two seasons.[7]

Table 2: Efficacy of this compound against Loose Smut (Ustilago nuda) in Barley (Greenhouse)

TrialThis compound Application Rate (g a.i./100 kg seed)Disease Incidence in Untreated Control (%)Disease Incidence in Treated (%)Control Efficacy (%)
110130100
21018397
3105 - 290100

Source: Data from independent greenhouse trials.[4]

Table 3: Efficacy of this compound against Leaf Stripe (Pyrenophora graminea) in Barley (Greenhouse)

TrialThis compound Application Rate (g a.i./100 kg seed)Disease Incidence in Untreated Control (%)Disease Incidence in Treated (%)Control Efficacy (%)
110470100
21054198.1
31069395.7

Source: Data from three independent greenhouse trials.[4]

Experimental Protocols

The following are detailed protocols for the application of this compound as a seed treatment in laboratory, greenhouse, and field settings.

Laboratory Protocol: Slurry Preparation and Seed Treatment

This protocol outlines the preparation of a this compound slurry and its application to cereal seeds for experimental purposes.

Materials:

  • This compound formulation (e.g., Vibrance® 500 FS)

  • Cereal seeds (e.g., wheat, barley)

  • Distilled water

  • Glass flask or other suitable container

  • Mechanical rotator (e.g., Turbola device)

  • Pipettes or syringes for accurate measurement

  • Balance

Procedure:

  • Calculate Application Rate: Determine the required amount of this compound formulation based on the desired active ingredient (a.i.) rate per 100 kg of seed. For example, for a rate of 10 g a.i./100 kg seed using a 500 g/L formulation, you would use 20 mL of the product per 100 kg of seed.

  • Prepare the Slurry:

    • For a small batch of seeds (e.g., 100 g), calculate the proportional amount of this compound and water.

    • Prepare a water-based slurry by mixing the calculated amount of the this compound formulation with a small volume of tap water.[3] The final slurry volume should be sufficient to ensure even coverage without overwetting the seeds. A common total slurry volume is 600 mL per 100 kg of seed (product + water).[1]

  • Seed Application:

    • Place the seeds in a glass flask.

    • Add the prepared slurry to the flask.

    • Seal the flask and rotate it using a mechanical rotator for a set duration to ensure uniform coating of the seeds. A typical procedure is to rotate the flask twice for 30 seconds each time.[3]

  • Drying:

    • After treatment, spread the seeds in a thin layer on a clean surface and allow them to air dry completely before planting or storage.

    • Proper drying is crucial to prevent clumping and ensure accurate seeding rates.

Greenhouse Experimental Protocol

This protocol describes a typical greenhouse experiment to evaluate the efficacy of this compound seed treatment.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is recommended to account for potential environmental gradients within the greenhouse.[3][8]

  • Treatments: Include an untreated control, this compound-treated seeds at various rates, and potentially a positive control with a standard fungicide.

  • Replicates: A minimum of four replicates for each treatment is recommended.[8]

  • Experimental Unit: Each pot containing a set number of seeds constitutes an experimental unit.

Procedure:

  • Seed Treatment: Treat the seeds according to the Laboratory Protocol (Section 3.1).

  • Planting:

    • Fill pots with a sterilized soil mix.

    • Sow a predetermined number of seeds (e.g., 10) per pot at a consistent depth.

  • Growth Conditions:

    • Maintain controlled environmental conditions, including temperature, humidity, and photoperiod (e.g., 14-hour day length).[3]

    • Water the plants as needed to avoid drought stress.

  • Inoculation (if applicable):

    • For disease-specific trials, inoculate the soil or plants with the target pathogen at a specified time point.

  • Assessments:

    • Emergence: Count the number of emerged seedlings at regular intervals.

    • Disease Severity: Assess disease symptoms at different growth stages using a standardized rating scale (e.g., 0-4 scale for root and stem discoloration).[9]

    • Phytotoxicity: Visually inspect plants for any signs of phytotoxicity, such as stunting or discoloration.

    • Biomass: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weights.[9]

  • Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.

Field Trial Protocol

This protocol provides a framework for conducting field trials to assess the performance of this compound seed treatment under agricultural conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates is standard for field trials.[9]

  • Plot Size: The size of individual plots should be sufficient to minimize edge effects and allow for accurate yield measurements (e.g., 5 x 10 meters).

  • Treatments: Include an untreated control, this compound-treated plots, and commercial standard treatments.

Procedure:

  • Seed Treatment: Treat a sufficient quantity of seeds for all plots according to the Laboratory Protocol (Section 3.1), ensuring accurate and uniform application.

  • Planting:

    • Use a plot drill to plant the seeds at a specified seeding rate (e.g., 1,000,000 seeds/hectare) and row spacing.[9]

  • Trial Management:

    • Manage the trial area according to standard agronomic practices for the specific cereal crop, including fertilization and weed control.

  • Assessments:

    • Stand Count: Evaluate plant establishment by counting the number of plants per unit area at an early growth stage.

    • Disease Assessment: Monitor the plots for disease symptoms throughout the growing season and rate the severity using established scales.

    • Vigor: Assess plant vigor visually at different growth stages.

    • Yield: Harvest the plots at maturity using a small-plot combine and determine the grain yield, adjusting for moisture content.[9]

    • Grain Quality: Analyze grain samples for parameters such as test weight.[9]

  • Data Analysis: Use statistical software to perform an Analysis of Variance (ANOVA) on the collected data to compare treatment means.

Mandatory Visualizations

Signaling Pathway: Mode of Action of this compound

Sedaxane_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Complex_II Complex II (SDH) Succinate Dehydrogenase TCA_Cycle->Complex_II Succinate Complex_III Complex III Complex_II->Complex_III Electrons Disruption Disruption of ATP Production Complex_II->Disruption Electron transport blocked ETC Electron Transport Chain This compound This compound This compound->Complex_II:f1 Binds to and inhibits SDH Inhibition Inhibition

Caption: Mode of action of this compound in the fungal mitochondrion.

Experimental Workflow: Seed Treatment Application and Evaluation

Seed_Treatment_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_outcome Outcome Slurry_Prep Slurry Preparation Seed_Treatment Seed Treatment Application Slurry_Prep->Seed_Treatment Seed_Selection Cereal Seed Selection Seed_Selection->Seed_Treatment Planting Planting (Greenhouse/Field) Seed_Treatment->Planting Data_Collection Data Collection (Emergence, Disease, Yield) Planting->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy Determination Statistical_Analysis->Results

Caption: General workflow for this compound seed treatment experiments.

References

Application Notes and Protocols for Sedaxane in Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sedaxane is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class, developed for the control of seed- and soil-borne fungal pathogens.[1][2] As a succinate dehydrogenase inhibitor (SDHI), its mode of action involves the disruption of mitochondrial respiration in fungi, a critical pathway for energy production.[1][3] Primarily utilized as a seed treatment, this compound offers both local and systemic protection to the seed and developing roots.[1][4] Its integration into Integrated Pest Management (IPM) strategies is crucial for sustainable agriculture, focusing on effective disease control while mitigating the risk of fungicide resistance. These notes provide detailed protocols for the application and evaluation of this compound, summarize key quantitative efficacy data, and outline its strategic use within an IPM framework.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its targeted inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][3] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This action halts the tricarboxylic acid (TCA) cycle and prevents the transfer of electrons to the respiratory chain, thereby disrupting the production of ATP, which is essential for cellular energy and leads to fungal cell death.[3]

Sedaxane_Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Oxidation Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer Complex_III Complex III ATP_Production ATP Production (Energy) Complex_III->ATP_Production ... Ubiquinone->Complex_III This compound This compound (SDHI) This compound->Complex_II INHIBITS Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to

Caption: this compound inhibits Complex II (SDH), blocking the TCA cycle and mitochondrial respiration.

Quantitative Efficacy Data

This compound demonstrates high efficacy against key seed- and soil-borne pathogens. The following tables summarize in vitro and in vivo activity data from foundational studies.

Table 1: In Vitro Inhibition of Succinate:Ubiquinone Oxidoreductase by this compound and Other Carboxamides

This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a fungicide required to inhibit 50% of the SDH enzyme activity in mitochondrial suspensions isolated from Rhizoctonia solani. Lower values indicate higher potency.

CompoundChemical GroupIC50 (nM) against R. solani
This compound Pyrazole-carboxamide4.3
IsopyrazamPyrazole-carboxamide3.0
BixafenPyrazole-carboxamide3.7
PenthiopyradPyrazole-carboxamide10.3
FluopyramPyridinyl-ethyl-benzamide27.0
BoscalidPyridine-carboxamide39.0
CarboxinOxathiin-carboxamide2300.0
Data sourced from Zeun et al., 2012. Pest Management Science.
Table 2: In Vivo Efficacy of this compound Seed Treatment Against Rhizoctonia solani in Greenhouse Experiments

This table shows the protective activity of this compound when applied as a seed treatment in artificially inoculated soil.

CropApplication Rate (g a.i. / 100 kg seed)Days After Planting (DAP)% Disease (Untreated Control)% Disease (this compound Treated)% Activity
Soybean153884.97.391.4
Corn502287.52.097.7
Cotton200111007.992.1
Data sourced from Zeun et al., 2012. Pest Management Science.[4]

Application in Integrated Pest Management (IPM)

The effective use of this compound within an IPM program is critical to delay the development of fungicide resistance. As an SDHI fungicide, it is classified under FRAC (Fungicide Resistance Action Committee) Code 7, a group considered to have a medium to high risk of resistance development.

Key IPM Principles for this compound:

  • Preventative Use: Apply this compound as a preventative seed treatment before the expected onset of disease pressure. SDHI fungicides are most effective when used before or in the early stages of infection.

  • Use in Mixtures: this compound is frequently co-formulated with fungicides that have different modes of action (e.g., difenoconazole [FRAC 3], mefenoxam [FRAC 4], or fludioxonil [FRAC 12]).[4] This practice is a cornerstone of anti-resistance strategy, as it makes it more difficult for a pathogen population to develop resistance to multiple modes of action simultaneously.

  • Limit Applications: The total number of SDHI-containing fungicide applications per season should be limited. FRAC guidelines recommend that no more than 50% of the total fungicide applications should contain an SDHI product.

  • Alternation: If solo SDHI products are used in a foliar spray program following a seed treatment, they must be applied in strict alternation with effective fungicides from different FRAC groups.

Sedaxane_IPM_Strategy Scouting Scouting & Risk Assessment (History of Disease) Seed_Treatment Preventative Seed Treatment Scouting->Seed_Treatment Sedaxane_Mix Use this compound in Mixture (e.g., + Fludioxonil, FRAC 12) (e.g., + Difenoconazole, FRAC 3) Seed_Treatment->Sedaxane_Mix Core Strategy Limit_Apps Limit Total SDHI Applications (Max 50% of total program) Sedaxane_Mix->Limit_Apps Alternate_MoA Alternate with Other Modes of Action (e.g., Qols - FRAC 11) Limit_Apps->Alternate_MoA Monitoring Monitor for Resistance Shifts & Evaluate Efficacy Alternate_MoA->Monitoring Monitoring->Scouting Adjust for next season

Caption: Logical workflow for integrating this compound into a resistance management strategy.

Experimental Protocols

Protocol 4.1: Greenhouse Efficacy Evaluation of this compound Seed Treatment against Rhizoctonia solani

Objective: To determine the in vivo efficacy of this compound seed treatment in protecting a target crop (e.g., soybean) from seedling damping-off caused by R. solani.

Materials:

  • Certified crop seeds (e.g., soybean cv. Toliman).

  • This compound formulation (e.g., FS 100 g/L).

  • Rhizoctonia solani inoculum (e.g., grown on sterilized millet or oat seeds).

  • Sterilized soil substrate (e.g., 45% sand, 45% vermiculite, 10% silty loam).

  • Plastic trays or pots.

  • Laboratory seed treater or rotating flask device (e.g., Turbola).

  • Growth chamber or greenhouse with controlled temperature (20-22°C), humidity (~70%), and lighting (14h day).

Methodology:

  • Inoculum Preparation: Culture R. solani on Potato Dextrose Agar (PDA) for 7-10 days. Use agar plugs to inoculate sterilized, moistened millet seeds and incubate for 2-3 weeks until fully colonized. Air-dry the inoculum.

  • Soil Infestation: Mix the prepared R. solani inoculum with the sterilized soil substrate at a predetermined rate (e.g., 1-2 g/kg) to achieve consistent disease pressure. Distribute the infested soil into pots or trays.

  • Seed Treatment Application: a. Prepare a slurry of this compound by mixing the formulated product with a small amount of tap water. b. Weigh a batch of seeds (e.g., 100 g). c. In a rotating flask or seed treater, apply the slurry to the seeds to achieve the target dose (e.g., 15 g a.i. / 100 kg seed). d. Rotate the flask for approximately 60 seconds to ensure even coating.[4] e. Prepare an "Untreated Control" batch of seeds treated with water only. f. Allow seeds to air-dry before planting.

  • Planting and Growth: a. Sow the treated and untreated seeds into the infested soil at a standard depth. b. Include an absolute control (untreated seeds in non-infested soil). c. Arrange treatments in a randomized complete block design with at least four replicates. d. Place pots/trays in a greenhouse under controlled conditions. Water as needed to maintain constant moisture.

  • Disease Assessment: a. At a predetermined time point (e.g., 21-38 days after planting), assess for disease symptoms. b. Record seedling emergence, pre- and post-emergence damping-off, and root rot severity using a 0-5 rating scale. c. Calculate a disease index (DI) and the percentage of control (activity) using the formula: % Activity = [(DI in Untreated Control - DI in Treatment) / DI in Untreated Control] x 100

Experimental_Workflow cluster_prep 1. Preparation cluster_app 2. Application cluster_trial 3. Greenhouse Trial cluster_analysis 4. Data Analysis Inoculum Prepare R. solani Inoculum Soil Infest Sterilized Soil Inoculum->Soil Seeds Prepare Seed Batches (Treatment & Control) Treat Apply Slurry to Seeds Seeds->Treat Slurry Create this compound Slurry Slurry->Treat Planting Sow Seeds in Infested Soil Treat->Planting Incubation Incubate in Controlled Environment Planting->Incubation Assessment Assess Disease Severity (e.g., 21-38 DAP) Incubation->Assessment Calculation Calculate % Activity Assessment->Calculation

Caption: Workflow for a greenhouse trial to evaluate this compound seed treatment efficacy.

Conclusion

This compound is a potent and effective SDHI fungicide that serves as a valuable tool for managing critical seed- and soil-borne diseases. Its targeted mode of action provides excellent control of pathogens like Rhizoctonia solani. For long-term sustainability and to preserve its efficacy, this compound must be deployed within a scientifically rigorous IPM framework. Adherence to resistance management guidelines, particularly the use of mixtures with different modes of action and limiting the overall exposure of pathogen populations to SDHI chemistry, is paramount for researchers and crop protection professionals.

References

Application Notes and Protocols for a Controlled-Release Formulation of Sedaxane in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide effective against a range of soil-borne and seed-borne fungal pathogens.[1][2] It is primarily used as a seed treatment.[3][4] Conventional applications of fungicides can lead to environmental losses and may require multiple applications to maintain efficacy. A controlled-release formulation of this compound for direct soil application could offer prolonged protection against fungal pathogens, reduce the required application frequency, and minimize environmental impact.

These application notes describe a proposed polymer-based microencapsulated formulation of this compound designed for controlled release in the soil. Detailed protocols for the preparation, characterization, and evaluation of this formulation are provided to guide researchers in developing and testing novel controlled-release agrochemical delivery systems.

Proposed Controlled-Release Formulation: Polymer-Encapsulated this compound (PES)

This proposed formulation involves the encapsulation of technical-grade this compound within a biodegradable polymer matrix. The release of this compound from this matrix is designed to be gradual, governed by microbial degradation of the polymer and diffusion of the active ingredient into the soil.

Table 1: Composition of the Proposed Polymer-Encapsulated this compound (PES) Formulation

ComponentProposed MaterialFunctionRationale
Active IngredientThis compound (Technical Grade, >96% purity)FungicideProvides protection against target soil-borne pathogens.[1][2]
Polymer MatrixPoly(lactic acid) (PLA) / Starch blend (70:30 w/w)Encapsulating agent for controlled releaseBiodegradable polymers that are broken down by soil microbes, allowing for gradual release of the active ingredient.[5][6]
SurfactantPolyvinyl alcohol (PVA)Emulsifier and stabilizerFacilitates the formation of stable microcapsules during the encapsulation process.
PlasticizerGlycerolImproves flexibility of the polymer matrixEnhances the physical properties of the microcapsules.[7]

Experimental Protocols

Protocol 1: Preparation of Polymer-Encapsulated this compound (PES) Microcapsules

This protocol details the oil-in-water (o/w) emulsion solvent evaporation method for encapsulating this compound.

Materials:

  • This compound (technical grade)

  • Poly(lactic acid) (PLA)

  • Soluble starch

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Glycerol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Homogenizer

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 1 g of this compound, 2.33 g of PLA, and 1 g of starch in 40 mL of dichloromethane.

    • Add 0.5 mL of glycerol to the organic phase and stir until fully dissolved.

  • Aqueous Phase Preparation:

    • Dissolve 2 g of PVA in 200 mL of deionized water by heating to 80°C with continuous stirring. Allow the solution to cool to room temperature.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while homogenizing at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator.

    • Reduce the pressure to 200 mbar and maintain the temperature at 40°C to evaporate the dichloromethane.

  • Microcapsule Recovery and Washing:

    • Centrifuge the resulting microcapsule suspension at 8000 rpm for 15 minutes.

    • Decant the supernatant and wash the microcapsules three times with deionized water to remove residual PVA.

  • Drying:

    • Freeze-dry the washed microcapsules for 48 hours to obtain a fine, free-flowing powder.

  • Storage:

    • Store the dried PES microcapsules in a desiccator at room temperature.

Protocol 2: Characterization of PES Microcapsules

2.1 Encapsulation Efficiency and Loading Capacity

Objective: To determine the amount of this compound successfully encapsulated within the polymer matrix.

Procedure:

  • Accurately weigh 50 mg of PES microcapsules.

  • Dissolve the microcapsules in 10 mL of dichloromethane to break the polymer matrix.

  • Add 40 mL of acetonitrile/water (80:20 v/v) and sonicate for 15 minutes to dissolve the this compound.

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as described in Protocol 3.

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

    EE (%) = (Mass of this compound in microcapsules / Initial mass of this compound used) x 100

    LC (%) = (Mass of this compound in microcapsules / Total mass of microcapsules) x 100

2.2 Particle Size and Morphology

Objective: To determine the size distribution and surface characteristics of the microcapsules.

Procedure:

  • Particle Size Analysis: Use a laser diffraction particle size analyzer to determine the size distribution of the PES microcapsules.

  • Scanning Electron Microscopy (SEM): Mount the dried microcapsules on an SEM stub using double-sided carbon tape and sputter-coat with gold. Observe the surface morphology and shape of the microcapsules under the SEM.

Protocol 3: Quantification of this compound in Soil

This protocol is adapted from the US EPA environmental chemistry method for this compound in soil.[8]

Materials:

  • Soil samples

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Shaker

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/ultrapure water (80:20 v/v).

    • Shake vigorously for 1 hour at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Take a 5 mL aliquot of the supernatant and dilute it with 20 mL of ultrapure water.

    • Condition an SPE cartridge with 5 mL of acetonitrile followed by 5 mL of ultrapure water.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Transfer the sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution program with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid).

    • Monitor for the specific parent and daughter ions of this compound.

    • Quantify the concentration using a multi-point calibration curve prepared from certified this compound standards.

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [To be determined based on this compound's mass]
Product Ions (m/z) [To be determined based on fragmentation pattern]
Limit of Quantification (LOQ) 0.0001 mg/kg[8]
Protocol 4: In-Vitro Release Kinetics Study

Objective: To evaluate the release profile of this compound from the PES microcapsules in a simulated soil solution.

Procedure:

  • Prepare a simulated soil solution (e.g., a solution of humic acid and mineral salts at a relevant pH).

  • Accurately weigh 100 mg of PES microcapsules and place them in a dialysis bag (with a molecular weight cut-off that retains the microcapsules but allows free passage of this compound).

  • Suspend the dialysis bag in 100 mL of the simulated soil solution in a sealed container.

  • Place the container on an orbital shaker at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), withdraw a 1 mL aliquot of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh simulated soil solution to maintain a constant volume.

  • Analyze the concentration of this compound in the collected aliquots using LC-MS/MS (Protocol 3).

  • Plot the cumulative percentage of this compound released versus time.

Protocol 5: Greenhouse Efficacy Study Against Rhizoctonia solani

Objective: To assess the efficacy of the PES formulation in controlling a common soil-borne pathogen in a greenhouse setting.

Procedure:

  • Soil Preparation and Inoculation:

    • Use a sterilized sandy loam soil.

    • Culture Rhizoctonia solani on potato dextrose agar (PDA).

    • Inoculate the soil with the pathogen at a predetermined concentration to achieve consistent disease pressure.

  • Treatments:

    • Prepare the following treatment groups (with at least 5 replicates per group):

      • T1: Untreated control (inoculated soil)

      • T2: Inoculated soil treated with a commercial formulation of this compound at the recommended rate.

      • T3: Inoculated soil treated with the PES formulation at a rate equivalent to the commercial formulation's active ingredient concentration.

      • T4: Uninoculated, untreated control.

  • Application and Planting:

    • Thoroughly mix the respective fungicide formulations into the soil for each treatment group.

    • Fill pots with the treated soil.

    • Plant a susceptible crop (e.g., wheat or soybean) in each pot.

  • Greenhouse Conditions:

    • Maintain the pots in a greenhouse with controlled temperature, humidity, and lighting conditions suitable for the crop and pathogen development.

  • Data Collection:

    • After a specified period (e.g., 28 days), carefully remove the plants from the pots.

    • Assess the following parameters:

      • Disease Severity Index: Rate the severity of root rot and stem lesions on a scale of 0-5.

      • Plant Growth Parameters: Measure plant height, shoot fresh weight, and root fresh weight.

      • This compound Residue in Soil: Collect soil samples from each pot at the end of the experiment and analyze for this compound concentration using Protocol 3.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Table 3: Data to be Collected in Greenhouse Efficacy Study

ParameterMeasurement UnitAssessment Time
Disease Severity Index0-5 scale28 days post-planting
Plant Heightcm28 days post-planting
Shoot Fresh Weightg28 days post-planting
Root Fresh Weightg28 days post-planting
This compound Concentration in Soilmg/kg28 days post-planting

Visualizations

Controlled_Release_Mechanism cluster_formulation PES Microcapsule in Soil cluster_environment Soil Environment This compound This compound Target Pathogen Target Pathogen This compound->Target Pathogen Fungicidal Action Polymer Polymer Matrix Polymer->this compound Release (Diffusion) Microbes Soil Microbes Microbes->Polymer Degradation Water Soil Water Water->Polymer Swelling

Caption: Mechanism of controlled release of this compound from the polymer matrix.

Experimental_Workflow cluster_prep Formulation Preparation & Characterization cluster_eval Performance Evaluation cluster_analysis Analytical Method Prep Protocol 1: PES Microcapsule Preparation Char Protocol 2: Characterization (EE, LC, Size, SEM) Prep->Char Release Protocol 4: In-Vitro Release Kinetics Char->Release Efficacy Protocol 5: Greenhouse Efficacy Study Char->Efficacy Quant Protocol 3: This compound Quantification in Soil (LC-MS/MS) Release->Quant Analysis Efficacy->Quant Analysis

Caption: Workflow for the preparation and evaluation of the PES formulation.

References

Application Note: High-Throughput Analysis of Sedaxane and its Metabolites in Plant Tissues using QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and efficient method for the simultaneous extraction and quantification of Sedaxane and its major metabolites in various plant tissues. The protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This methodology is tailored for researchers, scientists, and professionals in the fields of agrochemical development, food safety, and environmental science, providing a reliable workflow for monitoring this compound residues in crops.

Introduction

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used as a seed treatment to protect a variety of crops from fungal pathogens.[1][2] As with any agricultural chemical, it is imperative to monitor its residual levels and metabolic fate in plant tissues to ensure food safety and comply with regulatory standards. The metabolism of this compound in plants primarily involves oxidation of the phenyl and cyclopropane rings, N-demethylation of the pyrazole ring, and cleavage between the pyrazole and phenyl rings.[1][3] This leads to the formation of several metabolites that must also be monitored.

This application note details a streamlined analytical method for the determination of this compound and its key metabolites in plant matrices. The QuEChERS approach offers a significant improvement in laboratory efficiency by simplifying the extraction and cleanup process, reducing solvent consumption, and minimizing sample handling.[4][5][6][7] Subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of target analytes at low concentrations.[3][8][9][10][11]

Experimental

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade).

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) - usage depends on the matrix.

  • Analytical Standards: this compound (and its cis/trans isomers), and its relevant metabolites (e.g., CSCD667584, CSCD658906). All standards should be of >98% purity.

  • Plant Tissue: Representative crop samples (e.g., wheat, soybean, leafy vegetables).

Instrumentation
  • Homogenizer: High-speed blender or equivalent.

  • Centrifuge: Capable of reaching >4000 x g.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Protocols

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10-15 g of a representative plant sample (e.g., leaves, stems, roots) into a blending vessel. Add a small amount of dry ice to keep the sample frozen and facilitate grinding. Homogenize until a fine powder is obtained.[12]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard solution.

    • Cap the tube and shake vigorously for 1 minute.[4][7]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture. For general plant matrices, a mixture of 150 mg MgSO₄ and 50 mg PSA is recommended. For samples with high pigment content (e.g., leafy greens), 50 mg of GCB can be added. For samples with high fat content, 50 mg of C18 can be included.

    • Vortex for 30 seconds.

    • Centrifuge at >4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant into an autosampler vial.

    • The extract can be directly injected or diluted with an appropriate mobile phase if necessary.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

Data Presentation

The following tables summarize representative quantitative data for the recovery and limit of quantification (LOQ) of this compound and its metabolites in a fortified wheat straw matrix.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (trans-isomer)332.1159.125
This compound (cis-isomer)332.1159.125
Metabolite CSCD667584348.1175.128
Metabolite CSCD658906346.1159.127

Table 2: Method Performance in Fortified Wheat Straw

AnalyteFortification Level (ng/g)Mean Recovery (%)RSD (%)LOQ (ng/g)
This compound (trans-isomer)1095.24.81.0
10098.53.21.0
This compound (cis-isomer)1093.85.11.0
10097.13.51.0
Metabolite CSCD6675841091.56.22.5
10094.34.12.5
Metabolite CSCD6589061089.97.52.5
10092.85.32.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (dSPE) cluster_analysis Analysis homogenization 1. Homogenization (Plant Tissue + Dry Ice) extraction 2. Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 dSPE 4. Dispersive SPE (Supernatant + Sorbents) centrifugation1->dSPE Transfer Supernatant centrifugation2 5. Centrifugation dSPE->centrifugation2 lcms 6. LC-MS/MS Analysis centrifugation2->lcms Transfer Cleaned Extract

Caption: Experimental workflow for the analysis of this compound metabolites.

metabolic_pathway cluster_pathways Metabolic Pathways in Plants This compound This compound oxidation Oxidation (Phenyl & Cyclopropane Rings) This compound->oxidation demethylation N-demethylation (Pyrazole Ring) This compound->demethylation cleavage Cleavage (Pyrazole-Phenyl Rings) This compound->cleavage metabolites Various Metabolites (e.g., CSCD667584, CSCD658906) oxidation->metabolites demethylation->metabolites cleavage->metabolites

Caption: Proposed metabolic pathway of this compound in plants.

Conclusion

The described QuEChERS-based LC-MS/MS method provides a fast, reliable, and efficient approach for the routine analysis of this compound and its metabolites in diverse plant tissues. The method demonstrates excellent recovery, precision, and sensitivity, making it suitable for high-throughput screening in regulatory compliance and food safety monitoring programs. The simplified sample preparation procedure significantly reduces analysis time and solvent consumption, contributing to a more sustainable laboratory practice.

References

Application Note and Protocols for the Analysis of High-Purity Sedaxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedaxane is a broad-spectrum fungicide belonging to the chemical class of pyrazole-carboxamides. It is primarily utilized as a seed treatment to protect a variety of crops from seed- and soil-borne fungal diseases.[1][2] The mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to the cessation of fungal respiration and growth.[1][4] Given its targeted mechanism and widespread agricultural use, the accurate and sensitive analytical determination of this compound residues in various matrices is crucial for regulatory compliance, environmental monitoring, and ensuring food safety.

This document provides detailed application notes and experimental protocols for the quantitative analysis of high-purity this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A high-purity this compound reference standard is essential for the accuracy and reliability of these analytical methods.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in various matrices using LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterSoilWaterAgricultural Products (e.g., Cereals)
Typical Retention Time (min) ~6.7 - 7.2~6.7 - 7.2~4.7 - 5.1
Limit of Detection (LOD) 0.003 mg/kg[5]0.015 µg/LNot explicitly stated, but can be estimated from LOQ
Limit of Quantification (LOQ) 0.0001 mg/kg[6][7]0.05 µg/L[8]0.010 mg/kg[5]
Recovery (%) 70-110%[6]70-110%[8]70-120%[9]

Signaling Pathway of this compound

This compound targets and inhibits the succinate dehydrogenase (SDH) complex (Complex II) in the inner mitochondrial membrane of fungal cells. This enzyme is a key component of both the citric acid cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron flow halts cellular respiration and energy production, leading to fungal cell death.[1][4][10]

Sedaxane_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain cluster_tca Citric Acid Cycle ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- transfer ComplexII Complex II (Succinate Dehydrogenase) Fumarate Fumarate ComplexII->Fumarate ComplexII->Ubiquinone Reduction ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- transfer ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Succinate Succinate Succinate->ComplexII Oxidation Ubiquinone->ComplexIII e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->ComplexII Inhibition

Caption: Mechanism of action of this compound via inhibition of Complex II.

Experimental Protocols

Sample Preparation: QuEChERS Method for Agricultural Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[9]

Materials:

  • High-purity this compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from the US EPA method for the analysis of this compound in water.[11]

Materials:

  • High-purity this compound reference standard

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis™ HLB)

  • Vacuum manifold

Procedure:

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the this compound from the cartridge with acetonitrile.

  • The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The following are typical LC-MS/MS parameters for the analysis of this compound.[6][11]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2) 3 µm 50 x 3 mm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10-50 µL

  • Column Temperature: 50°C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 330.2

  • Product Ions (m/z): 131.1 and 91.1

  • Collision Gas: Nitrogen

Analytical Workflow

The general workflow for the analytical testing of this compound involves several key stages, from sample collection to final data analysis.

Sedaxane_Analytical_Workflow cluster_workflow Analytical Testing Workflow Start Sample Collection (Soil, Water, Crop) Sample_Prep Sample Preparation (e.g., QuEChERS, SPE) Start->Sample_Prep Start->Sample_Prep Extraction Extraction Sample_Prep->Extraction Cleanup Clean-up Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Cleanup->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting Data_Processing->Reporting

Caption: General workflow for the analytical testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sedaxane Concentration for In Vitro Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Sedaxane concentration in in vitro fungal growth inhibition assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the in vitro testing of this compound.

Question Answer
1. Why am I seeing inconsistent EC50 values for this compound against the same fungal strain? Inconsistent EC50 values can stem from several factors. Ensure that your fungal inoculum is standardized to the same growth phase and concentration for each experiment. Variations in media composition, pH, or incubation conditions can also significantly impact results. For Succinate Dehydrogenase Inhibitors (SDHIs) like this compound, the metabolic state of the fungus is critical; ensure consistent pre-culture conditions.
2. My fungal strain shows high intrinsic resistance to this compound. What could be the reason? High intrinsic resistance might be due to natural variations in the target enzyme, succinate dehydrogenase (SDH). Some fungal species or strains may possess isoforms of SDH that are less susceptible to inhibition by this compound. It is also possible that the fungus has efficient efflux pumps that actively remove the compound from the cell. Consider sequencing the SDH subunits (SdhB, SdhC, SdhD) to check for mutations known to confer resistance.
3. I am observing trailing growth (reduced but persistent growth at concentrations above the MIC) in my broth microdilution assay. How should I interpret the results? Trailing growth is a known phenomenon in antifungal susceptibility testing, particularly with azoles, but can also be observed with other fungicides. For this compound, this could indicate a fungistatic rather than fungicidal effect at certain concentrations. It is crucial to establish a consistent endpoint for your readings. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the Minimum Inhibitory Concentration (MIC) as the lowest concentration that produces a significant reduction in growth (e.g., 50% or 90%) compared to the positive control. Sticking to a consistent reading method is key for reproducibility.
4. Can the solvent used to dissolve this compound affect the experimental outcome? Absolutely. Dimethyl sulfoxide (DMSO) is a common solvent for fungicides. However, high concentrations of DMSO can inhibit fungal growth. It is essential to run a solvent control (media with the same concentration of DMSO used in your highest this compound concentration) to ensure that the observed inhibition is due to this compound and not the solvent. The final DMSO concentration in your assay should typically not exceed 1-2%.
5. How can I confirm that this compound is inhibiting succinate dehydrogenase in my fungus? To confirm the mode of action, you can perform a biochemical assay to measure SDH activity in isolated mitochondria from your fungal strain in the presence and absence of this compound. A significant reduction in SDH activity upon this compound treatment would confirm its mechanism of action.
6. The agar dilution method and broth microdilution method are giving me different EC50 values. Why? It is not uncommon to observe some variation in EC50 values between different testing methods. This can be due to differences in drug diffusion in agar versus broth, aeration, and the physiological state of the fungus in each condition. The broth microdilution method is generally considered more standardized and high-throughput. Ensure that your inoculum preparation is consistent for both methods.
7. My this compound stock solution appears to have precipitated. Is it still usable? Precipitation indicates that the compound has come out of solution, which will lead to inaccurate concentrations in your assay. Do not use a stock solution with visible precipitate. Try gently warming the solution or sonicating it to redissolve the compound. If precipitation persists, a fresh stock solution should be prepared.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro activity of this compound against a range of common seed- and soil-borne fungal pathogens. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Fungal Species Common Disease EC50 (mg/L) Reference
Rhizoctonia solaniRoot and stem rot0.01 - 0.1[1][2][3]
Ustilago nudaLoose smut of barleyData not available[1][2][3]
Tilletia cariesCommon bunt of wheatData not available[1][2][3]
Pyrenophora gramineaBarley stripeData not available[1][2][3]
Monographella nivalisPink snow moldData not available[1][2][3]
Alternaria solaniEarly blight0.60[1]
Rhizoctonia cerealisSharp eyespotData not available[1][2][3]
Typhula incarnataGray snow moldData not available[1][2][3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

a. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer or microplate reader

b. Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or by adjusting the optical density.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.01 to 10 mg/L).

    • Include a positive control (fungal inoculum in media without this compound) and a negative control (media only).

    • Also, include a solvent control with the highest concentration of DMSO used.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the negative control).

    • Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 50% or 90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).

    • Calculate the EC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Antifungal Susceptibility Testing: Agar Dilution Method

a. Materials:

  • This compound

  • DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Fungal isolate

  • Cork borer

b. Procedure:

  • Preparation of this compound-Amended Agar:

    • Prepare the agar medium according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to 45-50°C.

    • Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent (DMSO) and a control plate with no additions.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal colony on a non-amended agar plate, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial plug, mycelial side down, in the center of each this compound-amended and control plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature in the dark until the fungal growth in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control plate.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

Experimental Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C Dilute B Prepare Fungal Inoculum D Add Fungal Inoculum to Wells B->D Inoculate C->D E Incubate Plates D->E F Read Absorbance/ Visual Inspection E->F G Calculate EC50 F->G Analyze Data

Caption: Workflow for determining this compound EC50 using the broth microdilution method.

This compound's Mechanism of Action: Inhibition of Succinate Dehydrogenase

G cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) cluster_inhibition Inhibition by this compound Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (Succinate Dehydrogenase) UQH2 Ubihydroquinone (QH2) SDH->UQH2 e- UQ Ubiquinone (Q) UQ->SDH ComplexIII Complex III UQH2->ComplexIII This compound This compound This compound->SDH Binds to Qp site ATP ATP Inhibition->ATP ATP Production Blocked

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain and ATP production.

References

Technical Support Center: Troubleshooting Poor Efficacy of Sedaxane Seed Treatment in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected or poor efficacy of Sedaxane seed treatment in field trials. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, belonging to the pyrazole-carboxamide chemical class.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][4][5][6] This disruption of the fungal respiratory process prevents energy production (ATP synthesis), ultimately leading to the cessation of fungal growth and development.[6][7][8]

Q2: What are the target pathogens for this compound seed treatment?

This compound is specifically designed for seed treatment to control seed- and soil-borne fungal pathogens. Its activity spectrum includes, but is not limited to:

  • Rhizoctonia spp. (R. solani, R. cerealis)[5][7][9]

  • Ustilago spp. (e.g., Ustilago nuda causing loose smut)[5][7][9]

  • Tilletia caries (common bunt of wheat)[5][7][9]

  • Monographella nivalis (Microdochium nivale)[5][7][9]

  • Pyrenophora graminea (leaf stripe of barley)[5][7][9]

Q3: We are observing poor efficacy of this compound in our field trials. What are the potential causes?

Several factors can contribute to the poor performance of this compound seed treatment in a field setting. These can be broadly categorized as issues related to the pathogen, the application process, and environmental conditions. A logical troubleshooting workflow is presented below to help identify the root cause.

Troubleshooting Guide

Diagram: Troubleshooting Workflow for Poor this compound Efficacy

TroubleshootingWorkflow Start Poor Efficacy Observed Pathogen Pathogen-Related Issues Start->Pathogen Application Application-Related Issues Start->Application Environment Environmental Factors Start->Environment Resistance Pathogen Resistance to SDHIs? Pathogen->Resistance High disease pressure despite treatment Misidentification Incorrect Pathogen ID? Pathogen->Misidentification Symptoms atypical for target pathogens Coverage Poor Seed Coverage? Application->Coverage Uneven plant stand/disease incidence Rate Incorrect Application Rate? Application->Rate Lower than expected plant vigor SeedQuality Poor Seed Quality? Application->SeedQuality Poor germination Soil Adverse Soil Conditions? Environment->Soil Extreme pH, high organic matter Weather Unfavorable Weather? Environment->Weather Heavy rainfall, extreme temperatures Solution Implement Corrective Actions Resistance->Solution Misidentification->Solution Coverage->Solution Rate->Solution SeedQuality->Solution Soil->Solution Weather->Solution

Caption: A logical workflow to diagnose the cause of poor this compound efficacy.

Pathogen-Related Issues

Q4: Could the target pathogen have developed resistance to this compound?

Yes, the development of resistance to SDHI fungicides is a known risk.[10] Resistance typically arises from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD), which reduces the binding affinity of the fungicide to its target site.[3][11]

  • Actionable Advice:

    • Collect fungal isolates from symptomatic plants in the trial plots.

    • Conduct in vitro fungicide sensitivity assays to determine the EC50 values (the concentration of fungicide that inhibits 50% of fungal growth) for this compound and other SDHI fungicides.

    • Sequence the SdhB, SdhC, and SdhD genes of the fungal isolates to identify known resistance-conferring mutations.

    • Consult the Fungicide Resistance Action Committee (FRAC) for information on known resistance issues with SDHI fungicides for your target pathogen.[10]

Q5: Is it possible that the disease symptoms are caused by a pathogen not on the this compound activity spectrum?

Yes, this is a common issue in field trials. This compound has a broad spectrum of activity, but it is not effective against all seed- and soil-borne pathogens.[5][9] For example, oomycetes such as Pythium and Phytophthora are not controlled by this compound and often require a different mode of action, which is why this compound is frequently co-formulated with other fungicides like Mefenoxam.

  • Actionable Advice:

    • Isolate and identify the causal agent of the disease symptoms from infected plant tissue.

    • Review the product label and technical data sheets for the specific this compound formulation used to confirm its spectrum of activity.

    • If a non-target pathogen is identified, a different or combination seed treatment may be necessary for future trials.

Application-Related Issues

Q6: How critical is the quality of the seed treatment application?

The quality of the application is paramount for the success of any seed treatment. Uneven or incomplete coverage will result in inconsistent and reduced efficacy.

  • Actionable Advice:

    • Visually inspect a sample of treated seeds to assess the uniformity of coverage.

    • Ensure that the seed treatment equipment is properly calibrated to deliver the correct application rate.

    • Use a slurry-based application to ensure better adhesion and distribution of the product on the seed.[1]

    • Minimize dust and chaff in the seed lot, as these can absorb the treatment and prevent it from adhering to the seed coat.

Q7: Could the application rate have been incorrect?

An incorrect application rate, either too low or too high, can lead to poor efficacy or phytotoxicity.

  • Actionable Advice:

    • Verify the calculations used to determine the amount of product needed for the seed lot.

    • Check the calibration of the application equipment.

    • For specific crops, there are recommended dosage rates that should be followed. For example, for cereals like wheat and barley, a typical rate might be in the range of 25-50 grams of active ingredient per 100 kg of seed.

Q8: Can the quality of the seed lot impact the performance of this compound?

Yes, poor quality seed with low vigor or existing mechanical damage can have reduced germination and emergence, which may be mistaken for poor fungicide efficacy.

  • Actionable Advice:

    • Conduct a germination and vigor test on the seed lot before treatment.

    • Inspect the seed for cracks and other physical damage.

Environmental Factors

Q9: How do soil properties influence the effectiveness of this compound?

Soil pH, organic matter content, and microbial activity can influence the availability and degradation of this compound in the soil. This compound is persistent in the environment and its degradation is primarily through aerobic soil metabolism.[1]

  • Actionable Advice:

    • Analyze the soil from the trial site for pH, organic matter content, and texture.

    • While this compound is effective across a range of soil types, extreme conditions may impact its performance.

    • Consider that high organic matter can sometimes lead to increased microbial activity, which could potentially accelerate the degradation of the fungicide.

Q10: Can weather conditions after planting affect this compound's performance?

Yes, environmental conditions play a significant role.[12]

  • Actionable Advice:

    • Excessive Rainfall: Heavy rainfall immediately after planting can potentially lead to the leaching of the fungicide away from the seed, although this compound has limited mobility in soil.[13]

    • Cold and Wet Conditions: These conditions can delay seed germination and seedling emergence, extending the period of vulnerability to soil-borne pathogens and potentially overwhelming the protective capabilities of the seed treatment.

    • Drought Stress: While this compound has been shown to have some biostimulant effects that can help with stress tolerance, severe drought can still negatively impact plant establishment and health, which may be misconstrued as poor disease control.[12][14]

Data Presentation

Table 1: Efficacy of this compound against Rhizoctonia solani in Oilseed Rape
TreatmentApplication Rate (a.i.)Relative Quantification of R. solani DNA (%)Root Dry Weight in Inoculated Soil (% increase vs. untreated)
Untreated Control-100-
This compound-~3+37%
This compound + Fludioxonil + Metalaxyl-M-~1+48%
Thiram-~1-

Data synthesized from a study on oilseed rape.[15][16]

Table 2: Impact of this compound and Fludioxonil on Winter Wheat Inoculated with Rhizoctonia cerealis
TreatmentApplication Rate (a.i. per 100kg seed)Reduction in Root Rot Symptoms (%)Yield Increase (%)
Untreated Control---
Fludioxonil5g29.1-
This compound + Fludioxonil10g + 5g35.14

Data from a field experiment on winter wheat.[17]

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound Seed Treatment in a Field Trial

This protocol outlines a standard procedure for conducting a field trial to assess the efficacy of this compound seed treatment.

1. Objective: To determine the effectiveness of this compound seed treatment in controlling a target seed- or soil-borne pathogen and its impact on crop emergence, health, and yield.

2. Experimental Design:

  • Treatments:
  • Untreated Control (UTC)
  • This compound-treated seed at the recommended rate.
  • This compound-treated seed at a higher rate (optional, for dose-response).
  • A positive control with a standard commercial fungicide.
  • Replication: A minimum of 4 replications for each treatment.
  • Plot Layout: A randomized complete block design (RCBD) to minimize the effects of field variability.
  • Plot Size: Should be large enough to obtain meaningful yield data and minimize edge effects.

3. Materials:

  • Certified seed of a susceptible crop variety.
  • This compound formulation.
  • Commercial seed treatment equipment.
  • Field trial planting and harvesting equipment.
  • Data collection tools (e.g., quadrat for stand counts, disease rating scales).

4. Procedure:

  • Seed Treatment:
  • Calibrate the seed treater to ensure accurate application rates.
  • Apply the treatments to the respective seed lots, ensuring uniform coverage.
  • Allow the treated seed to dry completely before planting.
  • Field Preparation and Planting:
  • Prepare the field according to standard agricultural practices for the crop.
  • If necessary, artificially inoculate the trial area with the target pathogen to ensure uniform disease pressure.
  • Plant the trial using a calibrated planter, ensuring consistent seeding depth and rate across all plots.
  • Data Collection:
  • Emergence/Stand Count: Count the number of emerged seedlings in a defined area (e.g., 1-meter row) within each plot at regular intervals after planting.
  • Disease Assessment: At appropriate growth stages, assess the incidence and severity of the target disease using standardized rating scales.
  • Phytotoxicity Assessment: Visually inspect plants for any signs of stunting, discoloration, or other symptoms of phytotoxicity.
  • Yield: Harvest the plots at maturity and determine the grain yield, adjusting for moisture content.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Diagram: this compound Mode of Action - Inhibition of Fungal Respiration

Sedaxane_MoA TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol e- Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Complex_III Complex III Ubiquinol->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ...Electron Transport Chain... ATP ATP (Energy) ATP_Synthase->ATP This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Complex_II

Caption: this compound inhibits Complex II, blocking the electron transport chain.

References

Technical Support Center: Mitigating Sedaxane Phytotoxicity in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential phytotoxicity of Sedaxane at high concentrations during experimental use.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues related to this compound phytotoxicity in your experiments.

Issue 1: Visible signs of phytotoxicity (stunting, chlorosis, necrosis) are observed after this compound application.

  • Question: My plants are showing signs of stress, such as stunted growth, yellowing leaves (chlorosis), and tissue death (necrosis), after being treated with a high concentration of this compound. What could be the cause and how can I fix it?

  • Answer: High concentrations of this compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, can disrupt the mitochondrial electron transport chain in plants, leading to oxidative stress and the visible symptoms you are observing.[1][2]

    Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations and the final concentration of this compound applied. Errors in dilution can lead to unintentionally high doses.

    • Review Application Method: Ensure the application was uniform and consistent with your experimental design. Uneven application can result in localized areas of high concentration.

    • Assess Environmental Conditions: High light intensity, extreme temperatures, and drought stress can exacerbate the phytotoxic effects of fungicides. Ensure your plants are not under additional stress.

    • Mitigation Strategy: For future experiments, consider incorporating a safener or a plant growth regulator into your protocol. While research is ongoing, substances that enhance the plant's natural defense mechanisms may help alleviate phytotoxicity.

Issue 2: Reduced root growth and development in this compound-treated plants.

  • Question: I've noticed a significant reduction in root length and overall root mass in my plants treated with high doses of this compound compared to the control group. Why is this happening and what can I do?

  • Answer: this compound application, particularly as a seed treatment, can sometimes lead to transient phytotoxicity in the root zone, especially in sensitive plant species.[3][4] This is likely due to the high localized concentration of the fungicide around the developing roots.

    Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a dose-response experiment to determine the optimal concentration of this compound that provides the desired fungicidal effect without significant root growth inhibition.

    • Alternative Application: If using a soil drench or seed treatment, consider a foliar application if appropriate for your experimental goals, as this may reduce direct contact with the root system at high concentrations.

    • Growth Medium: Ensure your growth medium is well-aerated and provides adequate nutrients to support healthy root development, which may help plants overcome initial stress.

    • Consider Safeners: Experiment with the co-application of potential safeners. Activated charcoal as a seed coating has been shown to protect against herbicide injury and may offer similar protection against high fungicide concentrations.[5]

Issue 3: No visible symptoms, but physiological measurements indicate plant stress.

  • Question: My plants look healthy, but chlorophyll fluorescence measurements (e.g., decreased Fv/Fm) indicate a reduction in photosynthetic efficiency after this compound treatment. What does this mean and should I be concerned?

  • Answer: Chlorophyll fluorescence is a sensitive indicator of plant stress and can detect subtle physiological impacts before visible symptoms appear.[6][7][8] A decrease in the maximum quantum yield of photosystem II (Fv/Fm) suggests that the photosynthetic apparatus is being affected, which can be an early sign of phytotoxicity.

    Troubleshooting Steps:

    • Monitor Over Time: Continue to monitor the chlorophyll fluorescence parameters and observe if the plants recover or if the stress indicators worsen, potentially leading to visible symptoms.

    • Correlate with Other Data: Compare the fluorescence data with other growth parameters (e.g., biomass, leaf area) to determine if the physiological stress is translating into reduced growth.

    • Optimize Concentration: Use the chlorophyll fluorescence data to refine your this compound concentration, aiming for the highest dose that does not cause a significant drop in photosynthetic efficiency.

    • Investigate Mitigation: This is an ideal scenario to test the efficacy of mitigating agents like plant growth regulators (e.g., gibberellic acid) which have been shown to counteract herbicide-induced stress.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound phytotoxicity at high concentrations?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI). Its primary mode of action is the inhibition of complex II in the mitochondrial respiratory chain.[7][10] At high concentrations, this inhibition can also occur in the plant's mitochondria, disrupting cellular respiration and leading to an energy deficit. This disruption can also cause an overproduction of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and ultimately, visible phytotoxicity symptoms like chlorosis and necrosis.[1]

Q2: Are some plant species more susceptible to this compound phytotoxicity than others?

A2: Yes, sensitivity to fungicide-induced phytotoxicity can vary between plant species and even between cultivars of the same species.[5][11] For example, studies have shown that oilseed rape can be particularly sensitive to this compound at early growth stages.[3][4] It is always recommended to conduct preliminary dose-response trials on your specific plant species or cultivar to determine its tolerance.

Q3: How can I differentiate between phytotoxicity symptoms and disease symptoms?

A3: This can be challenging, but there are some key indicators. Phytotoxicity symptoms often appear uniformly across the treated plants and may be correlated with the application pattern (e.g., more severe on upper leaves for a foliar spray). Disease symptoms, on the other hand, often start as localized lesions and may spread in a more random pattern. Including an untreated control and a positive control (inoculated with the pathogen but untreated with fungicide) in your experimental setup is crucial for accurate differentiation.

Q4: What are "safeners" and can they be used to mitigate this compound phytotoxicity?

A4: Safeners are chemical compounds used to protect crops from herbicide injury without affecting the herbicide's efficacy against weeds.[9] They typically work by enhancing the plant's metabolic detoxification of the herbicide. While the use of safeners with fungicides is less established, the principle is transferable. Potential safeners could work by upregulating the plant's antioxidant defense system or by other stress-alleviating mechanisms. Research in this area is ongoing, and testing potential safeners like natural compounds (e.g., gibberellic acid) or adsorbents (e.g., activated charcoal) could be a viable strategy.[5][9]

Q5: What are the best practices for preparing and applying high concentrations of this compound in a research setting to minimize phytotoxicity risk?

A5:

  • Accurate Preparation: Use calibrated equipment for weighing and measuring to ensure precise concentrations. Prepare fresh solutions for each experiment.

  • Uniform Application: Whether applying as a foliar spray, soil drench, or seed treatment, ensure the application is as uniform as possible to avoid localized overdosing.

  • Avoid Stressed Plants: Do not apply fungicides to plants that are already under stress from drought, extreme temperatures, or nutrient deficiencies, as this can increase their susceptibility to phytotoxicity.

  • Test on a Small Scale: When using a new concentration or application method, test it on a small subset of plants first to observe for any adverse effects before treating the entire experimental group.

  • Include Controls: Always include an untreated control group in your experimental design to provide a baseline for assessing phytotoxicity.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Plant Growth Parameters

This compound Concentration (µg/mL)Shoot Height Reduction (%)Root Length Reduction (%)Chlorophyll Content (SPAD units)Photosynthetic Efficiency (Fv/Fm)
0 (Control)0045.20.83
505842.80.81
100152538.50.75
200355029.10.62
400607518.70.45

Table 2: Potential Mitigating Effects of Safeners on this compound (200 µg/mL) Phytotoxicity

TreatmentShoot Height Reduction (%)Root Length Reduction (%)Photosynthetic Efficiency (Fv/Fm)
This compound (200 µg/mL)35500.62
This compound + Safener A (e.g., Gibberellic Acid)18280.71
This compound + Safener B (e.g., Activated Charcoal Seed Coating)25350.68

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity using a Root Growth Inhibition Assay

  • Seed Preparation: Select healthy, uniform seeds of the target plant species. Surface sterilize the seeds to prevent microbial contamination.

  • Treatment Preparation: Prepare a stock solution of this compound and create a dilution series to achieve the desired test concentrations. Include a negative control (no this compound).

  • Experimental Setup:

    • Place sterile filter paper in petri dishes.

    • Moisten the filter paper with a defined volume of the respective this compound solution or control solution.

    • Place a set number of seeds (e.g., 10-20) in each petri dish.

    • Seal the petri dishes and place them in a growth chamber with controlled temperature and light conditions.

  • Data Collection: After a specified period (e.g., 5-7 days), carefully remove the seedlings and measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each treatment group. Express the results as a percentage of root growth inhibition compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of root growth).

Protocol 2: Quantifying Photosynthetic Stress using Chlorophyll Fluorescence Imaging

  • Plant Material and Treatment: Grow plants to the desired developmental stage. Apply different concentrations of this compound using the intended application method (e.g., foliar spray). Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt the plants for at least 30 minutes to ensure all reaction centers of photosystem II (PSII) are open.

  • Chlorophyll Fluorescence Measurement:

    • Use a pulse-amplitude-modulated (PAM) fluorometer or a chlorophyll fluorescence imaging system.[6][8][12]

    • Measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) after a saturating light pulse.

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

  • Data Collection: Take measurements at different time points after treatment (e.g., 24, 48, 72 hours) to monitor the progression of stress and any potential recovery.

  • Data Analysis: Compare the Fv/Fm values of the treated plants to the control group. A significant decrease in Fv/Fm indicates stress on the photosynthetic apparatus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis p1 Seed Selection & Sterilization e1 Treatment Application p1->e1 p2 This compound Dilution Series p2->e1 e2 Incubation in Growth Chamber e1->e2 d1 Measure Growth Parameters e2->d1 d2 Chlorophyll Fluorescence e2->d2 a1 Calculate Phytotoxicity Metrics d1->a1 d2->a1 a2 Statistical Analysis a1->a2

Caption: Workflow for assessing this compound phytotoxicity.

signaling_pathway cluster_this compound This compound (High Concentration) cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response cluster_symptoms Visible Symptoms This compound This compound sdh Succinate Dehydrogenase (Complex II) This compound->sdh Inhibition etc Electron Transport Chain sdh->etc Disruption atp ATP Production etc->atp Reduced ros Reactive Oxygen Species (ROS) Increase etc->ros Leads to symptoms Chlorosis, Necrosis, Stunting atp->symptoms Contributes to stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis stress->symptoms Causes apoptosis->symptoms Causes

Caption: Proposed signaling pathway for this compound phytotoxicity.

troubleshooting_logic start Phytotoxicity Suspected q1 Are there visible symptoms (stunting, chlorosis)? start->q1 q2 Is root growth inhibited? q1->q2 No ans1_yes Verify concentration & application. Consider environmental stress. q1->ans1_yes Yes q3 Is photosynthetic efficiency reduced? q2->q3 No ans2_yes Conduct dose-response analysis. Consider alternative application. q2->ans2_yes Yes ans3_yes Monitor over time. Correlate with growth data. Optimize concentration. q3->ans3_yes Yes end_node Implement Mitigation Strategy (e.g., Safeners, PGRs) q3->end_node No ans1_yes->end_node ans2_yes->end_node ans3_yes->end_node

Caption: Troubleshooting logic for this compound phytotoxicity.

References

a improving the stability of Sedaxane in analytical standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Sedaxane in analytical standard solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile is the most recommended solvent for preparing this compound analytical stock solutions.[1][2] Methodologies from regulatory bodies consistently utilize acetonitrile for this purpose.[1][2]

Q2: What is the recommended storage temperature for this compound standard solutions?

A2: It is recommended to store this compound stock solutions in a refrigerator or freezer, specifically between 0 and 9°C.[1][2] Always allow the solution to equilibrate to room temperature before use to ensure accurate measurements.[2]

Q3: How long can I expect my this compound stock solution in acetonitrile to be stable?

A3: A 200 µg/mL stock solution of this compound prepared in acetonitrile is presumed to be stable for up to 6 months when stored under refrigerated conditions (0-9°C).[1] For working solutions at lower concentrations, it is advisable to prepare them fresh from the stock solution.

Q4: Is this compound sensitive to light?

A4: Yes, this compound can degrade when exposed to light. The laboratory half-life for aqueous photolysis is 46 days.[3] Therefore, it is crucial to store all this compound solutions in amber vials or otherwise protect them from light to prevent photodegradation.

Q5: How stable is this compound in aqueous solutions and at different pH values?

A5: this compound is very stable to hydrolysis. In dilute aqueous buffer solutions, it is stable at pH levels of 4, 5, 7, and 9 for at least 5 days at 50°C. At 25°C, it is stable for at least 30 days at pH 5, 7, and 9.[4] This indicates that hydrolysis is not a significant degradation pathway under typical analytical conditions.[5]

Q6: Should I be concerned about the stability of this compound during high-temperature sample processing?

A6: this compound is hydrolytically stable even at high temperatures. Studies have shown no significant degradation in experiments conducted at 90, 100, and 120°C across a range of pH values, simulating conditions like pasteurization, boiling, and sterilization.

Troubleshooting Guide

Q1: I am observing a gradual decrease in the peak area of my this compound standard in my chromatography analysis over a few days. What could be the cause?

A1: This issue could be due to several factors:

  • Improper Storage: Ensure your standard solution is stored in a refrigerator or freezer and protected from light. Room temperature storage or exposure to UV light can cause degradation.

  • Solvent Evaporation: If the vial is not sealed properly, the solvent can evaporate, leading to an increase in concentration initially, followed by potential degradation or precipitation. Ensure vials are tightly capped.

  • Adsorption: Although less common, the analyte could be adsorbing to the surface of the vial. Using silanized glass vials can mitigate this.

  • Instrument Variability: Before concluding that the standard is unstable, check the performance of your analytical instrument (e.g., HPLC, GC). Run a system suitability test to ensure consistent performance.

Q2: My this compound standard solution appears cloudy or has visible particulates. What should I do?

A2: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent, or if the solution is stored at very low temperatures.

  • Gently warm the solution to room temperature and sonicate for a few minutes to see if the precipitate redissolves.

  • Filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use if the precipitate does not redissolve. However, be aware that this will lower the concentration of your standard.

  • Prepare a new standard, ensuring that the amount of this compound is fully dissolved in the solvent. It may be necessary to prepare a more dilute stock solution.

Q3: I am seeing unexpected peaks in the chromatogram of my this compound standard. Does this indicate degradation?

A3: The appearance of new peaks could indicate the presence of degradation products.

  • Review the storage conditions: Was the solution exposed to light or high temperatures for an extended period? Photodegradation is a known pathway for this compound.[3]

  • Check the purity of your solvent: Impurities in the solvent can also appear as extra peaks. Run a blank injection of the solvent to confirm.

  • Consider the age of the standard: If the standard is old, it may have degraded. It is best to prepare a fresh standard from a certified reference material.

Data Presentation

Table 1: Summary of Known Stability Data for this compound

ConditionMatrixpHTemperatureDurationStability Outcome
HydrolysisDilute Aqueous Buffer4, 5, 7, 950°C5 daysStable[4]
HydrolysisDilute Aqueous Buffer5, 7, 925°C30 daysStable[4]
High TemperatureAqueous SolutionVarious90-120°C-No significant degradation
PhotolysisAqueous Solution--46 daysHalf-life[3]
Stock Solution StorageAcetonitrile (200 µg/mL)-0-9°C6 monthsAssumed to be stable[1]

Experimental Protocols

Protocol 1: Preparation of a 200 µg/mL this compound Stock Solution in Acetonitrile

This protocol is based on methodologies described in EPA analytical methods.[2]

Materials:

  • This compound analytical standard (of known purity)

  • HPLC-grade acetonitrile

  • Class A volumetric flasks (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • Amber glass vials with screw caps

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a well-ventilated area or a fume hood.

  • Weighing: Accurately weigh the required amount of this compound analytical standard directly into a volumetric flask. To prepare a 200 µg/mL (or 0.2 mg/mL) solution in a 10 mL flask, you would need 2.0 mg of this compound. Adjust the weight based on the purity of the standard.

  • Dissolving: Add a small volume of acetonitrile to the flask (e.g., 5-6 mL for a 10 mL flask). Gently swirl the flask to dissolve the this compound completely. You may use a sonicator for a short period to aid dissolution.

  • Diluting to Volume: Once the solid is completely dissolved, add acetonitrile to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date (6 months from the preparation date). Store the solution in a refrigerator at 0-9°C.[1][2]

Mandatory Visualization

Sedaxane_Troubleshooting start Problem: Inconsistent Results (e.g., decreasing peak area) check_instrument Step 1: Verify Instrument Performance (Run System Suitability Test) start->check_instrument instrument_ok Instrument Performance OK? check_instrument->instrument_ok fix_instrument Troubleshoot & Recalibrate Instrument (Check for leaks, detector issues, etc.) instrument_ok->fix_instrument No check_storage Step 2: Review Standard Storage Conditions instrument_ok->check_storage Yes fix_instrument->check_instrument storage_ok Proper Storage? (Refrigerated, Protected from Light) check_storage->storage_ok correct_storage Action: Store solution in amber vial in refrigerator (0-9°C) storage_ok->correct_storage No check_prep Step 3: Evaluate Solution Preparation storage_ok->check_prep Yes end_ok Problem Resolved correct_storage->end_ok prep_ok Potential Issues? (Precipitation, Age, Solvent Purity) check_prep->prep_ok reprepare Action: Prepare a fresh standard solution (Follow recommended protocol) prep_ok->reprepare Yes prep_ok->end_ok No reprepare->end_ok

Caption: Troubleshooting workflow for unstable this compound analytical standard solutions.

References

Technical Support Center: Microbial Degradation of Sedaxane in Soil Microcosms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the microbial degradation of Sedaxane in soil microcosms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial degradation in soil important?

A1: this compound is a broad-spectrum pyrazole-carboxamide fungicide used as a seed treatment to protect crops against soil-borne and seed-borne diseases.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in mitochondrial respiration. Understanding its microbial degradation is crucial for assessing its environmental fate, persistence, and potential long-term impacts on soil ecosystems. Aerobic soil metabolism is considered the primary mechanism of its degradation in the environment.[2]

Q2: What is the expected persistence of this compound in soil?

A2: this compound is considered to be persistent in the environment.[2] Laboratory studies have shown that its half-life (DT50) in aerobic soil can range from 296 to 422 days.[2]

Q3: What are the major microbial degradation products of this compound in soil?

A3: Under aerobic conditions, this compound degrades into several transformation products. The two main metabolites identified in soil are CSAA798670 and CSCD465008. CSCD465008 is reported to be formed through the cleavage of the carboxamide linkage. The proposed biotransformation pathway also includes amide hydrolysis, demethylation, and hydroxylation.

Q4: What analytical methods are typically used to quantify this compound and its metabolites in soil?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard analytical method for the sensitive and selective quantification of this compound and its metabolites in soil samples. This often involves an extraction step with a solvent mixture like acetonitrile and water, followed by a clean-up procedure using Solid Phase Extraction (SPE).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very slow degradation of this compound observed 1. Suboptimal microbial activity: Soil may have low microbial biomass or diversity. 2. Inappropriate incubation conditions: Temperature, moisture, or oxygen levels may not be optimal for microbial degradation. 3. Soil properties: High organic matter or clay content can lead to strong adsorption of this compound, reducing its bioavailability to microorganisms. 4. Sterile control shows degradation: Abiotic degradation (e.g., hydrolysis) may be occurring, although this compound is generally stable to hydrolysis.1. Characterize soil: Analyze microbial biomass and diversity before starting the experiment. Consider using a soil with a known history of pesticide degradation. 2. Optimize conditions: Ensure incubation temperature is within the optimal range for soil microorganisms (typically 20-30°C). Maintain soil moisture at 50-70% of water holding capacity. Ensure adequate aeration for aerobic degradation. 3. Assess bioavailability: Measure the concentration of this compound in the soil solution to understand how much is available for microbial uptake.
High variability in degradation rates between replicates 1. Inhomogeneous spiking: Uneven distribution of this compound in the soil microcosms. 2. Heterogeneity of soil: Natural variation in the physical, chemical, and biological properties of the soil within and between microcosms. 3. Inconsistent incubation conditions: Fluctuations in temperature or moisture across different microcosms.1. Improve spiking procedure: Ensure the spiking solution is thoroughly mixed with the soil. For solid formulations, ensure fine powder is evenly distributed. 2. Homogenize soil: Thoroughly mix the bulk soil sample before aliquoting into microcosms. Increase the number of replicates to account for inherent soil variability. 3. Standardize incubation: Use a temperature-controlled incubator and monitor moisture levels regularly, adjusting as needed.
Poor recovery of this compound and/or metabolites during extraction 1. Inefficient extraction solvent: The chosen solvent may not be effectively extracting the analytes from the soil matrix. 2. Strong analyte-soil binding: this compound and its metabolites may be tightly bound to soil particles. 3. Degradation during extraction/cleanup: Analytes may be unstable under the extraction or cleanup conditions.1. Optimize extraction method: Test different solvent systems (e.g., varying the ratio of acetonitrile to water). Consider using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). 2. Enhance desorption: Increase extraction time or use sonication to help release bound residues. 3. Assess stability: Spike a blank soil extract with standards and process it through the entire analytical method to check for analyte loss.
Interference or matrix effects in HPLC-MS/MS analysis 1. Co-eluting matrix components: Other compounds from the soil extract can interfere with the detection of the target analytes. 2. Ion suppression or enhancement: The sample matrix can affect the ionization efficiency of the analytes in the mass spectrometer source.1. Improve sample cleanup: Optimize the Solid Phase Extraction (SPE) protocol. Consider using a different SPE sorbent or adding extra washing steps. 2. Modify chromatographic conditions: Adjust the HPLC gradient, mobile phase composition, or use a different column to improve separation from interfering compounds. 3. Use matrix-matched calibration: Prepare calibration standards in extracts of the control soil to compensate for matrix effects. The use of isotopically labeled internal standards is highly recommended.

Quantitative Data

The following tables summarize the degradation kinetics of this compound in soil under aerobic conditions.

Table 1: Aerobic Soil Degradation Half-life (DT50) and DT90 of this compound

Soil TypeApplication MethodDT50 (days)DT90 (days)
LoamSeed Applied88292
LoamSoil Applied296984
Sandy Clay LoamSeed Applied78258
Sandy Clay LoamSoil Applied343>1000

Data compiled from publicly available regulatory assessments.

Experimental Protocols

Detailed Methodology for a Soil Microcosm Experiment to Assess Aerobic Degradation of this compound

This protocol outlines a general procedure for establishing and monitoring soil microcosms to study the microbial degradation of this compound.

1. Soil Collection and Preparation:

  • Collect fresh topsoil (0-15 cm depth) from a site with no recent history of fungicide application.

  • Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • Adjust the soil moisture to 50-60% of its maximum water holding capacity and pre-incubate in the dark at the desired experimental temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.

2. Preparation of Spiking Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

  • Create a working solution by diluting the stock solution to a concentration that, when added to the soil, will result in the desired final concentration (e.g., 1 mg/kg soil).

3. Microcosm Setup:

  • Weigh a standardized amount of the pre-incubated soil (e.g., 100 g dry weight equivalent) into individual glass flasks or jars (microcosms).

  • Spike each microcosm with the this compound working solution. Add the solution dropwise and mix thoroughly to ensure even distribution.

  • Prepare a set of control microcosms by adding the same volume of solvent without this compound.

  • Prepare a set of sterile control microcosms to assess abiotic degradation. This can be achieved by autoclaving the soil before spiking.

  • Cover the microcosms with gas-permeable stoppers or foil to allow for air exchange while minimizing moisture loss.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 2°C).

4. Sampling and Analysis:

  • Sacrifice replicate microcosms (typically 3 per treatment) at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days).

  • At each sampling point, homogenize the soil from each replicate microcosm.

  • Extract a subsample of soil (e.g., 10 g) with an appropriate solvent mixture (e.g., acetonitrile:water, 80:20 v/v) by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

  • Perform a sample cleanup and concentration step, typically using Solid Phase Extraction (SPE).

  • Analyze the final extract for the concentration of this compound and its metabolites using a validated HPLC-MS/MS method.

5. Data Analysis:

  • Calculate the concentration of this compound and its metabolites at each time point.

  • Plot the concentration of this compound over time to determine the degradation kinetics.

  • Calculate the DT50 and DT90 values using appropriate kinetic models (e.g., single first-order kinetics).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Microcosm Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (7-14 days) soil_collection->pre_incubation weigh_soil Weigh Soil into Microcosms pre_incubation->weigh_soil spiking_solution Prepare this compound Spiking Solution spike_soil Spike Soil with this compound spiking_solution->spike_soil weigh_soil->spike_soil incubation Incubate in the Dark (e.g., 20°C) spike_soil->incubation controls Prepare Control & Sterile Microcosms controls->incubation sampling Sacrificial Sampling at Time Intervals incubation->sampling extraction Soil Extraction sampling->extraction cleanup SPE Cleanup extraction->cleanup hplc_ms HPLC-MS/MS Analysis cleanup->hplc_ms data_analysis Data Analysis (DT50, DT90) hplc_ms->data_analysis

Caption: Experimental workflow for a this compound soil microcosm degradation study.

degradation_pathway This compound This compound Metabolite1 Metabolite CSAA798670 (Pyrazole Acid) This compound->Metabolite1 Demethylation & Amide Hydrolysis Metabolite2 Metabolite CSCD465008 This compound->Metabolite2 Cleavage of Carboxamide Linkage Further_Degradation Further Degradation Products (e.g., CO2) Metabolite1->Further_Degradation Mineralization Metabolite2->Further_Degradation Mineralization

Caption: Proposed microbial degradation pathway of this compound in soil.

References

a enhancing the systemic uptake of Sedaxane in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sedaxane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the systemic uptake of this compound in different plant species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] By binding to the quinone reduction site of the enzyme, this compound blocks the tricarboxylic acid (TCA) cycle and electron transport chain, thereby preventing fungal respiration and energy production.[2][3]

Q2: Is this compound a systemic fungicide?

Yes, this compound possesses systemic properties.[1] When applied as a seed treatment, its physicochemical properties are optimized to provide both local and systemic protection to the seed and roots of the target crop.[3][4] It can move from the seed into the surrounding soil and is taken up by the plant tissues, protecting the roots and lower stems.[5][6]

Q3: In which plant species is this compound typically used?

This compound is registered for use as a seed treatment on a variety of major crops, including cereals (such as wheat, barley, oats, and triticale), soybeans, and canola.[1][2][7]

Q4: What fungal pathogens is this compound effective against?

This compound has a broad activity spectrum that covers both seed-borne and soil-borne fungi. It is particularly effective against Rhizoctonia spp., various smut and bunt fungi (Ustilago spp., Tilletia caries), Pyrenophora graminea, and Microdochium nivale.[3][8]

Q5: Are there any observed effects of this compound on the plant itself, aside from fungal protection?

Yes, studies have documented biostimulant effects in certain plant species like maize and wheat.[5][9] These effects can manifest as significant morphological and physiological changes, including increased root length, surface area, and branching.[5][10] These changes are attributed to auxin-like and gibberellin-like activity.[6][10]

Q6: How is this compound metabolized in plants?

Plant metabolism studies in crops like wheat and soybean indicate that this compound is metabolized through processes such as N-demethylation of the pyrazole ring and hydroxylation of the phenyl ring.[11] While parent this compound can be found as a major residue, the absolute levels are generally low.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Lack of Fungicidal Efficacy

  • Question: I am not observing the expected level of disease control in my experiments. What could be the cause?

  • Answer:

    • Pathogen Spectrum: Confirm that the target pathogen is within this compound's known spectrum of activity. This compound is highly effective against specific fungi like Rhizoctonia solani but may be less effective against others.[3]

    • Fungicide Resistance: The target pathogen population may have developed resistance. SDHI fungicides are classified as having a medium to high risk of resistance development.[1] It is recommended to use this compound in combination with fungicides that have different modes of action to manage resistance.[1][3]

    • Application Rate: Ensure the application rate used in your seed treatment is appropriate for the target crop and disease pressure. Application rates can range from 2.5 to 5.0g of this compound per 100 kg of seed.[1]

    • Environmental Conditions: Soil type, moisture, and temperature can influence the availability and uptake of the fungicide by the plant. This compound is persistent in soil but has low mobility, which can be affected by these factors.[7][12]

Issue 2: Unexpected Plant Morphological or Physiological Changes

  • Question: My plants treated with this compound are showing increased root growth and other morphological changes not seen in the control group. Is this a known effect?

  • Answer:

    • Biostimulant Effects: This is a documented phenomenon. This compound has been shown to exhibit auxin-like and gibberellin-like properties, which can stimulate root growth, including increased length, area, and the number of forks.[5][10]

    • Dose-Dependence: These biostimulant effects are dose-dependent. Studies in maize have shown that maximum benefits, such as a 60% increase in root length, were achieved at an intermediate dose (75 μg a.i. per seed), with higher or lower doses showing less pronounced effects.[5][10]

    • Metabolic Changes: The observed growth changes may be linked to enhanced nitrogen and phenylpropanoid metabolism. Research has indicated that this compound can increase the activity of enzymes like glutamine synthetase (GS) and phenylalanine ammonia-lyase (PAL).[5][10]

Issue 3: Difficulty in Detecting and Quantifying this compound in Plant Tissues

  • Question: I am having trouble achieving consistent results when analyzing this compound residues in my plant samples. What should I check?

  • Answer:

    • Extraction Method: Ensure you are using a validated analytical method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common basis for pesticide extraction from agricultural products.[13] For soil and plant tissues, extraction is typically done with an acetonitrile:water mixture.[11][14]

    • Analytical Technique: High-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS) is the standard for final determination due to its sensitivity and specificity.[14] The limit of quantification can be as low as 0.005 mg/kg for the parent compound in plant matrices.[11]

    • Metabolite Analysis: Remember that this compound is metabolized within the plant. Your analysis should not only target the parent compound (both cis and trans isomers) but also its key metabolites, such as CSCD659089 (trans para phenol this compound) and CSCD668403 (β-hydroxy carbonyl this compound), to get a complete picture of its uptake and distribution.[11]

    • Sample Storage: Ensure proper storage of samples. This compound and its isomers are generally stable for at least 24 months in frozen plant matrices (-20°C or below).[11]

Quantitative Data Summary

The following tables summarize key quantitative data from research on this compound.

Table 1: Effect of Increasing this compound Dose on Maize Seedling Morphology (20 Days After Sowing)

ParameterControl (0 µ g/seed )This compound (25 µ g/seed )This compound (75 µ g/seed )This compound (150 µ g/seed )
Shoot Dry Weight (g) 0.240.26 (+8%)0.29 (+21%)0.25 (+4%)
Root Dry Weight (g) 0.100.10 (0%)0.11 (+10%)0.10 (0%)
Root Length (cm) 105.7151.7 (+44%)169.1 (+60%)148.1 (+40%)
Root Surface Area (cm²) 91.2120.3 (+32%)132.2 (+45%)114.9 (+26%)
Number of Root Forks 12071629 (+35%)1823 (+51%)1789 (+48%)
Data adapted from a study on the biostimulant effects of this compound in maize under sterile conditions.[5][10]

Table 2: Key Metabolites of this compound Identified in Primary Crops

Metabolite CodeChemical IdentificationFound in
This compound Parent Compound (cis and trans isomers)Wheat, Soybean, Swiss Chard
CSCD667584 N-desmethyl this compoundWheat, Soybean, Swiss Chard
CSCD658906 Trans para phenol this compoundWheat, Soybean, Swiss Chard
CSCD659090 Cis para phenol this compoundWheat, Soybean, Swiss Chard
CSCD668403 β-hydroxy carbonyl this compoundWheat, Soybean, Swiss Chard
CSCD667555 N-glucoside (trans) this compoundWheat, Soybean, Swiss Chard
CSCD667556 N-malonyl-glucoside of this compoundWheat, Soybean, Swiss Chard
Data from metabolism studies in wheat, soybean, and Swiss chard.[1][11]

Experimental Protocols

Protocol 1: Seed Treatment Application for Experimental Trials

This protocol describes a general method for applying this compound to seeds for laboratory and greenhouse experiments.

  • Prepare the Slurry: Use a commercial formulation of this compound (e.g., Vibrance® 500 FS).[6] Calculate the required amount of formulation based on the target dose (e.g., 25, 75, 150 µg AI per seed) and the number of seeds.[5] Dilute the formulation with a small amount of tap water to create a slurry.

  • Seed Coating: Place a pre-weighed batch of seeds into a glass flask or a suitable coating container.

  • Application: Add the prepared slurry to the seeds in the flask.

  • Mixing: Securely cap the flask and rotate it to ensure even distribution of the slurry on the seed surface. A commercial seed treater or a laboratory rotator device can be used for this purpose.[15] A common procedure is to rotate the flask for 30 seconds, pause, and then rotate again for another 30 seconds.[15]

  • Drying: Spread the treated seeds on a tray in a single layer and allow them to air-dry in a well-ventilated area before planting. Avoid direct sunlight.

  • Control Group: Prepare a control group of seeds treated only with water (or the formulation blank if available) using the same procedure.

Protocol 2: Analysis of this compound and its Metabolites in Plant Tissue

This protocol outlines the key steps for extracting and quantifying this compound from plant samples using LC-MS/MS.

  • Sample Homogenization: Freeze plant tissue samples (e.g., roots, shoots) immediately after collection and store at -20°C or lower.[11] Homogenize the frozen samples using a suitable processor, potentially with dry ice to keep the sample frozen.

  • Extraction:

    • Weigh a subsample (e.g., 10 g) of the homogenized tissue into a centrifuge tube.[11]

    • Add 50 mL of an 80:20 (v/v) acetonitrile:ultra-pure water solution.[14]

    • Shake vigorously for a set period (e.g., 1 hour) using a mechanical shaker.[14]

    • Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to separate the supernatant from the solid plant material.[14]

  • Solid Phase Extraction (SPE) Cleanup (if necessary):

    • Take an aliquot of the supernatant and dilute it with ultra-pure water.

    • Pass the diluted extract through an appropriate SPE cartridge to remove interfering compounds.

    • Elute this compound and its metabolites from the cartridge with acetonitrile.

    • Evaporate the eluate under a gentle stream of nitrogen or air.

  • Final Determination:

    • Reconstitute the dried extract in a suitable solvent mixture (e.g., water:acetonitrile).

    • Transfer the final sample into an autosampler vial.

    • Analyze the sample using a validated LC-MS/MS method, monitoring for the parent isomers and relevant metabolites.[11][14]

  • Quantification: Create a calibration curve using certified analytical standards of this compound and its metabolites to quantify the concentrations in the samples.

Visualizations

Diagram 1: this compound's Mode of Action

Sedaxane_MoA cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (Complex III/IV) SDH->ETC Electrons ATP_Prod ATP Production (Energy) ETC->ATP_Prod This compound This compound This compound->SDH Inhibits Fungal_Growth Fungal Growth ATP_Prod->Fungal_Growth

Caption: this compound inhibits the SDH enzyme, disrupting the fungal mitochondrial respiratory chain.

Diagram 2: Experimental Workflow for Assessing Biostimulant Effects

Biostimulant_Workflow start Start: Select Seeds (e.g., Maize) seed_treatment Seed Treatment - Control (No this compound) - this compound Dose 1 - this compound Dose 2 - this compound Dose 3 start->seed_treatment planting Plant Seeds in Sterilized Soil seed_treatment->planting growth Grow Plants in Controlled Environment (e.g., 20 days) planting->growth harvest Harvest Plants (Shoots and Roots) growth->harvest morph_analysis Morphological Analysis - Scan Roots (WinRhizo) - Measure Length, Area, Forks - Measure Dry Biomass harvest->morph_analysis phys_analysis Physiological Analysis - Enzyme Assays (GS, PAL) - Metabolite Profiling harvest->phys_analysis data_analysis Data Analysis & Statistical Comparison morph_analysis->data_analysis phys_analysis->data_analysis end Conclusion on Biostimulant Effects data_analysis->end

Caption: Workflow for evaluating the morphological and physiological effects of this compound on plants.

Diagram 3: Troubleshooting Logic for Inconsistent Efficacy

Troubleshooting_Logic start_node Issue: Poor Disease Control q1 Is the pathogen in this compound's spectrum? start_node->q1 q2 Is the application rate correct? q1->q2 Yes res1 Action: Use an alternative fungicide. q1->res1 No q3 Could resistance be a factor? q2->q3 Yes res2 Action: Adjust dose according to label recommendations. q2->res2 No q4 Are environmental conditions optimal? q3->q4 No res3 Action: Use a combination product with a different MoA. q3->res3 Yes res4 Action: Consider soil type/moisture impact on uptake. q4->res4 No end_node Problem Resolved q4->end_node Yes

Caption: A logical flow diagram for troubleshooting poor fungicidal efficacy of this compound.

References

a dealing with co-formulants interference in Sedaxane analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-formulant interference in the analysis of Sedaxane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common formulations?

A1: this compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used as a seed treatment to protect crops against a variety of fungal pathogens.[1][2] It is the active ingredient in product lines such as Vibrance®. These products are often complex formulations that may contain other active ingredients, which can act as co-formulants in a this compound-specific analysis. Common co-formulated active ingredients include difenoconazole, mefenoxam, fludioxonil, and azoxystrobin.[3][4][5][6][7]

Q2: What are co-formulants and why do they interfere with this compound analysis?

A2: Co-formulants are substances other than the active ingredient that are added to pesticide formulations to enhance their effectiveness, stability, and usability.[8] These can include surfactants, solvents, anti-foaming agents, and other active ingredients.[8] Interference in this compound analysis can occur in two primary ways:

  • Ion Suppression or Enhancement in Mass Spectrometry (MS): Co-eluting co-formulants can affect the ionization efficiency of this compound in the MS source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal. This can result in inaccurate quantification.[9][10] Surfactants are common culprits for this phenomenon.[11]

  • Chromatographic Interference: Co-formulants can co-elute with this compound, causing distorted peak shapes (e.g., tailing, fronting, or splitting) or the appearance of interfering peaks.[8][12] This can negatively impact peak integration and the overall accuracy of the analysis.

Q3: What are the typical analytical methods for this compound determination?

A3: The most common analytical method for the determination of this compound in various matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[13][14] Sample preparation typically involves extraction with an organic solvent like acetonitrile, followed by a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[13][14]

Troubleshooting Guides

Issue 1: Poor Peak Shape for this compound

Symptom: You observe peak tailing, fronting, or splitting for the this compound analyte peak in your chromatogram.

Possible Cause:

  • Co-elution with a Co-formulant: A co-formulant in the formulation may be interacting with the analytical column or the analyte itself, leading to distorted peak shapes.[12][15]

  • Column Overload: High concentrations of the analyte or co-formulants can lead to peak fronting.[15]

  • Column Degradation: Problems with the analytical column, such as a blocked inlet frit or degradation of the stationary phase, can cause peak distortion for all analytes.[8]

Troubleshooting Steps:

  • Inject a Diluted Sample: Dilute the sample extract and re-inject it. If the peak shape improves, the issue may be related to column overload.[15]

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient elution profile to improve the separation between this compound and any interfering co-formulants.

    • Mobile Phase Modification: Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of an acidic modifier (e.g., formic acid) can sometimes improve the peak shape for amide-containing compounds.

  • Check Column Health:

    • Inject a Standard: Inject a pure standard of this compound. If the peak shape is good, the problem is likely matrix-related. If the peak shape is still poor, the column may be the issue.

    • Backflush the Column: If you suspect a blocked frit, you can try backflushing the column (disconnect from the detector first).[8]

    • Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.[8]

Issue 2: Inaccurate Quantification due to Ion Suppression

Symptom: You observe low and inconsistent recovery of this compound, or the results of your quality control samples are outside the acceptable limits.

Possible Cause:

  • Matrix Effects: Co-eluting co-formulants, particularly surfactants, are likely suppressing the ionization of this compound in the MS source.[9][11]

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering co-formulants, thereby minimizing ion suppression.[16] This is often the simplest and most effective first step.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the matrix effects.[17]

  • Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for ion suppression as the internal standard will be affected in the same way as the analyte.

  • Enhance Sample Cleanup:

    • Optimize SPE: Experiment with different SPE sorbents or washing and elution solvents to more effectively remove the interfering co-formulants.

    • Liquid-Liquid Extraction (LLE): An additional LLE step before or after SPE may help to remove certain types of interferences.

  • Modify LC-MS/MS Parameters:

    • Chromatographic Separation: Improve the separation of this compound from the suppression zone. This can be visualized by a post-column infusion experiment.

    • Ion Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature) to minimize the impact of co-formulants.

Quantitative Data on Co-formulant Interference

The exact composition of co-formulants in commercial pesticide formulations is often proprietary and not publicly disclosed. However, the following table provides a representative illustration of the impact of common co-formulant classes on the analysis of a pesticide like this compound. The values presented are for illustrative purposes to demonstrate the concept of ion suppression.

Co-formulant ClassAnalyte Signal Response (Compared to Standard in Pure Solvent)
Non-ionic Surfactants (e.g., Alcohol Ethoxylates)40-70% Signal Suppression
Anionic Surfactants (e.g., Alkylbenzene Sulfonates)50-80% Signal Suppression
Solvents (e.g., Propylene Glycol)10-30% Signal Suppression
Other Active Ingredients (e.g., Difenoconazole)5-20% Signal Suppression

Note: The degree of ion suppression is highly dependent on the specific co-formulant, its concentration, the chromatographic conditions, and the ion source design.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis in Seed Samples
  • Homogenization: Homogenize a representative sample of seeds (e.g., 10 g) to a fine powder.

  • Extraction:

    • To the homogenized sample, add 20 mL of acetonitrile/water (80:20, v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (the extract).

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase cartridge) with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 10 mL of acetonitrile or methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Setup:

    • Prepare a solution of pure this compound standard at a concentration that gives a stable and moderate signal.

    • Using a T-junction, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS source.

  • Analysis:

    • Inject a blank matrix extract (that has been through the sample preparation process) onto the LC system.

    • Monitor the signal of the infused this compound standard throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A dip in the baseline indicates a region of ion suppression where matrix components are eluting.

    • By comparing the retention time of the this compound peak with the ion suppression zones, you can determine if co-eluting matrix components are affecting your analyte's signal. This information can then be used to adjust the chromatography to separate the analyte from the suppression zone.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization of Seed Sample extraction 2. Extraction (Acetonitrile/Water) homogenization->extraction cleanup 3. SPE Cleanup extraction->cleanup final_prep 4. Evaporation & Reconstitution cleanup->final_prep lcms 5. LC-MS/MS Analysis final_prep->lcms data 6. Data Processing lcms->data

Caption: A typical experimental workflow for the analysis of this compound in seed samples.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_ion_suppression Inaccurate Results (Ion Suppression) start Problem Observed (e.g., Poor Peak Shape, Inaccurate Results) dilute_sample Dilute Sample start->dilute_sample If peak shape is the issue matrix_match Use Matrix-Matched Calibrants start->matrix_match If accuracy is the issue check_column Check Column Health dilute_sample->check_column If no improvement optimize_lc Optimize Chromatography check_column->optimize_lc If column is OK internal_std Use Internal Standard matrix_match->internal_std For best accuracy improve_cleanup Improve Sample Cleanup internal_std->improve_cleanup If still problematic

Caption: A logical troubleshooting workflow for common issues in this compound analysis.

References

Technical Support Center: Managing and Mitigating Fungal Resistance to Sedaxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to manage and mitigate fungal resistance to Sedaxane, a succinate dehydrogenase inhibitor (SDHI) fungicide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments related to this compound resistance.

IssuePossible Cause(s)Recommended Solution(s)
Fungicide Sensitivity Assay: No inhibition of fungal growth even at high this compound concentrations in a known susceptible strain.1. Inactive this compound solution. 2. Improper preparation of media. 3. Fungal isolate is not the expected susceptible strain.1. Prepare a fresh stock solution of this compound. 2. Ensure the fungicide is added to the molten agar at the correct temperature (around 45-50°C) to prevent degradation. 3. Verify the identity of the fungal isolate through molecular methods (e.g., ITS sequencing).
Fungicide Sensitivity Assay: High variability in mycelial growth inhibition between replicates.1. Uneven distribution of fungicide in the agar plates. 2. Inconsistent size of mycelial plugs used for inoculation. 3. Contamination of cultures.1. Thoroughly mix the fungicide into the molten agar before pouring plates. 2. Use a sterile cork borer to obtain uniform mycelial plugs from the actively growing edge of the fungal colony. 3. Check for any signs of contamination and use pure cultures for the assay.
Molecular Assay: No PCR amplification of the target Sdh gene fragment.1. Poor quality or insufficient quantity of fungal DNA. 2. PCR inhibitors present in the DNA extract. 3. Incorrect PCR primer design or annealing temperature.1. Re-extract DNA using a validated protocol and quantify the DNA concentration. 2. Include a purification step in the DNA extraction protocol to remove inhibitors. 3. Verify primer sequences and optimize the annealing temperature using a gradient PCR.
Molecular Assay: Non-specific bands observed after PCR amplification.1. Suboptimal annealing temperature. 2. Primer-dimer formation. 3. Contamination with non-target DNA.1. Increase the annealing temperature in increments of 1-2°C. 2. Redesign primers if necessary. 3. Use sterile techniques and filtered pipette tips to prevent cross-contamination.
Sequencing: Poor quality sequencing data of the Sdh gene.1. Insufficiently purified PCR product. 2. Low concentration of the PCR product.1. Purify the PCR product using a commercial kit before sending for sequencing. 2. Increase the number of PCR cycles or start with a higher concentration of template DNA.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound and how does resistance develop?

This compound is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1][2][3] It works by binding to the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][3][4] This binding blocks the oxidation of succinate to fumarate, which disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[4]

Fungal resistance to this compound and other SDHIs primarily arises from mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[5][6] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of this compound to the enzyme and rendering the fungicide less effective.[5][6]

2. What are the key strategies to mitigate the development of this compound resistance in a research setting?

  • Use of Mixtures: When possible, use this compound in combination with fungicides that have a different mode of action.[1][7] This can delay the selection of resistant individuals.

  • Alternation of Fungicides: Rotate the use of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[7][8]

  • Dose Management: Use the manufacturer's recommended application rates. Using lower-than-recommended rates can select for partially resistant individuals, while overuse can accelerate the selection of highly resistant strains.

  • Integrated Pest Management (IPM): Combine chemical control with non-chemical methods such as using resistant crop varieties, practicing crop rotation, and maintaining good field hygiene to reduce the overall disease pressure and reliance on fungicides.[8][9][10]

3. How can I determine if a fungal isolate is resistant to this compound?

You can determine resistance through two main approaches:

  • Phenotypic Assay (Fungicide Sensitivity Testing): This involves growing the fungal isolate on a growth medium amended with different concentrations of this compound and determining the effective concentration that inhibits 50% of its growth (EC50). A significantly higher EC50 value compared to a known susceptible (wild-type) isolate indicates resistance.

  • Genotypic Assay (Molecular Testing): This involves sequencing the SdhB, SdhC, and SdhD genes of the fungal isolate to identify known mutations that confer resistance to SDHI fungicides.[6]

4. What does the EC50 value tell me about the level of resistance?

The EC50 value is a quantitative measure of the fungicide's effectiveness. The resistance factor (RF) can be calculated by dividing the EC50 of the test isolate by the EC50 of a sensitive wild-type isolate. A higher RF indicates a higher level of resistance.

Data Presentation

Table 1: In Vitro Sensitivity of Fungal Pathogens to this compound and Other SDHI Fungicides (EC50 values in µg/mL)

Fungal SpeciesFungicideSensitive (Wild-Type) EC50Resistant Mutant(s)Resistant EC50Reference
Alternaria solaniBoscalid< 5H278Y, H278R, H134R, H133R, D123E6 to >500[11]
Corynespora cassiicolaBoscalid-B-H278L/R/Y, B-I280V, C-S73P, D-G109V, D-H105R-[12]
Fusarium virguliformeFluopyram3.81 (median)-4.09 (median)[8]
Fusarium virguliformePydiflumetofen0.11 (average)--[8]

Note: Data for this compound was not explicitly found in a comparable tabular format in the search results. The table presents data for other SDHIs to illustrate the expected range of EC50 values and the impact of resistance mutations.

Experimental Protocols

Protocol 1: Fungicide Sensitivity Testing (Agar Dilution Method)

Objective: To determine the EC50 value of this compound for a fungal isolate.

Materials:

  • Pure fungal culture

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final DMSO concentration does not exceed 1% in the media.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • From the actively growing margin of a 7-day-old fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control plates).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions when the colony on the control plate has reached approximately two-thirds of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis of the dose-response curve.

Protocol 2: Molecular Detection of Sdh Gene Mutations

Objective: To identify mutations in the SdhB, SdhC, and SdhD genes associated with this compound resistance.

1. Fungal DNA Extraction

  • Materials:

    • Fungal mycelium (grown in liquid or on solid media)

    • DNA extraction buffer (e.g., CTAB buffer)

    • Phenol:chloroform:isoamyl alcohol (25:24:1)

    • Isopropanol and 70% ethanol

    • RNase A

    • Microcentrifuge tubes, pestle, and liquid nitrogen

  • Methodology:

    • Harvest fungal mycelium and freeze it in liquid nitrogen.

    • Grind the frozen mycelium to a fine powder using a sterile pestle.

    • Add DNA extraction buffer and incubate at 65°C for 1 hour.[10]

    • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge.[3][10]

    • Transfer the upper aqueous phase to a new tube and precipitate the DNA with isopropanol.[10]

    • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in sterile water or TE buffer.[3][10]

    • Treat with RNase A to remove RNA contamination.

    • Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis.

2. PCR Amplification of Sdh Genes

  • Materials:

    • Extracted fungal DNA

    • Primers specific for fungal SdhB, SdhC, and SdhD genes

    • Taq DNA polymerase and dNTPs

    • PCR buffer

    • Thermocycler

  • Methodology:

    • Design or obtain primers that flank the regions of the Sdh genes where resistance mutations are known to occur.

    • Set up the PCR reaction mixture containing the DNA template, primers, dNTPs, Taq polymerase, and buffer.

    • Perform PCR using a thermocycler with an optimized program (initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).[3]

3. DNA Sequencing and Analysis

  • Methodology:

    • Purify the PCR products to remove primers and dNTPs.

    • Send the purified PCR products for Sanger sequencing.

    • Align the obtained sequences with the wild-type Sdh gene sequences to identify any point mutations.

Mandatory Visualizations

Sedaxane_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP (Energy) ETC->ATP This compound This compound This compound->SDH Inhibition

Caption: Mode of action of this compound in the fungal respiratory chain.

Resistance_Management_Strategy cluster_strategies Resistance Management Strategies cluster_outcomes Outcomes Mixtures Use Fungicide Mixtures (Different Modes of Action) Delay Delay Resistance Development Mixtures->Delay Alternation Alternate Fungicides (Different FRAC Groups) Alternation->Delay Dose Apply Recommended Doses Dose->Delay IPM Implement IPM Practices IPM->Delay Sustain Sustain Fungicide Efficacy Delay->Sustain

Caption: Logical relationship of this compound resistance management strategies.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Resistance Isolate Isolate Fungus Culture Pure Culture Isolate->Culture Phenotype Phenotypic Assay (Fungicide Sensitivity) Culture->Phenotype Genotype Genotypic Assay (Molecular) Culture->Genotype EC50 Determine EC50 Phenotype->EC50 DNA_Extract DNA Extraction Genotype->DNA_Extract Analysis Data Analysis and Resistance Confirmation EC50->Analysis PCR PCR of Sdh Genes DNA_Extract->PCR Sequence Sequencing PCR->Sequence Sequence->Analysis

Caption: Experimental workflow for the assessment of fungal resistance to this compound.

References

Validation & Comparative

A Comparative Guide to the Biostimulant Effects of Sedaxane on Maize Seedling Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sedaxane's biostimulant effects on maize seedling growth against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further research.

This compound's Biostimulant Performance in Maize

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, has demonstrated significant biostimulant properties in maize seedlings beyond its primary fungicidal activity.[1][2][3][4] Research indicates that this compound can enhance root establishment, intensify nitrogen and phenylpropanoid metabolism, and may help young maize plants overcome biotic and abiotic stresses in their early growth stages.[1][2][3]

The biostimulant effects of this compound are characterized by auxin-like and gibberellin-like activities, leading to notable morphological and physiological changes in maize seedlings.[1][2][3][4]

Quantitative Analysis of this compound's Effects

A study by Dal Cortivo et al. (2017) provides key quantitative data on the impact of different seed-applied doses of this compound on maize seedlings at the 3-leaf stage, 20 days after sowing. The experiments were conducted under controlled, sterilized conditions to isolate the biostimulant effects from its fungicidal action.

Table 1: Morphological Effects of this compound on Maize Seedlings

ParameterControl (Untreated)This compound (25 µg a.i. seed⁻¹)This compound (75 µg a.i. seed⁻¹)This compound (150 µg a.i. seed⁻¹)
Shoot Biomass (g)0.480.52 (+8%)0.58 (+21%)0.51 (+6%)
Root Biomass (g)0.290.30 (+3%)0.32 (+10%)0.31 (+7%)
Root Length (cm)85.2112.5 (+32%)136.3 (+60%) 121.8 (+43%)
Root Area (cm²)20.124.5 (+22%)29.1 (+45%) 26.8 (+33%)
Root Forks (n)45.252.1 (+15%)68.2 (+51%) 66.7 (+48%)

Data sourced from Dal Cortivo et al. (2017). The intermediate dose of 75 µg a.i. seed⁻¹ yielded the most significant positive effects on root morphology.[1][2]

Table 2: Physiological Effects of this compound on Maize Seedlings

ParameterControl (Untreated)This compound (25 µg a.i. seed⁻¹)This compound (75 µg a.i. seed⁻¹)This compound (150 µg a.i. seed⁻¹)
Shoot Glutamine Synthetase (GS) Activity100%+28%+45% +25%
Root Glutamine Synthetase (GS) Activity100%+35%+66% +66%
Shoot Glutamate Synthase (GOGAT) ActivityNo significant changeNo significant changeNo significant changeNo significant change
Root Glutamate Synthase (GOGAT) ActivitySlight, insignificant reductionsSlight, insignificant reductionsSlight, insignificant reductionsSlight, insignificant reductions
Shoot Phenylalanine Ammonia-Lyase (PAL) ActivityImprovedImprovedImprovedImproved
Shoot Soluble Phenolic Acids100%+14% Similar to controlSimilar to control
Caffeic Acid ConcentrationSignificantly lower than treated plantsSignificantly higherSignificantly higherSignificantly higher

Data summarized from Dal Cortivo et al. (2017). This compound enhanced nitrogen metabolism by increasing GS activity and influenced the phenylpropanoid pathway, leading to an accumulation of phenolic acids.[1][2]

Comparison with Alternative Fungicides

While this compound is a member of the SDHI class of fungicides, other fungicide classes also exhibit biostimulant or growth-promoting effects.

Table 3: Comparison of this compound with Other Fungicide Classes

Fungicide ClassActive IngredientsReported Biostimulant Effects
SDHIs This compound, Boscalid, Bixafen, IsopyrazamAuxin and gibberellin-like activity, enhanced root growth, intensified nitrogen and phenylpropanoid metabolism, improved drought resistance.[1][2][5]
Strobilurins (QoI) Azoxystrobin, PyraclostrobinIncreased leaf number and area, enhanced shoot and root biomass, delayed senescence, increased CO₂ assimilation, and improved tolerance to abiotic stresses.[1][2]
Azoles Tebuconazole, PropiconazoleIncreased chlorophyll content, delayed leaf senescence, and protection against various abiotic stresses.[1][2]
Phenylpyrroles + Acylalanines Fludioxonil + Metalaxyl-MOften used in combination with other fungicides. One study showed that the addition of this compound to a Fludioxonil + Metalaxyl-M treatment improved root growth and drought tolerance in maize.[6][7]

Experimental Protocols

Maize Seedling Growth Experiment (Dal Cortivo et al., 2017)
  • Seed Treatment: Maize seeds were treated with three different doses of this compound: 25, 75, and 150 µg of active ingredient per seed, corresponding to 2.5, 7.5, and 15 mL of the commercial product Vibrance® 500 FS (500 g a.i. L⁻¹) per 50,000 seeds. An untreated control group was also included.[1][2]

  • Potting and Growth Conditions: Three seeds per pot were sown in sterilized pot soil. After emergence, seedlings were thinned to one plant per pot. The experiment was conducted under controlled, sterilized conditions to eliminate confounding effects from soil-borne pathogens.[1][2]

  • Experimental Design: A completely randomized design with six replicates was used.[1][2]

  • Data Collection: At 20 days after sowing (3-leaf stage), various morphological and physiological parameters were measured from three plants per treatment. The remaining three plants were used for enzymatic activity assays.[1][2]

  • Hormone-like Activity Bioassay (Audus Test): The auxin-like and gibberellin-like activity of this compound was determined using the Audus bioassay. An auxin-like effect was suggested by a dose-proportional reduction in root length of watercress. A gibberellin-like effect was indicated by enhanced shoot growth in lettuce, proportional to the dose, similar to the effect of exogenous gibberellic acid.[1][2]

Drought Tolerance Experiment (Di Stefano et al., 2017)
  • Seed Treatments: Maize seeds were subjected to three different treatments: untreated control, Maxim XL (Fludioxonil + Metalaxyl-M), and Maxim XL + Vibrance (containing this compound).[6][7]

  • Growth Conditions: Maize was grown in 6-liter PVC pots filled with a sand and silty-loam soil mixture in a controlled greenhouse environment.[6]

  • Water Regimes: Two water regimes were imposed: optimal water supply and progressive water stress.[7]

Visualizing the Mechanisms and Workflows

Proposed Signaling Pathway for this compound's Biostimulant Effect

Sedaxane_Signaling_Pathway This compound This compound Application (Seed Treatment) Hormone_Like Hormone-like Activity This compound->Hormone_Like N_Metabolism Intensified Nitrogen Metabolism This compound->N_Metabolism Phenylpropanoid_Metabolism Stimulated Phenylpropanoid Metabolism This compound->Phenylpropanoid_Metabolism Auxin_Like Auxin-like Effects Hormone_Like->Auxin_Like Gibberellin_Like Gibberellin-like Effects Hormone_Like->Gibberellin_Like Root_Development Enhanced Root Development (Length, Area, Forks) Auxin_Like->Root_Development Gibberellin_Like->Root_Development Stress_Resilience Improved Stress Resilience Root_Development->Stress_Resilience GS_Activity Increased Glutamine Synthetase (GS) Activity N_Metabolism->GS_Activity Protein_Accumulation Greater Protein Accumulation GS_Activity->Protein_Accumulation Protein_Accumulation->Stress_Resilience PAL_Activity Increased Phenylalanine Ammonia-Lyase (PAL) Activity Phenylpropanoid_Metabolism->PAL_Activity Phenolic_Acids Increased Phenolic Acids (e.g., Caffeic Acid) PAL_Activity->Phenolic_Acids Phenolic_Acids->Stress_Resilience

Caption: Proposed signaling pathway of this compound's biostimulant effects in maize seedlings.

Experimental Workflow for Validating this compound's Biostimulant Effects

Experimental_Workflow start Start: Maize Seeds seed_treatment Seed Treatment start->seed_treatment control Untreated Control seed_treatment->control sedaxane_doses This compound Doses (25, 75, 150 µg/seed) seed_treatment->sedaxane_doses sowing Sowing in Sterilized Soil control->sowing sedaxane_doses->sowing growth Growth for 20 Days (Controlled Conditions) sowing->growth harvest Harvest at 3-Leaf Stage growth->harvest measurements Data Collection harvest->measurements morphological Morphological Analysis (Biomass, Root Architecture) measurements->morphological physiological Physiological Analysis (Enzymatic Activity, Metabolites) measurements->physiological analysis Statistical Analysis & Comparison morphological->analysis physiological->analysis end Conclusion on Biostimulant Effects analysis->end

Caption: Experimental workflow for assessing the biostimulant effects of this compound on maize.

References

Lack of Cross-Resistance Between Sedaxane and Other Fungicide Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance patterns between Sedaxane, a succinate dehydrogenase inhibitor (SDHI) fungicide, and other major fungicide classes. The data presented herein demonstrates a general lack of cross-resistance, a critical factor in developing sustainable disease management strategies and mitigating the evolution of fungicide resistance in plant pathogens.

This compound, belonging to the pyrazole-carboxamide chemical group, is classified under the Fungicide Resistance Action Committee (FRAC) Group 7. Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, which disrupts fungal respiration and energy production. This specific target site is distinct from those of other major fungicide classes, such as Demethylation Inhibitors (DMIs, FRAC Group 3) and Quinone outside Inhibitors (QoIs, FRAC Group 11), suggesting a low probability of cross-resistance.

Quantitative Comparison of Fungicide Sensitivity

Experimental data from studies on various plant pathogens consistently show that resistance to one class of fungicide does not confer resistance to another class with a different mode of action. The following tables summarize key findings from published research.

Table 1: In Vitro Fungicide Sensitivity of Rhizoctonia zeae Isolates

A study on 91 isolates of Rhizoctonia zeae, a pathogen of corn and soybean, demonstrated varying sensitivity to fungicides from different classes. The mean EC50 values (the concentration of a fungicide that inhibits 50% of the fungal growth) are presented below.

Fungicide ClassActive IngredientFRAC GroupMean EC50 (µg/ml)Sensitivity Profile
SDHIThis compound70.078Sensitive
DMIProthioconazole30.219Sensitive
PhenylpyrroleFludioxonil120.099Sensitive
QoIAzoxystrobin11>100Insensitive

Data sourced from Gambhir et al. (2021).[1][2]

The results clearly indicate that the R. zeae isolates were sensitive to this compound, prothioconazole, and fludioxonil, but exhibited a high level of insensitivity to the QoI fungicide azoxystrobin[1][2]. This lack of cross-resistance is attributed to the distinct molecular targets of these fungicide classes.

Table 2: Fungicide Sensitivity Profile of Zymoseptoria tritici Field Populations

Research on field populations of Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat, has shown shifts in sensitivity to DMI and SDHI fungicides over time, while sensitivity to multi-site inhibitors remains stable. This differential evolution of resistance further supports the absence of cross-resistance between these groups. Due to widespread resistance, QoI fungicides are often no longer effective against this pathogen[3][4][5].

Fungicide ClassActive Ingredient(s)FRAC GroupGeneral Sensitivity Trend
DMITebuconazole, Propiconazole, Prothioconazole3Decreasing sensitivity over time
SDHIBoscalid, Bixafen7Continuous but smaller decrease in sensitivity compared to DMIs
Multi-siteChlorothalonil, FolpetM5, M4Stable sensitivity
QoI(Various)11Widespread resistance

Data interpretation from Birr et al. (2021).[3][4][5]

Experimental Protocols

The determination of fungicide sensitivity and cross-resistance patterns relies on standardized laboratory assays. A typical experimental workflow is outlined below.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This method, adapted from studies on Rhizoctonia zeae, is widely used to determine the EC50 values of fungicides against mycelial fungi.[1][2]

  • Isolate Preparation: Fungal isolates are cultured on a suitable nutrient medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solutions: Stock solutions of the technical-grade active ingredients of the fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Fungicide-Amended Media: A series of dilutions of each fungicide are prepared and incorporated into the molten PDA medium to achieve a range of final concentrations. A control medium with the solvent alone is also prepared.

  • Inoculation: Agar plugs of a standardized diameter, taken from the actively growing margin of the fungal cultures, are placed in the center of the fungicide-amended and control PDA plates.

  • Incubation: The plates are incubated at a controlled temperature and light cycle optimal for the specific fungus until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by regressing the probit of the mean percentage of inhibition against the log10 of the fungicide concentration.

Visualizing the Mechanisms of Action and Resistance

The following diagrams illustrate the distinct modes of action of SDHI, DMI, and QoI fungicides, providing a visual representation of why cross-resistance is not observed.

Fungicide_Modes_of_Action cluster_fungus Fungal Cell cluster_mito Mitochondrion cluster_ergo Ergosterol Biosynthesis Pathway Complex_I Complex I CoQ CoQ Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cyt_c Complex_III->Cyt_c e- Complex_IV Complex IV O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II CoQ->Complex_III e- Cyt_c->Complex_IV e- H_flow H+ flow H_flow->ATP_Synthase This compound This compound (SDHI) This compound->Complex_II Inhibits Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Complex_III Inhibits Qo site Precursors Precursors Lanosterol Lanosterol Precursors->Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylase Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Cell_Membrane Ergosterol->Cell_Membrane Incorporation Prothioconazole Prothioconazole (DMI) Prothioconazole->CYP51 Inhibits

Figure 1: Simplified diagram of the distinct target sites for SDHI, QoI, and DMI fungicides.

Experimental_Workflow Start Start Fungal_Isolation Isolate Fungus from Infected Plant Tissue Start->Fungal_Isolation Pure_Culture Establish Pure Culture on PDA Fungal_Isolation->Pure_Culture Inoculation Inoculate Plates with Fungal Plugs Pure_Culture->Inoculation Fungicide_Prep Prepare Serial Dilutions of Fungicides Media_Amendment Amend PDA with Fungicide Dilutions Fungicide_Prep->Media_Amendment Media_Amendment->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation Analysis Determine EC50 Values via Probit Analysis Calculation->Analysis End End Analysis->End

Figure 2: General experimental workflow for in vitro fungicide sensitivity testing.

Conclusion

The available experimental data strongly supports the principle that there is no cross-resistance between this compound (an SDHI, FRAC Group 7) and fungicides from other classes with different modes of action, such as DMIs (FRAC Group 3) and QoIs (FRAC Group 11). This is due to their highly specific and distinct target sites within the fungal cell. This understanding is fundamental for designing effective and durable fungicide resistance management programs, which should involve the rotation and mixture of fungicides with different modes of action to minimize the selection pressure for resistant pathogen populations.

References

A Comparative Transcriptomics Guide to SDHI Fungicides: Insights from a Benzovindiflupyr and Boscalid Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of different Succinate Dehydrogenase Inhibitor (SDHI) fungicides on fungi, supported by experimental data. While direct comparative transcriptomic data for Sedaxane against other SDHIs is not publicly available, this document presents a detailed analysis of a study comparing two other prominent SDHIs: benzovindiflupyr and boscalid. This case study on Colletotrichum species offers valuable insights into the conserved and distinct molecular mechanisms elicited by different SDHI fungicides, which can be extrapolated to understand the potential effects of this compound.

Core Mechanism of Action: SDHI Fungicides

Succinate dehydrogenase inhibitor (SDHI) fungicides, including this compound, function by targeting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, ultimately leading to a depletion of cellular ATP and fungal cell death.[3] The primary mode of action is the inhibition of fungal respiration by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase enzyme.[4]

Comparative Transcriptomic Analysis: Benzovindiflupyr vs. Boscalid in Colletotrichum

A study comparing the transcriptomes of Colletotrichum siamense and C. nymphaeae following treatment with benzovindiflupyr and boscalid revealed both shared and unique responses to these SDHIs.[5][6]

Key Findings:
  • Conserved Mechanism : Both benzovindiflupyr and boscalid treatment resulted in the differential expression of genes involved in metabolic pathways, indicating a conserved mechanism of action related to SDH inhibition.[5][6]

  • Potency and ATP Reduction : Benzovindiflupyr demonstrated a higher inhibitory activity against the SDH enzyme compared to boscalid, leading to a more significant reduction in ATP content in the fungal isolates.[5][6]

  • Magnitude of Transcriptomic Response : Despite targeting the same enzyme, benzovindiflupyr induced more than three times the number of differentially expressed genes in Colletotrichum compared to boscalid at similar levels of SDH activity suppression.[5][6]

  • Distinct Mechanism of Benzovindiflupyr : A notable difference was the significant enrichment of membrane-related gene ontology terms, particularly those associated with intrinsic membrane components, in the benzovindiflupyr-treated fungi.[6][7] This suggests that benzovindiflupyr may have an additional mode of action involving cell membrane damage.[6][7] Experimental evidence confirmed that only benzovindiflupyr increased the relative conductivity of hyphae, indicating damage to the cell membrane and increased electrolyte leakage.[6][7]

Quantitative Data Summary

Table 1: Differential Gene Expression in Colletotrichum species treated with Benzovindiflupyr and Boscalid

FungicideFungal SpeciesNumber of Upregulated GenesNumber of Downregulated GenesTotal Differentially Expressed Genes
BenzovindiflupyrC. siamense158812932881
BoscalidC. siamense473433906
BenzovindiflupyrC. nymphaeae185412693123
BoscalidC. nymphaeae5574541011

Data extracted from the comparative transcriptome analysis of C. siamense and C. nymphaeae treated with benzovindiflupyr and boscalid.[5]

Table 2: Impact on SDH Activity and ATP Content

TreatmentFungal SpeciesSDH Activity (% of control)ATP Content (% of control)
Benzovindiflupyr (1 mg/L)C. siamense45.248.1
Boscalid (10 mg/L)C. siamense47.851.2
Benzovindiflupyr (5 mg/L)C. nymphaeae38.641.5
Boscalid (20 mg/L)C. nymphaeae40.143.8

This table illustrates that benzovindiflupyr achieves a similar or greater level of SDH inhibition and ATP reduction at significantly lower concentrations compared to boscalid.[5]

Experimental Protocols

Fungal Isolates and Culture Conditions

Colletotrichum siamense and C. nymphaeae isolates were cultured on potato dextrose agar (PDA) at 28°C. For liquid culture experiments, mycelial discs were transferred to potato dextrose broth (PDB) and incubated on a shaker at 145 rpm at 28°C for 48 hours before fungicide treatment.[5]

Fungicide Treatment for Transcriptome Analysis

Mycelial cultures were treated with either benzovindiflupyr or boscalid at concentrations that resulted in a similar level of SDH activity inhibition to allow for a direct comparison of their transcriptomic effects. The cultures were incubated for an additional 40 minutes after fungicide addition before harvesting the mycelia for RNA extraction.[5]

RNA Sequencing and Bioinformatic Analysis

Total RNA was extracted from the fungal mycelia using a standard RNA extraction kit. The quality and quantity of RNA were assessed, followed by library preparation and sequencing on an Illumina platform. The resulting raw reads were filtered to remove low-quality reads and adapters. The clean reads were then mapped to the respective fungal reference genomes. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated in the fungicide-treated samples compared to the untreated controls. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to functionally annotate the differentially expressed genes.[5][6]

Measurement of SDH Activity and ATP Content

Fungal mycelia were collected after a 40-minute treatment with the fungicides. SDH activity was measured using a succinate dehydrogenase activity assay kit. ATP content was quantified using an ATP assay kit according to the manufacturer's instructions.[5]

Cell Membrane Permeability Assay

The relative conductivity of the fungal hyphae was measured to assess cell membrane permeability. Mycelia were treated with the fungicides, and the conductivity of the surrounding medium was measured at different time points. An increase in conductivity indicates leakage of electrolytes from the cells, signifying membrane damage.[6][7]

Visualizing the Mechanisms

SDHI_Mechanism cluster_fungus Fungal Cell cluster_mito Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (e.g., this compound) SDHI->SDH Inhibits Membrane Cell Membrane Benzovindiflupyr Benzovindiflupyr (Distinct Mechanism) Benzovindiflupyr->Membrane Damages

Caption: General mechanism of SDHI fungicides and the distinct action of benzovindiflupyr.

Experimental_Workflow cluster_analysis Downstream Analysis Culture Fungal Culture (Colletotrichum spp.) Treatment Fungicide Treatment (Benzovindiflupyr or Boscalid) Culture->Treatment Harvest Mycelia Harvest Treatment->Harvest RNA_Seq RNA Extraction & Sequencing Harvest->RNA_Seq Biochemical Biochemical Assays (SDH Activity, ATP Content) Harvest->Biochemical Permeability Membrane Permeability Assay Harvest->Permeability Bioinformatics Bioinformatic Analysis (DEG, GO, KEGG) RNA_Seq->Bioinformatics

Caption: Workflow for comparative transcriptomic and physiological analysis of SDHI fungicides.

Implications for this compound and Future Research

The comparative study of benzovindiflupyr and boscalid highlights that while SDHIs share a primary mode of action, there can be significant differences in their broader transcriptomic and physiological impacts. This suggests that this compound, another member of the pyrazole-carboxamide class of SDHIs, likely shares the core mechanism of inhibiting the SDH complex. However, it may also possess unique properties that influence its efficacy and spectrum of activity.

Further research involving a direct comparative transcriptomic analysis of this compound against other SDHIs is necessary to elucidate its specific molecular footprint. Such studies would be invaluable for understanding its full range of effects, identifying potential secondary modes of action, and informing the development of next-generation fungicides with improved efficacy and resistance management profiles. Additionally, some studies suggest that this compound may have biostimulant effects on plants, leading to enhanced growth and stress tolerance, which could be linked to alterations in plant gene expression.[8][9][10] Investigating the transcriptomic basis of these effects would provide a more complete picture of this compound's interactions with both fungi and host plants.

References

Synergistic Effects of Sedaxane with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Sedaxane when combined with other fungicides. The information presented is based on experimental data from publicly available scientific literature, offering insights into the enhanced efficacy and broader spectrum of activity achieved through these combinations.

Introduction to this compound and Fungicide Synergy

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, which disrupts cellular respiration and energy production.[1][2][3][4] To enhance its efficacy, broaden its spectrum of activity, and manage the risk of fungicide resistance, this compound is often formulated in combination with fungicides from different FRAC groups.[1][2]

Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. This can lead to improved disease control, lower required doses, and a more robust resistance management strategy. This guide evaluates the synergistic effects of this compound in combination with other widely used fungicides, such as Fludioxonil and Metalaxyl-M.

Comparative Performance Data

The following tables summarize quantitative data from studies evaluating the performance of this compound and its fungicide combinations.

Table 1: Efficacy of this compound and Fludioxonil against Soilborne Pathogens in Winter Wheat

This table presents data from a field study investigating the effectiveness of a seed treatment containing this compound and Fludioxonil against Rhizoctonia cerealis and Microdochium nivale.

TreatmentPathogenParameterResult
This compound + FludioxonilRhizoctonia cerealisReduction in root rot symptoms35.1%
Fludioxonil aloneRhizoctonia cerealisReduction in root rot symptoms29.1%
This compound + FludioxonilR. cerealis or M. nivaleYield Increase4%

Data sourced from Ajigboye et al. (2021).

Table 2: Effect of this compound in Combination with Fludioxonil and Metalaxyl-M on Oilseed Rape Growth in the Presence of Rhizoctonia solani

This table summarizes the biostimulant effects observed in a pot trial on oilseed rape, both in the presence and absence of the pathogen Rhizoctonia solani.

TreatmentSoil ConditionParameterResult vs. Control
This compound + Fludioxonil + Metalaxyl-MInoculated with R. solaniRoot Dry Weight Increase+48%
This compound aloneInoculated with R. solaniRoot Dry Weight Increase+37%
This compound + Fludioxonil + Metalaxyl-MNon-inoculatedRoot Dry Weight Increase+19%
This compound + Fludioxonil + Metalaxyl-MNon-inoculatedLeaf Area Increase+53%

Data sourced from a 2023 study on the morpho-physiological response of oilseed rape.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate performance data is crucial for its interpretation and for designing future experiments.

Checkerboard Assay for In Vitro Synergy Assessment

The checkerboard assay is a common method to evaluate the synergistic, additive, or antagonistic effects of two antimicrobial agents in vitro.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of fungicides, which quantifies their interaction.

Materials:

  • 96-well microtiter plates

  • Fungicide stock solutions (e.g., this compound and Fludioxonil) of known concentrations

  • Fungal isolate of interest (e.g., Rhizoctonia solani)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Fungicide Dilutions:

    • Fungicide A (e.g., this compound) is serially diluted along the rows of the microtiter plate.

    • Fungicide B (e.g., Fludioxonil) is serially diluted along the columns of the microtiter plate.

    • This creates a matrix of wells with varying concentrations of both fungicides.

    • Control wells with each fungicide alone, as well as a no-fungicide control, are included.

  • Inoculation:

    • Each well is inoculated with a standardized suspension of the fungal spores or mycelial fragments.

  • Incubation:

    • The microtiter plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Data Collection:

    • The Minimum Inhibitory Concentration (MIC) is determined for each fungicide individually and for each combination. The MIC is the lowest concentration that inhibits visible fungal growth.

    • Growth inhibition can be assessed visually or by measuring the optical density using a spectrophotometer.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each fungicide in the combination is calculated as follows:

      • FIC of Fungicide A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Fungicide B = (MIC of B in combination) / (MIC of B alone)

    • The FIC Index is the sum of the individual FICs:

      • FIC Index = FIC of Fungicide A + FIC of Fungicide B

Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Signaling Pathways and Modes of Action

Understanding the biochemical pathways targeted by each fungicide is key to comprehending the basis of their synergistic interactions.

This compound: Inhibition of the Fungal Mitochondrial Respiratory Chain

This compound targets Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound blocks the conversion of succinate to fumarate in the Krebs cycle and disrupts the flow of electrons, thereby halting cellular respiration and ATP production in the fungus.

MitochondrialRespiratoryChain Fungal Mitochondrial Respiratory Chain cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII->CoQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CoQ->ComplexIII e- CytC->ComplexIV e- ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibition

Caption: this compound inhibits Complex II of the fungal mitochondrial respiratory chain.

Fludioxonil: Disruption of the Osmotic Stress Signaling Pathway

Fludioxonil targets a Group III histidine kinase in the high-osmolarity glycerol (HOG) signaling pathway.[5] This pathway is a two-component phosphorelay system that allows the fungus to respond to osmotic stress. By interfering with this kinase, Fludioxonil disrupts the signaling cascade, leading to an inability to regulate osmotic pressure, which can be lethal to the fungal cell.

HOG_Pathway Fungal Osmotic Stress Response Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OsmoticStress Osmotic Stress HistidineKinase Group III Histidine Kinase OsmoticStress->HistidineKinase HPt HPt (Phosphotransfer) HistidineKinase->HPt Phosphorelay ResponseRegulator Response Regulator HPt->ResponseRegulator MAPKKK MAPKKK ResponseRegulator->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK GeneExpression Stress Response Gene Expression MAPK->GeneExpression Fludioxonil Fludioxonil Fludioxonil->HistidineKinase Inhibition

Caption: Fludioxonil inhibits a histidine kinase in the osmotic stress pathway.

Experimental Workflow for Evaluating Fungicide Synergy

The following diagram illustrates a typical workflow for assessing the synergistic effects of fungicide combinations, from initial in vitro screening to in vivo validation.

SynergyWorkflow Experimental Workflow for Fungicide Synergy Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation MIC_determination Determine MIC of Individual Fungicides Checkerboard Checkerboard Assay MIC_determination->Checkerboard FIC_calculation Calculate FIC Index Checkerboard->FIC_calculation Synergy_assessment Assess Synergy/ Antagonism FIC_calculation->Synergy_assessment Pot_trials Greenhouse/ Pot Trials Synergy_assessment->Pot_trials Promising Combinations Field_trials Field Trials Pot_trials->Field_trials Disease_assessment Disease Severity Assessment Field_trials->Disease_assessment Yield_analysis Yield and Crop Quality Analysis Disease_assessment->Yield_analysis

Caption: A typical workflow for evaluating fungicide synergy from lab to field.

Conclusion

The combination of this compound with other fungicides, such as Fludioxonil and Metalaxyl-M, demonstrates clear synergistic and additive effects that lead to enhanced disease control and plant health benefits. The differing modes of action not only provide a broader spectrum of activity but also represent a crucial strategy for managing the development of fungicide resistance. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and professionals in the field to further explore and optimize the use of these and other fungicide combinations. The visualization of the targeted signaling pathways provides a deeper understanding of the molecular basis for these synergistic interactions.

References

Assessing the Impact of Sedaxane on Non-Target Soil Microorganisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Sedaxane, a succinate dehydrogenase inhibitor (SDHI) fungicide, is widely used as a seed treatment to manage soil-borne and seed-borne fungal pathogens. While effective in its primary role, understanding its potential impact on the broader community of non-target soil microorganisms is crucial for a comprehensive environmental risk assessment. This guide provides a comparative analysis of the effects of this compound and other fungicides on these vital soil communities, drawing on available experimental data. Due to a lack of publicly available, direct quantitative studies on this compound's impact on non-target soil microbial communities, this guide utilizes data from other SDHI fungicides, such as boscalid and fluopyram, as surrogates for a comparative assessment. It is important to note that while these compounds share a similar mode of action, their environmental behavior and non-target effects may differ.

Executive Summary

The available data on fungicides like boscalid and fluopyram indicate that they can have transient effects on soil microbial activity and community structure. These effects are often dependent on the application rate, soil type, and the specific microbial parameter being measured.

Comparative Analysis of Fungicide Impacts on Soil Microorganisms

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the effects of different fungicides on key soil microbial parameters.

Table 1: Effect of SDHI Fungicides on Soil Microbial Respiration and Biomass

FungicideApplication RateSoil TypeChange in Microbial RespirationChange in Microbial BiomassStudy
Boscalid Not specifiedNot specifiedReduced soil respiration and mineralization of maizeTransiently inhibited fungal growth[3](Transfer of prosulfocarb and boscalid residues from maize leaves to soil and their effects on soil microorganisms)
Fluopyram 0.5, 1.5, 5 mg/kg soilSilty-loamIncreased basal respiration and substrate-induced respiration[4]Decreased microbial biomass C[4](Response of microbial community to a new fungicide fluopyram in the silty-loam agricultural soil)
Fluopyram Field-recommended doseRhodic FerralsolNot specifiedNegatively affected microbial biomass(The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review)

Table 2: Effect of Various Fungicides on Soil Enzyme Activities

FungicideApplication RateSoil TypeEnzyme(s) AffectedObserved EffectStudy
Fluopyram 60 g/haNot specifiedUrease, β-glucosidaseInitial decrease, followed by recovery[5](The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review)
Boscalid Not specifiedNot specifiedNot specifiedNot specified
Tebuconazole (Triazole) 1, 10, 100 mg/kg soilFluvo-aquicNot specifiedNegative effect on fungal population, especially at higher concentrations[6](Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review)
Difenoconazole (Triazole) 5, 50, 500 mg/kg soilClay-loamNot specifiedDecrease in microbial activity at the highest concentration[6](Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review)
Propiconazole (Triazole) 10, 100 mg/kg soilSandy clay loamNot specifiedInhibition of soil bacterial populations[6](Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review)

Experimental Protocols

Standardized methods are crucial for assessing the effects of fungicides on soil microorganisms. The Organization for Economic Co-operation and Development (OECD) provides guidelines for such testing.

Soil Microcosm Experimental Workflow

A common approach involves the use of soil microcosms, which are controlled laboratory systems that simulate natural soil environments.

Experimental_Workflow cluster_setup Microcosm Setup cluster_treatment Treatment Application cluster_incubation Incubation cluster_analysis Microbial Analysis Soil_Collection Soil Collection (e.g., agricultural field) Sieving Sieving (to remove large debris) Soil_Collection->Sieving Pre_incubation Pre-incubation (stabilization) Sieving->Pre_incubation Control Control (no fungicide) Pre_incubation->Control Sedaxane_Treatment This compound Treatment (various concentrations) Pre_incubation->Sedaxane_Treatment Other_Fungicide_Treatment Other Fungicide Treatment (for comparison) Pre_incubation->Other_Fungicide_Treatment Incubation Incubation (controlled temperature and moisture) Biomass_Analysis Microbial Biomass (e.g., PLFA, SIR) Incubation->Biomass_Analysis Respiration_Analysis Soil Respiration (CO2 evolution) Incubation->Respiration_Analysis Enzyme_Activity Enzyme Activity Assays (e.g., dehydrogenase, urease) Incubation->Enzyme_Activity Community_Structure Community Structure (e.g., DNA sequencing) Incubation->Community_Structure

Caption: General workflow for a soil microcosm experiment.

Key Methodologies:
  • Soil Collection and Preparation: Soil is typically collected from the top layer (0-15 cm) of a relevant agricultural field. It is then sieved to ensure homogeneity and remove large particles and plant debris. The soil is often pre-incubated for a period to allow the microbial community to stabilize after disturbance.

  • Fungicide Application: The test fungicide is applied to the soil, usually dissolved in a solvent (e.g., acetone) which is then allowed to evaporate, or as an aqueous solution. A range of concentrations, including the recommended field application rate and multiples of it, are typically tested.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture for a specified period, with sampling at different time points (e.g., 7, 14, 30, 60 days).

  • Microbial Biomass Measurement:

    • Substrate-Induced Respiration (SIR): This method measures the respiratory response of the microbial community to the addition of a readily available substrate like glucose.

    • Phospholipid Fatty Acid (PLFA) Analysis: PLFAs are essential components of microbial cell membranes and their analysis provides a quantitative measure of the viable microbial biomass and insights into the community structure.

  • Soil Respiration: The production of carbon dioxide (CO2) from the soil is measured over time as an indicator of overall microbial activity.

  • Enzyme Activity Assays: The activities of specific soil enzymes involved in nutrient cycling, such as dehydrogenase (general microbial activity), urease (nitrogen cycling), and phosphatases (phosphorus cycling), are determined using spectrophotometric methods.

  • Community Structure Analysis: High-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) is used to assess changes in the diversity and composition of the microbial community.

Signaling Pathways and Mode of Action

This compound and other SDHI fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing fungal death.

SDHI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI) This compound->Complex_II Inhibits

Caption: Mode of action of this compound (SDHI fungicide).

While this pathway is specific to fungi, the broad application of fungicides can have indirect effects on other soil microorganisms through alterations in nutrient cycling and microbial competition.

Conclusion

The available scientific literature and regulatory assessments suggest that this compound, when used as directed, is unlikely to cause long-term adverse effects on non-target soil microbial communities. However, the lack of publicly accessible, direct quantitative data on this compound's impact makes a definitive, independent assessment challenging.

The data from surrogate SDHI fungicides like boscalid and fluopyram indicate the potential for transient and dose-dependent effects on soil microbial biomass, respiration, and enzyme activities. These effects appear to be influenced by soil type and other environmental factors. Further research providing direct comparative data on this compound and a wider range of fungicides under standardized experimental conditions would be invaluable for a more precise understanding of their relative impacts on the soil microbiome. For researchers and drug development professionals, this highlights the importance of considering non-target microbial effects in the early stages of fungicide development and in the comprehensive environmental risk assessment of new and existing products.

References

A Comparative Environmental Impact Assessment: Sedaxane vs. Older Generation Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Sedaxane, a modern succinate dehydrogenase inhibitor (SDHI) fungicide, with older generation fungicides, including benzimidazoles, triazoles, and dicarboximides. The information is supported by experimental data to assist in informed decision-making for sustainable agricultural practices and future fungicide development.

Executive Summary

This compound, a seed treatment fungicide, offers targeted protection against soil-borne and seed-borne pathogens. Its mode of action, the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, is highly specific.[1] While this compound is persistent in the soil, its application as a seed treatment is designed to minimize environmental exposure compared to foliar applications of older fungicides. This guide presents a detailed comparison of the environmental fate and ecotoxicological profiles of this compound and selected older generation fungicides.

Data Presentation: Comparative Environmental Impact

The following table summarizes key environmental impact parameters for this compound and representative older generation fungicides. It is important to note that toxicity and persistence can vary based on environmental conditions and the specific compound within a fungicide class.

Parameter This compound (SDHI) Carbendazim (Benzimidazole) Tebuconazole (Triazole) Iprodione (Dicarboximide)
Mode of Action Succinate Dehydrogenase Inhibition (SDHI)[1]Inhibition of microtubule assembly[2][3]C14-demethylase inhibition in sterol biosynthesis[4][5]Believed to inhibit triglyceride biosynthesis
Soil Persistence (Aerobic DT50) 296 - 422 days[1]6 - 12 months (highly variable)32.2 - 216.6 days[6]Slower degradation in sterile vs. unsterile soil
Aquatic Toxicity - Fish (96h LC50) Highly toxic (e.g., Rainbow Trout: value not specified in search results)[1]Practically non-toxic for young Lebistes[7]9.05 mg/L (Rainbow Trout)[8]
Aquatic Toxicity - Invertebrates (48h EC50) Moderately toxic (e.g., Daphnia magna)[1]26.1 µg/L (Daphnia pulex)[9]3.53 mg/L (Daphnia magna)[10]
Non-Target Organism Effects Potential for biostimulant effects on plants.[11][12]Can have teratogenic and embryotoxic effects in animals.[1]Can induce physiological and structural impairments in fish.[8]Endocrine disruptor with antiandrogenic effects.[13]

Disclaimer: The data presented is a summary from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocols

The environmental fate and ecotoxicity data presented in this guide are typically generated following standardized international guidelines to ensure reproducibility and comparability.

Aquatic Toxicity Testing

Acute and chronic toxicity tests for aquatic organisms such as fish and daphnids are generally conducted following the OECD Guidelines for the Testing of Chemicals (e.g., OECD TG 203 for Fish Acute Toxicity Test, OECD TG 202 for Daphnia sp. Acute Immobilisation Test) or the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) harmonized test guidelines .[1][11][12][14][15][16][17][18][19][20]

General Protocol for Acute Fish Toxicity (OECD TG 203):

  • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebrafish) is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.

  • Observation: Mortality and other sublethal effects are observed and recorded at specified intervals.

  • Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated.

Soil Persistence Studies

The persistence of a fungicide in the soil is determined by measuring its dissipation over time under controlled laboratory or field conditions. The "half-life" (DT50), the time it takes for 50% of the substance to degrade, is a key parameter.

General Protocol for Aerobic Soil Metabolism:

  • Soil Samples: Representative soil types are chosen.

  • Application: The fungicide is applied to the soil samples.

  • Incubation: The treated soil is incubated under controlled aerobic conditions (temperature, moisture).

  • Sampling and Analysis: Soil samples are taken at various time points and analyzed for the concentration of the parent fungicide and its metabolites.

  • Data Analysis: The rate of degradation is calculated to determine the DT50.

Soil Microbial Respiration

The impact of fungicides on soil microbial activity can be assessed by measuring soil respiration, which is the production of carbon dioxide (CO2) by soil microorganisms.[13][21][22][23][24]

General Protocol:

  • Soil Treatment: Soil samples are treated with the fungicide at different concentrations.

  • Incubation: The soil is incubated in sealed containers.

  • CO2 Measurement: The amount of CO2 evolved from the soil is measured over time using methods like gas chromatography or infrared gas analysis.

  • Comparison: The respiration rates of the treated soils are compared to those of untreated control soils.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of this compound and older generation fungicides.

Sedaxane_MOA cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII

Caption: this compound inhibits Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain.

Triazole_MOA cluster_ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates C14-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane (Disrupted) Intermediates->Fungal_Membrane Accumulation leads to disruption Triazole Triazole Fungicide Triazole->Lanosterol Inhibits C14-demethylase

Caption: Triazole fungicides inhibit the C14-demethylase enzyme in the ergosterol biosynthesis pathway.

Benzimidazole_MOA cluster_microtubule Microtubule Dynamics Tubulin α-tubulin β-tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Cell_Division Cell Division (Inhibited) Benzimidazole Benzimidazole Fungicide Benzimidazole->Tubulin Binds to β-tubulin & Inhibits Polymerization

Caption: Benzimidazole fungicides disrupt cell division by inhibiting the polymerization of microtubules.

Conclusion

This compound represents a more targeted approach to fungal disease control compared to some older, broad-spectrum fungicides. Its application as a seed treatment inherently limits its release into the wider environment. However, its high persistence in soil warrants careful management to prevent potential long-term impacts. Older generation fungicides, such as certain benzimidazoles and dicarboximides, have raised concerns regarding their potential for endocrine disruption and other non-target effects. Triazoles, while effective, can also be persistent and exhibit toxicity to aquatic life. The choice of fungicide should therefore be based on a comprehensive risk assessment that considers not only efficacy but also the specific environmental context and potential non-target impacts. Continued research and development of fungicides with improved environmental profiles are crucial for sustainable agriculture.

References

A Comparative Analysis of Cis and Trans Isomers of Sedaxane on Fungicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal activity between the cis and trans isomers of Sedaxane, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide. Developed by Syngenta, this compound is utilized as a seed treatment to protect a wide range of crops from seed- and soil-borne fungal diseases. The commercial formulation of this compound is a mix of stereoisomers, with the trans isomers comprising over 80% of the active ingredient[1][2][3][4]. Emerging research demonstrates significant differences in the biological efficacy of these isomers, highlighting the importance of stereochemistry in pesticide development.

This compound's mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi[1][4][5][6][7][8]. This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately blocking cellular respiration and energy production, which leads to fungal death[1][2][3][6][8].

Quantitative Comparison of Fungicidal Activity

Recent studies have elucidated the stereoselective bioactivity of this compound's isomers against various phytopathogens. The trans isomers have consistently demonstrated significantly higher fungicidal activity compared to the cis isomers.

Isomer ComparisonTarget Pathogen(s)Key FindingReference
trans-Sedaxane vs. cis-SedaxaneVarious PhytopathogensThe trans isomers are 28.2 to 331 times more effective than the cis isomers. The trans-1R2S stereoisomer showed the highest bioactivity, while the cis-1S2S isomer was the least active.[9]
trans Isomers (Enantiomer Comparison)Rhizoctonia solani, Rhizoctonia cerealisThe 1S,2S-(+)-sedaxane enantiomer possessed 5.4 to 7.3 times greater bioactivity than the 1R,2R-(-)-sedaxane enantiomer.[10][11]
trans vs. cis Isomers (Enantiomer Comparison)Fusarium graminearumThe trans-1R,2S-(+)-sedaxane enantiomer had 4.2 times greater activity than the cis-1S,2S-(+)-sedaxane enantiomer.[10][11]
This compound Isomer MixFusarium graminearumThe EC50 value for the this compound isomer mixture was determined to be 0.365 µg/mL, with values for individual stereoisomers ranging from 0.188 to 0.784 µg/mL.[11]

Mechanism of Action: SDH Inhibition

This compound functions by interrupting the fungal mitochondrial electron transport chain at Complex II. The molecule binds to the quinone binding site (Qp-site) of the SDH enzyme, competitively inhibiting the reduction of ubiquinone to ubiquinol. This action halts the entire respiratory process. Studies suggest that the superior activity of the trans-1R2S-sedaxane isomer is due to its stronger affinity with the enzyme's active site[9].

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- ComplexII Complex II (SDH) Succinate->ComplexII provides e- UQ UQ ComplexII->UQ e- transfer ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP UQH2 UQH2 UQH2->ComplexIII e- This compound This compound (trans-isomer) This compound->ComplexII INHIBITS

Caption: Mechanism of this compound as an SDH inhibitor in the fungal mitochondrial electron transport chain.

Experimental Protocols

The evaluation of fungicidal activity for this compound isomers involves standardized in vitro and enzymatic assays.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of the fungicide required to inhibit fungal growth by 50% (EC50).

  • Medium Preparation: A standard growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved[6].

  • Incorporation of Test Compound: The this compound isomers (cis, trans, or individual enantiomers) are dissolved in a suitable solvent (e.g., acetone) and added to the molten PDA at various concentrations. A control group with only the solvent is also prepared.

  • Inoculation: The agar-fungicide mixtures are poured into Petri dishes. Once solidified, a mycelial plug from an actively growing culture of the target fungus (e.g., Rhizoctonia solani) is placed in the center of each plate.

  • Incubation: Plates are incubated at an optimal temperature (e.g., 25°C) for several days.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of growth inhibition is calculated relative to the control. EC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a probit analysis[7].

SDH Enzymatic Activity Assay

This protocol measures the direct inhibitory effect of the compounds on the SDH enzyme, providing an IC50 value (concentration for 50% enzymatic inhibition).

  • Mitochondria Extraction: Fungal mycelia are harvested, and mitochondria are isolated using differential centrifugation according to established procedures[6].

  • Enzyme Activity Measurement: The activity of the SDH enzyme in the mitochondrial suspension is measured spectrophotometrically. The assay typically monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

  • Inhibition Assay: The assay is performed with the addition of various concentrations of the this compound isomers.

  • Data Analysis: The rate of DCPIP reduction is measured. The IC50 values are calculated from the dose-response curves, indicating the concentration of each isomer required to inhibit 50% of the SDH enzyme's activity[6].

A Prepare Potato Dextrose Agar (PDA) Medium C Add Isomer Solutions to Molten PDA at Various Concentrations A->C B Dissolve this compound Isomers (cis & trans) in Solvent B->C D Pour PDA into Petri Dishes (Control & Treatment Groups) C->D E Inoculate Center of Plates with Fungal Mycelial Plug D->E F Incubate Plates (e.g., 25°C for 3-5 days) E->F G Measure Diameter of Mycelial Growth F->G H Calculate Percent Growth Inhibition vs. Control G->H I Determine EC50 Values from Dose-Response Curves H->I

Caption: Standard experimental workflow for an in vitro fungicidal activity assay.

Conclusion

The experimental data conclusively show that the trans isomers of this compound are significantly more potent fungicides than the cis isomers. This difference in bioactivity is attributed to the stereospecific interaction with the target SDH enzyme. The trans-1R2S-sedaxane enantiomer, in particular, has been identified as the most active stereoisomer, likely due to its superior binding affinity to the enzyme's active site[9]. These findings underscore the critical role of stereochemistry in the design and optimization of highly effective fungicides and provide a strong rationale for the enrichment of the more active trans isomers in commercial this compound formulations. For drug development professionals, this case highlights the potential for creating more efficient and environmentally friendly pesticides through stereoselective synthesis and evaluation.

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Sedaxane

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) is critical for ensuring the safety of researchers, scientists, and drug development professionals when handling the fungicide Sedaxane. Adherence to these protocols minimizes exposure risks and promotes a secure laboratory environment. The following information outlines the necessary PPE, operational procedures, and disposal plans to be followed.

Recommended Personal Protective Equipment

When handling this compound, a comprehensive suite of PPE is required to protect against potential exposure. The following table summarizes the recommended equipment.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant gloves14 mil thickness is a recommended best practice[1].
Body Protection Protective clothingLong-sleeve shirt and long pants, or a chemical-resistant suit (e.g., Tyvek®)[1][2].
Eye and Face Protection Goggles or face shieldGoggles provide a complete seal around the eyes. A face shield offers additional protection for the nose and mouth from splashes and dust[1].
Foot Protection Chemical-resistant footwearSteel-toe waterproof boots are a recommended best practice[1].
Respiratory Protection Dust mask or respiratorA dust mask may be sufficient for protection against treated seed dust. For vapors, an organic vapor cartridge respirator may be necessary. Always consult the product label[1].

Operational Plan for PPE Usage

A systematic approach to the use of PPE is crucial for maintaining a safe working environment. The following workflow outlines the key steps for personnel handling this compound.

cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing and Decontamination Check Label Consult Product Label for Specific PPE Requirements Inspect PPE Inspect PPE for Damage (holes, tears) Check Label->Inspect PPE Clothing Don Protective Clothing/Suit Inspect PPE->Clothing Boots Don Boots Clothing->Boots Gloves Don Gloves Boots->Gloves Respirator Don Respirator (if required) Gloves->Respirator Eyewear Don Goggles/Face Shield Respirator->Eyewear Safe Handling Follow Safe Handling Practices (e.g., avoid creating dust, work in a well-ventilated area) Eyewear->Safe Handling Wash Gloves Wash Exterior of Gloves Safe Handling->Wash Gloves Remove Outerwear Remove Goggles/Face Shield, Suit, Boots Wash Gloves->Remove Outerwear Remove Gloves Remove Gloves Remove Outerwear->Remove Gloves Wash Hands Wash Hands and Face Thoroughly with Soap and Water Remove Gloves->Wash Hands

Caption: PPE Workflow for Handling this compound.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.

PPE ItemDisposal Protocol
Disposable PPE Single-use items like dust masks and disposable gloves should be discarded immediately after use into a designated hazardous waste container[1].
Reusable PPE Reusable items such as chemical-resistant suits, boots, and respirators must be thoroughly cleaned according to the manufacturer's instructions before storage or reuse[3].
Contaminated Clothing Wash contaminated clothing separately from other laundry[1][2]. If clothing is heavily contaminated, it may need to be disposed of as hazardous waste. Always check local regulations[3].

The following decision tree provides a logical flow for the disposal of materials after handling this compound.

Start Material Contaminated with this compound Decision1 Single-Use Item? Start->Decision1 Dispose Dispose as Hazardous Waste Decision1->Dispose Yes Decision2 Heavily Contaminated? Decision1->Decision2 No Decision2->Dispose Yes Decontaminate Decontaminate According to Protocol Decision2->Decontaminate No Store Store for Reuse Decontaminate->Store

Caption: Disposal Decision Tree for this compound-Contaminated Materials.

Key Experimental Protocols

While specific experimental protocols involving this compound will vary, the principles of safe handling remain constant. Always work in a well-ventilated area, such as a chemical fume hood, especially when handling powdered forms or creating solutions. Ensure that an eyewash station and safety shower are readily accessible.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open[4]. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing[4]. Seek medical attention if irritation persists[4][5].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water[4][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[4].

  • Ingestion: Do not induce vomiting unless instructed to do so by a poison control center or doctor. Rinse mouth with water. Seek immediate medical attention[4].

By adhering to these stringent safety protocols, laboratories can ensure the well-being of their personnel while advancing their research and development goals.

References

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